molecular formula C21H15F4N5O2S B15128757 Apalutamide-d3

Apalutamide-d3

Cat. No.: B15128757
M. Wt: 480.5 g/mol
InChI Key: HJBWBFZLDZWPHF-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apalutamide-d3 is a deuterium-labeled stable isotope of the non-steroidal antiandrogen Apalutamide, specifically designed for use as an internal standard in quantitative mass spectrometry. This high-purity compound is essential for ensuring analytical accuracy and precision in pharmacokinetic, metabolism, and bioequivalence studies. The parent compound, Apalutamide, is a potent, selective androgen receptor (AR) inhibitor that binds directly to the ligand-binding domain of the AR . Its mechanism of action involves preventing AR nuclear translocation, inhibiting DNA binding, and impeding AR-mediated transcription, which ultimately leads to decreased proliferation and increased apoptosis in prostate cancer cells . Apalutamide is clinically used for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC) . This compound provides critical utility for researchers developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays to quantify Apalutamide and its active metabolite, N-desmethyl apalutamide, in biological matrices such as plasma and serum . By correcting for variability in sample preparation and ionization efficiency, this compound enables reliable and reproducible quantification, supporting advanced research in drug development and clinical pharmacology. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H15F4N5O2S

Molecular Weight

480.5 g/mol

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuteriomethyl)benzamide

InChI

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3

InChI Key

HJBWBFZLDZWPHF-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Apalutamide-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apalutamide is a potent, non-steroidal, second-generation androgen receptor (AR) antagonist approved for the treatment of certain types of prostate cancer.[1][2] It functions by selectively binding to the ligand-binding domain of the AR, which inhibits AR nuclear translocation and prevents the transcription of AR-responsive genes, ultimately hindering the growth of prostate cancer cells.[2] In drug development and clinical research, stable isotope-labeled internal standards (SIL-IS) are critical for accurate quantification of drug concentrations in biological matrices.[3][4]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a validated approach in medicinal chemistry to improve the metabolic stability of drugs, a phenomenon known as the kinetic isotope effect. Deuteration can slow the rate of enzymatic metabolism, potentially leading to a longer drug half-life and increased systemic exposure. Apalutamide-d3, specifically the N-trideuteromethyl derivative, serves as an ideal internal standard for bioanalytical assays due to its chemical and physical similarity to the parent drug, ensuring accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comprehensive overview of the synthetic route and analytical characterization of this compound for research use.

Synthesis of N-trideuteromethyl Apalutamide (this compound)

The synthesis of this compound is generally achieved through a convergent synthesis strategy that involves the preparation of two key intermediates: a thiohydantoin core (Intermediate A) and a deuterated side chain (Intermediate B). These intermediates are then coupled to form the final product.

Synthetic Workflow

G cluster_0 Intermediate A Synthesis (Thiohydantoin Core) cluster_1 Intermediate B Synthesis (Deuterated Side Chain) cluster_2 Final Coupling Reaction A1 4-Amino-2-(trifluoromethyl)benzonitrile A3 Isothiocyanate Intermediate A1->A3 DCM A2 Thiophosgene A2->A3 A5 Intermediate A (Thiohydantoin Core) A3->A5 Base A4 Amino Acid Derivative A4->A5 Final This compound A5->Final Nucleophilic Aromatic Substitution B1 4-Amino-2-fluorobenzoic acid B3 Intermediate B (4-Amino-2-fluoro-N-(trideuteromethyl)benzamide) B1->B3 HATU, DIPEA, DMF B2 Trideuteromethylamine HCl (CD3NH2·HCl) B2->B3 B3->Final

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on published synthetic strategies. Optimization may be required.

1. Synthesis of Intermediate B: 4-Amino-2-fluoro-N-(trideuteromethyl)benzamide

  • To a solution of 4-amino-2-fluorobenzoic acid in an aprotic solvent such as dimethylformamide (DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Add trideuteromethylamine hydrochloride (CD3NH2·HCl) to the mixture.

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield Intermediate B.

2. Synthesis of Intermediate A: Thiohydantoin Core

  • React a suitable precursor, such as 4-amino-2-(trifluoromethyl)benzonitrile, with thiophosgene in a solvent like dichloromethane (DCM) to form the isothiocyanate intermediate.

  • Cyclize the isothiocyanate intermediate with an amino acid derivative under basic conditions to form the thiohydantoin core structure (Intermediate A).

3. Final Coupling: Synthesis of this compound

  • Couple Intermediate A with Intermediate B via a nucleophilic aromatic substitution reaction.

  • Dissolve both intermediates in a suitable solvent and add a base to facilitate the reaction.

  • Heat the reaction mixture as required and monitor for completion.

  • After the reaction is complete, cool the mixture and perform an appropriate workup.

  • Purify the final product, this compound, by recrystallization or column chromatography to achieve high purity.

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using various analytical techniques.

Analytical Characterization Workflow

G cluster_0 Sample cluster_1 Analytical Techniques cluster_2 Characterization Data Sample Synthesized This compound HPLC HPLC-UV Sample->HPLC MS High-Resolution MS Sample->MS NMR 1H & 13C NMR Sample->NMR Purity Chemical Purity (e.g., >98%) HPLC->Purity Identity Identity Confirmation (Accurate Mass) MS->Identity Enrichment Isotopic Enrichment (e.g., >99 atom % D) MS->Enrichment Structure Structural Confirmation NMR->Structure

Caption: Analytical workflow for this compound characterization.

Quantitative Data Summary

The following tables summarize key data for the characterization of this compound.

Table 1: General Information

Parameter Value
Compound Name This compound
Molecular Formula C₂₁H₁₂D₃F₄N₅O₂S
Molecular Weight ~480.45 g/mol
Appearance White to off-white solid

| Intended Use | Internal standard for quantitative analysis |

Table 2: Purity and Isotopic Enrichment

Test Method Specification Typical Result
Chemical Purity HPLC ≥ 98.0% 98.7%

| Isotopic Enrichment (D) | Mass Spectrometry | Report Value | >99 atom % D |

Detailed Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to separate the main compound from any potential impurities to determine its chemical purity.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., Agilent Eclipse XDB C8, 150 x 4.6 mm).

  • Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., 0.1M Phosphate Buffer, pH 4.6) and an organic solvent like acetonitrile. A common ratio is 40:60 (Buffer:Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where Apalutamide shows maximum absorbance, typically around 243-245 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute to an appropriate concentration for injection.

  • Analysis: Inject the sample into the HPLC system. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks.

Table 3: Typical HPLC Parameters

Parameter Condition
Column C18 Reverse-Phase
Mobile Phase Acetonitrile / 0.1M Phosphate Buffer (60:40)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm

| Retention Time | ~4.5 minutes (for unlabeled Apalutamide) |

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is essential for confirming the molecular weight and determining the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Identity Confirmation: The identity is confirmed by comparing the measured accurate mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass. The observed mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated mass.

  • Isotopic Enrichment Analysis: The isotopic enrichment is determined by analyzing the mass distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are used to calculate the percentage of molecules that contain the desired number of deuterium atoms.

  • LC-MS/MS Transition: For quantitative analysis, a common Multiple Reaction Monitoring (MRM) transition for this compound is m/z 481 → 453.

Table 4: Typical Mass Spectrometry Parameters

Parameter Condition
Ionization Mode ESI+
Analysis Type High-Resolution MS (Identity), MRM (Quantification)
Expected [M+H]⁺ ~481.1 m/z

| MRM Transition (Quantifier) | m/z 481 → 453 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to ensure the isotopic labels are at the correct position.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis: The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. For N-trideuteromethyl Apalutamide, the key confirmation is the absence or significant reduction of the signal corresponding to the N-methyl protons, which would typically appear in the spectrum of unlabeled Apalutamide. The presence of all other expected proton signals confirms the integrity of the rest of the molecular structure.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum will show the signals for all carbon atoms in the molecule. The carbon of the CD₃ group will exhibit a multiplet pattern due to coupling with deuterium, and its chemical shift will be slightly different compared to the CH₃ group in the unlabeled compound.

References

The Strategic Placement of Deuterium in Apalutamide-d3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuterium labeling position on Apalutamide-d3, a stable isotope-labeled analog of the potent androgen receptor (AR) antagonist, Apalutamide. The strategic incorporation of deuterium serves to enhance the drug's pharmacokinetic properties, a critical consideration in drug development. This document outlines the rationale for the specific labeling position, presents available quantitative data, describes relevant experimental methodologies for its synthesis and characterization, and visualizes the molecular structure and synthetic workflow.

Introduction to Apalutamide and the Rationale for Deuteration

Apalutamide is a non-steroidal, second-generation androgen receptor (AR) antagonist approved for the treatment of certain types of prostate cancer.[1][2] It functions by inhibiting multiple steps in the AR signaling pathway, which is a key driver of prostate cancer cell proliferation.[1][2] Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl apalutamide.[1]

The strategic substitution of hydrogen atoms with their heavier, stable isotope, deuterium, is a well-established strategy in medicinal chemistry to improve the metabolic stability of drugs. This process, known as deuteration, can slow the rate of enzymatic metabolism at specific sites within a molecule due to the kinetic isotope effect. A stronger carbon-deuterium bond compared to a carbon-hydrogen bond can lead to a reduced rate of bond cleavage during metabolism, resulting in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.

Deuterium Labeling Position on this compound

In this compound, the three deuterium atoms are specifically located on the N-methyl group of the benzamide moiety. This targeted placement results in an N-trideuteromethyl derivative of Apalutamide. This position is a primary site of metabolism by CYP enzymes, leading to the formation of the N-desmethyl metabolite. By fortifying this metabolic soft spot, the rate of demethylation is reduced.

Apalutamide_d3_Structure cluster_apalutamide This compound Structure apalutamide_img d3_label D3C-

Caption: Chemical structure of Apalutamide with the N-trideuteromethyl (-CD3) group highlighted.

Quantitative Data Summary

The primary goal of deuterating Apalutamide is to enhance its pharmacokinetic profile without altering its pharmacological activity. Studies have demonstrated that the N-trideuteromethyl analog exhibits significantly improved pharmacokinetic parameters compared to its non-deuterated counterpart.

ParameterApalutamideThis compound (N-trideuteromethyl)Fold IncreaseReference
Peak Plasma Concentration (Cmax) Baseline1.8-fold higher in rats1.8
Total Drug Exposure (AUC) BaselineNearly doubled in rats~2.0
Androgen Receptor (AR) Binding Affinity (IC50) 16 nMSimilar to unlabeled ApalutamideNo significant change

Note: Specific numerical values for Cmax and AUC for the baseline Apalutamide were not detailed in the provided search results, but the relative increase is reported.

Experimental Protocols

The synthesis and characterization of this compound involve a multi-step process, with confirmation of the deuterium labeling being a critical step.

Synthesis of this compound

The synthesis of N-trideuteromethyl apalutamide generally involves the coupling of key intermediates, where one of the building blocks already contains the deuterated methyl group.

Generalized Synthetic Workflow:

  • Preparation of Deuterated Intermediate: A suitable precursor is synthesized to incorporate the trideuteromethyl group. This often involves using a deuterated methylating agent.

  • Synthesis of the Thiohydantoin Core: A key intermediate, the thiohydantoin core, is prepared through a series of reactions, often starting from 4-amino-2-(trifluoromethyl)benzonitrile.

  • Final Coupling Reaction: The deuterated intermediate is then coupled with the thiohydantoin core, typically via a nucleophilic aromatic substitution reaction, to yield the final this compound product.

  • Purification: The crude product is purified using standard techniques such as column chromatography and recrystallization to obtain pure this compound.

Synthesis_Workflow cluster_synthesis Generalized Synthesis of this compound A Preparation of Deuterated Intermediate (with -CD3) C Final Coupling Reaction (Nucleophilic Aromatic Substitution) A->C B Synthesis of Thiohydantoin Core B->C D Purification (Chromatography, Recrystallization) C->D E Pure this compound D->E

Caption: A generalized workflow for the synthesis of this compound.

Characterization and Confirmation of Deuterium Labeling

The identity, purity, and confirmation of the deuterium labeling position are determined using various analytical techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of this compound, which will be higher than that of unlabeled Apalutamide due to the presence of three deuterium atoms. This technique also allows for the determination of isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished, providing direct evidence of deuteration at that position.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the chemical purity of the final compound, separating it from any unreacted starting materials or byproducts.

Conclusion

The deuteration of Apalutamide at the N-methyl position to create this compound is a strategic application of the kinetic isotope effect to enhance the drug's metabolic stability. This modification leads to a significant improvement in the pharmacokinetic profile, including increased plasma concentrations and overall drug exposure, without compromising the high-affinity binding to the androgen receptor. The synthesis and rigorous analytical characterization, particularly through mass spectrometry and NMR, are essential to ensure the correct labeling and purity of this compound for its use in research and as an internal standard in quantitative bioanalysis.

References

The Gold Standard in Bioanalysis: Apalutamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise quantification of therapeutic agents in biological matrices is paramount. For apalutamide, a potent second-generation androgen receptor (AR) inhibitor, this analytical rigor is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, specifically Apalutamide-d3, has emerged as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an internal standard, detailed experimental protocols, and a summary of quantitative performance data.

The Therapeutic Context: Apalutamide's Mechanism of Action

Apalutamide is a non-steroidal anti-androgen medication employed in the treatment of prostate cancer.[1] Its therapeutic efficacy stems from its role as a competitive inhibitor of the androgen receptor.[2] By binding to the ligand-binding domain of the AR, apalutamide prevents AR nuclear translocation, DNA binding, and subsequent AR-mediated gene transcription.[3] This disruption of the androgen signaling pathway ultimately inhibits tumor cell proliferation and induces apoptosis, leading to a reduction in tumor volume.[3][4]

Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes CYP2C8 and CYP3A4 to form an active metabolite, N-desmethyl apalutamide.

The Analytical Imperative: The Role of an Internal Standard

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest. It is added at a known concentration to all samples, including calibrators and quality controls, before sample processing. An ideal internal standard co-elutes with the analyte and experiences the same degree of extraction loss and matrix effects. The ratio of the analyte's response to the IS's response is then used for quantification, yielding more accurate and precise results than external standard calibration alone.

This compound: The Ideal Internal Standard

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. This compound is an isotopic analog of apalutamide where three hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that allows the mass spectrometer to differentiate it from the unlabeled apalutamide, while its chemical and physical properties remain nearly identical.

The core mechanism of action of this compound as an internal standard lies in its ability to mimic the behavior of the unlabeled apalutamide throughout the entire analytical process. This includes:

  • Extraction Efficiency: this compound exhibits the same extraction recovery from the biological matrix (e.g., plasma) as apalutamide. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Co-elution: Due to its nearly identical chemical structure, this compound co-elutes with apalutamide from the liquid chromatography column. This is crucial for compensating for matrix effects.

  • Ionization Response: In the mass spectrometer's ion source, this compound experiences the same degree of ionization enhancement or suppression from matrix components as apalutamide.

By normalizing the analyte's signal to that of the co-eluting, chemically identical internal standard, the variability introduced during sample preparation and analysis is effectively cancelled out, leading to highly accurate and precise quantification.

Quantitative Performance Data

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of apalutamide in human plasma.

ParameterMethod 1Method 2Method 3
Linearity Range 307.26 - 200013.87 pg/mL300 - 12000 ng/mL307.26 - 200013.87 pg/mL
Correlation Coefficient (r²) > 0.99> 0.99Not Reported
Intra-day Precision (%RSD) 3.86 - 4.87< 4.213.86 - 4.87
Inter-day Precision (%RSD) Not Reported< 4.21Not Reported
Accuracy (%RE) Not Reported-4.32 to 2.45Not Reported
Recovery (%) 90.93 - 103.79> 93.090.93 - 103.79

HQC: High Quality Control, MQC: Medium Quality Control, LQC: Low Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error

Detailed Experimental Protocols

This section details a typical methodology for the quantification of apalutamide in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.

Materials and Reagents
  • Analytes: Apalutamide reference standard, this compound internal standard.

  • Reagents: HPLC grade acetonitrile, methanol, and water; formic acid, ammonium fumarate, and tert-butyl methyl ether.

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation
  • A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately prepare stock solutions of Apalutamide and this compound in methanol or a mixture of acetonitrile and water.

  • Working Solutions: Prepare working solutions for the calibration curve and quality control samples by serially diluting the apalutamide stock solution with the mobile phase or an appropriate solvent. Prepare the internal standard working solution by diluting the this compound stock solution.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add the this compound internal standard working solution.

  • Add 3 mL of an extraction solvent, such as tert-butyl methyl ether or ethyl acetate.

  • Vortex the mixture for approximately 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A C18 column, such as a Phenomenex Luna (100x4.6 mm, 5µm) or Inertsil C18 (50x4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous component (e.g., 5 mM ammonium fumarate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile) in an isocratic or gradient elution.

  • Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both apalutamide and this compound.

    • Apalutamide: m/z 478.09 → 447.05

    • This compound: The precursor ion will be shifted by +3 Da (m/z 481.1). The product ion may also be shifted or remain the same depending on the fragmentation pattern.

Visualizing the Core Concepts

Apalutamide's Therapeutic Mechanism of Action

Apalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen_Complex AR-Androgen Complex Apalutamide Apalutamide Apalutamide->AR Inhibits Binding ARE Androgen Response Element (ARE) AR_Androgen_Complex->ARE Translocates & Binds AR_Androgen_Complex->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes

Caption: Apalutamide inhibits the androgen receptor signaling pathway.

Bioanalytical Workflow Using this compound

Bioanalytical_Workflow Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing (Analyte/IS Ratio) LC_MS_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for the quantification of apalutamide in plasma.

Conclusion

The use of this compound as an internal standard is integral to the robust and reliable quantification of apalutamide in biological matrices. Its mechanism of action, rooted in the principles of stable isotope dilution, allows for the effective correction of analytical variability, thereby ensuring the high accuracy and precision required in regulated bioanalysis. The detailed protocols and performance data presented in this guide underscore the suitability of this compound for supporting all stages of drug development, from preclinical research to clinical trials and therapeutic drug monitoring.

References

A Technical Guide to the Isotopic Purity and Enrichment of Apalutamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity and enrichment of Apalutamide-d3, a deuterated analog of the potent androgen receptor (AR) inhibitor, Apalutamide. High isotopic purity is critical for the use of this compound as an internal standard in pharmacokinetic studies and for understanding its metabolic fate.[1][2][3]

Quantitative Data Summary

The isotopic purity and chemical purity of this compound are determined using a combination of analytical techniques. The following tables summarize typical quantitative data for this compound and its isotopologues.

Table 1: General Information

ParameterValue
Compound NameThis compound
Molecular FormulaC₂₁H₁₂D₃F₄N₅O₂S
Molecular Weight480.45 g/mol
CAS Number1638885-61-6
Unlabeled CAS956104-40-8
AppearanceWhite to off-white solid

Table 2: Purity and Isotopic Enrichment

TestMethodSpecificationResult
Chemical PurityHPLC≥ 98.0%99.5%
Isotopic Enrichment (D)Mass SpectrometryReport Value99 atom % D
Isotopic DistributionMass SpectrometryReport Valued₀: <0.5%, d₁: <1%, d₂: <2%, d₃: >97%

Experimental Protocols

Accurate determination of isotopic purity and enrichment relies on robust and well-validated analytical methods.[3] The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for chemical purity, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for isotopic enrichment and structural confirmation.[4]

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is used to separate this compound from any non-isotopically labeled impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at the wavelength of maximum absorbance for Apalutamide.

  • Data Analysis: The chemical purity is calculated by dividing the peak area of this compound by the total peak area of all detected compounds.

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment and distribution of deuterated compounds.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Analysis: The sample is introduced into the mass spectrometer and the full scan mass spectrum is acquired.

  • Data Analysis: The isotopic enrichment is determined by analyzing the mass distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the unlabeled (d₀) and deuterated (d₁, d₂, d₃) species are used to calculate the percentage of each isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the gold standard for confirming the position of deuterium incorporation and the overall chemical structure.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to identify the presence and integration of proton signals. The absence or significant reduction of the signal corresponding to the methyl protons confirms deuteration at the N-methyl group.

  • ²H NMR Spectroscopy: A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium signal, confirming the site of labeling.

Visualizations

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for determining the isotopic purity and enrichment of this compound.

This compound Isotopic Purity Analysis Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Results Apalutamide_d3 This compound Sample HPLC HPLC Apalutamide_d3->HPLC MS Mass Spectrometry Apalutamide_d3->MS NMR NMR Spectroscopy Apalutamide_d3->NMR Purity Chemical Purity HPLC->Purity Enrichment Isotopic Enrichment MS->Enrichment Structure Structural Confirmation NMR->Structure

Caption: Workflow for this compound Purity Analysis.

Apalutamide Signaling Pathway

Apalutamide is a non-steroidal antiandrogen drug that functions by inhibiting the androgen receptor (AR) signaling pathway, which is crucial for the growth of prostate cancer cells.

Apalutamide Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->ARE Inhibits Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes

Caption: Apalutamide's Inhibition of the Androgen Receptor Pathway.

Metabolic Pathway of Apalutamide

Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 and CYP3A4 playing key roles. The major active metabolite is N-desmethyl apalutamide. The deuteration at the N-methyl group in this compound is designed to slow down this metabolic process, a phenomenon known as the kinetic isotope effect.

Apalutamide Metabolism cluster_enzymes Metabolizing Enzymes Apalutamide Apalutamide Metabolite N-desmethyl apalutamide (Active Metabolite) Apalutamide->Metabolite N-demethylation CYP2C8 CYP2C8 CYP2C8->Metabolite CYP3A4 CYP3A4 CYP3A4->Metabolite

Caption: Primary Metabolic Pathway of Apalutamide.

References

Commercial Sources and Availability of Apalutamide-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and technical applications of Apalutamide-d3. This deuterated analog of Apalutamide serves as a critical internal standard for the accurate quantification of the parent drug in biological matrices, a crucial aspect of pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2]

Commercial Availability

This compound is available from several commercial suppliers, catering to the needs of the research and development community. The compound, identified by CAS Number 1638885-61-6, is offered in various quantities and purities.[3][4][5] Below is a summary of key suppliers and their product specifications.

SupplierCatalog NumberIUPAC NameMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesStorage
Daicel Pharma Standards DCTI-A-0002914-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(methyl-d3)benzamideC₂₁H₁₂D₃F₄N₅O₂S480.46Not SpecifiedInquire2-8°C
MedchemExpress HY-109068SThis compoundC₂₁H₁₂D₃F₄N₅O₂S480.45Not Specified1 mg, 5 mg, 10 mg, 50 mg, 100 mgInquire
CymitQuimica TRC-A7261224-[7-[6-Cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-(methyl-d3)-benzamideC₂₁D₃H₁₂F₄N₅O₂S480.453Not Specified1 mg, 5 mg, 10 mgInquire
CRS Laboratories CRSA2068Not SpecifiedC₂₁H₁₂D₃F₄N₅O₂S480.45Not SpecifiedInquireInquire
Expert Synthesis Solutions (ESS) ESS0568 (for Apalutamide-¹³C, d₃)4-​[7-​[6-​cyano-​5-​(trifluoromethyl)​-​3-​pyridinyl]​-​8-​oxo-​6-​thioxo-​5,​7-​diazaspiro[3.4]​oct-​5-​yl]​-​2-​fluoro-​N-​(¹³C-methyl-​d₃)​-BenzamideC₂₀¹³CH₁₂D₃F₄N₅O₂S481.4598.7% by HPLC; 99% atom ¹³C; 99% atom D10 mg, 25 mg, 50 mg, 100 mgInquire

Synthesis and Characterization

The synthesis of deuterated Apalutamide, specifically the N-trideuteromethyl derivative, is a key strategy to improve its pharmacokinetic profile through the kinetic isotope effect. A general synthetic approach involves the coupling of two key intermediates followed by purification.

A generalized workflow for the synthesis is as follows:

cluster_synthesis Generalized Synthetic Workflow Intermediate_A Intermediate A Coupling Nucleophilic Aromatic Substitution Intermediate_A->Coupling Intermediate_B Intermediate B Intermediate_B->Coupling Crude_Product Crude this compound Coupling->Crude_Product Purification Column Chromatography & Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Generalized synthesis of this compound.

The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Application in Quantitative Bioanalysis

This compound is predominantly used as an internal standard (ISTD) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Apalutamide in biological matrices like human plasma. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.

Experimental Protocol: Quantification of Apalutamide in Human Plasma using UPLC

This protocol is based on a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method.

1. Materials and Reagents:

  • Apalutamide and this compound reference standards

  • HPLC grade acetonitrile and tert-butyl methyl ether

  • Ammonium fumarate

  • Glacial acetic acid

  • K₂-EDTA human plasma

2. Standard Solution Preparation:

  • Prepare stock solutions (1 mg/mL) of Apalutamide and this compound in the mobile phase.

  • Prepare a working solution of this compound (internal standard) at a concentration of 0.5 µg/mL by diluting the stock solution.

  • Prepare calibration curve standards and quality control (QC) samples by serial dilution of the Apalutamide stock solution.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add the internal standard working solution.

  • Extract the drug from the plasma using tert-butyl methyl ether.

cluster_lle Liquid-Liquid Extraction Workflow Plasma_Sample 50 µL Plasma Sample Add_ISTD Add this compound (ISTD) Plasma_Sample->Add_ISTD Extraction_Solvent Add tert-butyl methyl ether Add_ISTD->Extraction_Solvent Vortex_Centrifuge Vortex & Centrifuge Extraction_Solvent->Vortex_Centrifuge Collect_Supernatant Collect Organic Layer Vortex_Centrifuge->Collect_Supernatant Evaporate_Reconstitute Evaporate & Reconstitute Collect_Supernatant->Evaporate_Reconstitute UPLC_Analysis Inject into UPLC System Evaporate_Reconstitute->UPLC_Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

4. UPLC Conditions:

  • Column: Phenomenex Luna (100x4.6 mm, 5µm)

  • Mobile Phase: 5 mM ammonium fumarate and acetonitrile (15:85 v/v), with the pH of the buffer adjusted to 3.5 with glacial acetic acid.

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 345 nm

  • Retention Times: Approximately 1.48 min for Apalutamide and 1.97 min for this compound.

5. Mass Spectrometry Conditions (for LC-MS/MS):

  • Ionization Mode: Multiple-reaction monitoring (MRM) is typically used.

  • MRM Transitions:

    • Apalutamide: m/z 478 → 450 (quantifier)

    • This compound: A predicted transition is m/z 482.1 → 453.1 (quantifier), based on the addition of three deuterium atoms. Another reported transition is 482 → 451.9.

The following diagram illustrates the overall workflow for the quantitative analysis of Apalutamide using its deuterated internal standard.

cluster_analysis Quantitative Analysis Workflow Sample_Collection Collect Plasma Samples Sample_Preparation Spike with this compound & Perform LLE Sample_Collection->Sample_Preparation LC_Separation UPLC Separation Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Calculate Analyte/ISTD Ratio & Quantify Concentration MS_Detection->Data_Analysis

Caption: Workflow for quantitative analysis.

Pharmacokinetics of Deuterated Apalutamide

Studies have shown that deuteration of the N-methyl group of Apalutamide can significantly improve its pharmacokinetic properties without negatively impacting its binding affinity to the androgen receptor. In preclinical models, the N-trideuteromethyl analog of Apalutamide demonstrated a 1.8-fold higher peak plasma concentration (Cmax) and nearly double the total drug exposure (AUC) compared to the non-deuterated compound. This enhancement is attributed to the deuterium kinetic isotope effect, which can slow down the metabolism of the drug.

Conclusion

This compound is a commercially available and indispensable tool for researchers and drug development professionals working with Apalutamide. Its use as an internal standard in validated bioanalytical methods ensures the reliability and accuracy of pharmacokinetic and other quantitative studies. The strategic deuteration also presents a viable approach to enhancing the metabolic stability and pharmacokinetic profile of the parent drug.

References

Apalutamide-d3: A Technical Guide to the Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and specifications for Apalutamide-d3. This deuterated analog of the potent androgen receptor (AR) inhibitor, Apalutamide, is a critical tool in preclinical and clinical research, primarily serving as a stable isotope-labeled internal standard (SIL-IS) for bioanalytical quantitation. Understanding its quality attributes is paramount for ensuring the accuracy, precision, and reliability of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

The Role of Deuterated Internal Standards

This compound is employed to mitigate variability inherent in the analytical process, such as sample extraction, injection volume, and matrix effects in mass spectrometry.[1][2] By behaving almost identically to the unlabeled analyte (Apalutamide) during sample preparation and chromatographic separation, it allows for accurate quantification through the ratio of the analyte's response to the internal standard's response.[3] The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that certifies the quality and purity of a specific batch. The following tables summarize the typical quantitative data and specifications presented on a CoA.

Table 1: General Information
ParameterTypical Specification
Compound Name This compound
Chemical Name 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(methyl-d3)benzamide
Molecular Formula C₂₁H₁₂D₃F₄N₅O₂S
Molecular Weight 480.45 g/mol
CAS Number 1638885-61-6
Appearance White to off-white solid
Solubility Soluble in DMSO
Table 2: Quality Control Specifications
TestMethodSpecification
Chemical Purity HPLC-UV≥ 98.0%
Isotopic Purity (Deuterium Enrichment) Mass Spectrometry / ¹H NMR≥ 98 atom % D
Identity Confirmation ¹H NMR, Mass SpectrometryConforms to structure
Residual Solvents GC-HSMeets USP <467> limits
Water Content Karl Fischer TitrationReport Value

Experimental Protocols

Detailed methodologies are employed to verify the specifications outlined in the Certificate of Analysis. The following sections describe the typical experimental protocols for the key quality control tests performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to separate and quantify this compound from any non-labeled or other chemical impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed, consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic solvent such as acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

  • Detection Wavelength: UV detection at the wavelength of maximum absorbance for Apalutamide, often around 270 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or acetonitrile) and diluted with the mobile phase to an appropriate concentration for injection.

  • Analysis: The chemical purity is calculated based on the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

High-resolution mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) coupled with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used.

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC system.

  • Identity Confirmation: The identity is confirmed by comparing the measured accurate mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated value.

  • Isotopic Enrichment Analysis: The isotopic purity is determined by analyzing the mass distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated, and fully deuterated (d3) species are used to calculate the percentage of molecules that contain the desired number of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the deuterium labels are in the correct position.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

  • ¹H NMR Analysis: The ¹H NMR spectrum provides information about the chemical environment and number of hydrogen atoms in the molecule. For this compound, the key confirmation is the significant reduction or absence of the signal corresponding to the N-methyl protons, which confirms the deuteration at this position. All other proton signals should be present and consistent with the structure of Apalutamide.

Visualizing Key Processes

To further elucidate the context and application of this compound, the following diagrams illustrate the mechanism of action of Apalutamide, the logical workflow for its quality control, and a typical bioanalytical workflow using this compound as an internal standard.

apalutamide_moa cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR->AR_complex Nuclear Translocation Apalutamide Apalutamide Apalutamide->AR Antagonizes Apalutamide->AR_complex ARE Androgen Response Element (ARE) on DNA GeneTranscription Gene Transcription (Cell Proliferation) ARE->GeneTranscription Promotes AR_complex->ARE Binds Apalutamide_block Blocks Translocation AR_complex->Apalutamide_block Apalutamide_block->ARE Prevents DNA Binding

Apalutamide's Mechanism of Action

qc_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_release Batch Release start Chemical Synthesis of This compound purification Purification start->purification hplc HPLC-UV (Chemical Purity) purification->hplc ms Mass Spectrometry (Identity, Isotopic Purity) purification->ms nmr NMR (Structural Confirmation) purification->nmr spec_check Compare Results to Specifications hplc->spec_check ms->spec_check nmr->spec_check spec_check->purification Fail coa Generate Certificate of Analysis spec_check->coa Pass release Release for Use coa->release bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (containing Apalutamide) add_is Add this compound (Internal Standard) plasma->add_is extract Liquid-Liquid or Solid-Phase Extraction add_is->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject into LC-MS/MS System evaporate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Areas (Apalutamide & this compound) detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantify Concentration using Calibration Curve ratio->quantify

References

Navigating the Nuances of Apalutamide-d3: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Apalutamide-d3, the deuterated analogue of the potent androgen receptor (AR) antagonist Apalutamide, serves as a critical internal standard for the accurate quantification of Apalutamide in biological matrices.[1][2][3] Its use is pivotal in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence analyses, where precision is paramount.[2] This technical guide provides an in-depth overview of the essential storage and handling guidelines for this compound powder, ensuring its stability, integrity, and safe use in a research environment.

Core Physicochemical Properties

This compound is a stable, isotopically labeled version of Apalutamide, appearing as a white to off-white solid.[4] The incorporation of three deuterium atoms provides a distinct mass shift, enabling its differentiation from the unlabeled drug in mass spectrometry-based assays.

PropertyValueReference
Chemical Name 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7- diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(methyl-d3)benzamide
Molecular Formula C₂₁H₁₂D₃F₄N₅O₂S
Molecular Weight 480.45 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (50 mg/mL with ultrasonic and warming), Methanol
Isotopic Purity (D) ≥99 atom %

Storage and Stability

Proper storage of this compound powder is crucial to maintain its chemical and isotopic purity over time.

FormStorage TemperatureDurationReference
Powder -20°CUp to 3 years
In Solvent -80°CUp to 6 months
In Solvent -20°CUp to 1 month

For the parent compound, Apalutamide, storage at room temperature (20°C to 25°C or 68°F to 77°F) in its original packaging, protected from light and moisture, is recommended. While this compound is generally more stable for long-term storage at colder temperatures as a powder, these recommendations for the parent compound highlight the importance of protecting it from environmental factors.

Handling and Safety Precautions

This compound, as a research chemical and an analogue of a potent pharmaceutical agent, requires careful handling to minimize exposure and ensure safety.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or glasses.

  • Lab Coat: A lab coat should be worn to protect clothing.

  • Respiratory Protection: In case of dust formation, a self-contained breathing apparatus or a suitable respirator should be used.

General Handling:

  • Handle in a well-ventilated area to avoid inhalation of dust.

  • Avoid dust formation during handling.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Accidental Exposure:

  • Skin Contact: Wash the affected area with plenty of water.

  • Eye Contact: Rinse eyes with plenty of water.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen or artificial respiration.

  • Ingestion: Seek immediate medical attention.

Disposal:

  • Unused this compound should not be disposed of in the trash or flushed down the sink. Consult with your institution's environmental health and safety office for proper disposal procedures.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for use as an internal standard.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (HPLC grade)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a suitable solvent, such as DMSO or acetonitrile, in a volumetric flask. For DMSO, sonication and warming may be necessary to achieve a concentration of 50 mg/mL.

    • Ensure the powder is completely dissolved before making up to the final volume.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution with the appropriate solvent (e.g., 50% acetonitrile) to create working solutions at the desired concentrations for spiking into samples.

Sample Preparation for Bioanalysis (Liquid-Liquid Extraction)

Objective: To extract Apalutamide and the this compound internal standard from a biological matrix (e.g., human plasma) for LC-MS/MS analysis.

Materials:

  • Plasma samples (calibrators, quality controls, or unknown samples)

  • This compound internal standard working solution

  • Extraction solvent (e.g., tert-butyl methyl ether)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette a known volume of the plasma sample (e.g., 50 µL) into a microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution to each tube.

  • Add the extraction solvent (e.g., tert-butyl methyl ether).

  • Vortex the mixture to ensure thorough mixing and extraction.

  • Centrifuge the tubes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer containing the analyte and internal standard to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Visualizing Workflows and Mechanisms

Mechanism of Action of Apalutamide

Apalutamide is a potent and competitive androgen receptor (AR) antagonist. It functions by binding to the ligand-binding domain of the AR, which in turn prevents the translocation of the AR to the nucleus. This inhibition blocks the subsequent binding of the AR to DNA and the transcription of AR target genes, ultimately leading to decreased tumor cell proliferation and increased apoptosis.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_translocation AR Nuclear Translocation AR->AR_translocation Translocates Apalutamide Apalutamide Apalutamide->AR Antagonizes Apalutamide->AR_translocation Inhibits DNA_binding AR Binding to DNA AR_translocation->DNA_binding Gene_transcription AR Target Gene Transcription DNA_binding->Gene_transcription

Caption: Mechanism of action of Apalutamide as an androgen receptor antagonist.

Experimental Workflow for Bioanalysis

The quantitative analysis of Apalutamide in biological matrices using this compound as an internal standard typically follows a standardized workflow from sample preparation to data acquisition.

cluster_workflow Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification Analysis->Quantification

Caption: General experimental workflow for the quantification of Apalutamide.

References

Apalutamide-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apalutamide-d3, a deuterated analog of the potent androgen receptor inhibitor, Apalutamide. This document details its chemical properties, its role in bioanalytical assays, the mechanism of action of Apalutamide, and relevant experimental protocols.

Core Compound Data: this compound

This compound serves as a crucial internal standard for the accurate quantification of Apalutamide in biological matrices. Its near-identical physicochemical properties to Apalutamide, with a distinct mass difference, make it ideal for isotope dilution mass spectrometry.

PropertyValue
CAS Number 1638885-61-6
Molecular Formula C₂₁H₁₂D₃F₄N₅O₂S
Molecular Weight 480.46 g/mol
Synonyms ARN-509-d3, 4-[7-[6-Cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-(methyl-d3)-benzamide
Primary Application Internal standard for quantitative bioanalysis of Apalutamide

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

Apalutamide is a nonsteroidal antiandrogen (NSAA) that potently and selectively targets the androgen receptor (AR), a key driver in the progression of prostate cancer.[1][2] Its mechanism of action involves several key inhibitory steps within the AR signaling cascade:

  • Competitive Inhibition: Apalutamide binds directly to the ligand-binding domain of the AR with high affinity.[1][3][4] This competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT).

  • Inhibition of Nuclear Translocation: By binding to the AR, Apalutamide prevents the conformational changes necessary for the receptor to translocate from the cytoplasm into the nucleus.

  • Impediment of DNA Binding: Consequently, the AR is unable to bind to androgen response elements (AREs) on the DNA.

  • Blockade of AR-Mediated Transcription: This prevention of DNA binding ultimately impedes the transcription of AR target genes that are critical for prostate cancer cell proliferation and survival.

This multi-faceted inhibition of the AR signaling pathway leads to decreased tumor cell proliferation and increased apoptosis, resulting in a reduction in tumor volume.

androgen_receptor_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Translocates to Nucleus HSP Heat Shock Proteins (HSP) Apalutamide Apalutamide Apalutamide->AR Binds & Inhibits Apalutamide->Apalutamide_Inhibition Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Promotes

Androgen Receptor Signaling Pathway and Apalutamide's Mechanism of Action.

Experimental Protocols: Bioanalytical Quantification of Apalutamide

The use of a deuterated internal standard like this compound is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively corrects for variability in sample preparation and matrix effects.

Objective

To accurately quantify the concentration of Apalutamide in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents
  • Apalutamide reference standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium fumarate

  • tert-Butyl methyl ether (for liquid-liquid extraction)

  • Drug-free human plasma (with K₂-EDTA as anticoagulant)

Instrumentation
  • A validated LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Apalutamide and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the Apalutamide stock solution to create calibration standards at various concentrations.

    • Prepare a working solution of this compound at a fixed concentration.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL aliquot of plasma sample (calibration standard, quality control, or unknown sample), add a small volume of the this compound working solution and vortex briefly.

    • Add an extraction solvent, such as tert-butyl methyl ether, and vortex for an extended period to ensure thorough mixing.

    • Centrifuge the samples to separate the organic and aqueous layers.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in the mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Employ a suitable C18 column to separate Apalutamide and this compound from endogenous plasma components. A typical mobile phase consists of an acidic aqueous solution and an organic solvent like acetonitrile in an isocratic flow.

    • Mass Spectrometric Detection: Operate the mass spectrometer in the positive ion electrospray mode. Monitor the specific precursor-to-product ion transitions for both Apalutamide and this compound using Multiple Reaction Monitoring (MRM).

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Apalutamide to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of Apalutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Spike with this compound (Internal Standard) Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction (e.g., with tert-Butyl Methyl Ether) Spike_IS->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Apalutamide / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Bioanalytical Workflow for Apalutamide Quantification using this compound.

Quantitative Data from Bioanalytical Method Validation

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Apalutamide in human plasma using this compound as an internal standard.

ParameterTypical Performance
Linearity Range 307.26 - 200013.87 pg/mL
Correlation Coefficient (r²) ≥ 0.99
Intra- and Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ± 15%
Recovery 90.93% - 103.79%
Matrix Effect No significant matrix effect observed
Stability Stable under various storage and handling conditions (freeze-thaw, bench-top, long-term)

This guide provides foundational information for researchers working with Apalutamide and its deuterated analog. The provided protocols and data serve as a starting point for developing and validating robust bioanalytical methods essential for preclinical and clinical drug development.

References

The Gold Standard in Apalutamide Bioanalysis: A Technical Guide to the Rationale for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Analytical Precision of Apalutamide Quantification for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug development, particularly for potent therapies like apalutamide, the accuracy and reliability of bioanalytical methods are paramount. This technical guide provides an in-depth exploration of the rationale and methodology for employing a deuterated internal standard in the quantification of apalutamide and its active metabolite, N-desmethyl apalutamide, in biological matrices. Through a detailed examination of experimental protocols, supporting data, and the underlying scientific principles, this document substantiates the critical role of deuterated standards in generating robust pharmacokinetic and clinical data.

The Imperative for an Ideal Internal Standard in Apalutamide Studies

Quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, chromatographic conditions, and matrix effects.[1][2] An internal standard (IS) is introduced into all samples, calibrators, and quality controls at a constant concentration to normalize for these variabilities.[1] The ideal IS should mimic the physicochemical properties of the analyte to ensure it experiences similar variations throughout the analytical process.[3]

Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the "gold standard" in quantitative mass spectrometry.[3] This is because their chemical and physical properties are nearly identical to the analyte, differing only in mass. This near-identical behavior ensures that the deuterated standard co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement, and similar extraction recovery.

Rationale for Selecting a Deuterated Standard for Apalutamide

The use of a deuterated apalutamide standard, such as apalutamide-d4 or apalutamide-d3, is predicated on its ability to provide the most accurate and precise quantification. Unlike a structural analog, which may have different chromatographic retention times, ionization efficiencies, and extraction recoveries, a deuterated standard behaves almost identically to apalutamide. This minimizes analytical variability and enhances the reliability of the data. The primary advantages of using a deuterated standard in apalutamide studies include:

  • Compensation for Matrix Effects: Biological matrices like plasma are complex and can significantly impact the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since a deuterated standard co-elutes with apalutamide, it is subjected to the same matrix effects, allowing for accurate correction.

  • Correction for Sample Preparation Variability: Losses during sample preparation steps such as protein precipitation or liquid-liquid extraction can introduce significant errors. A deuterated standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring that the analyte-to-IS ratio remains constant.

  • Improved Precision and Accuracy: By effectively normalizing for various sources of error, deuterated standards lead to improved inter-day and intra-day precision and accuracy of the bioanalytical method.

Experimental Protocols for Apalutamide Quantification using a Deuterated Standard

The following protocols are a synthesis of validated LC-MS/MS methods for the simultaneous quantification of apalutamide and its active metabolite, N-desmethyl apalutamide, in human plasma using a deuterated internal standard.

Materials and Reagents
  • Analytes: Apalutamide, N-desmethyl apalutamide

  • Internal Standard (IS): Apalutamide-d4

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Dimethyl sulfoxide (DMSO)

  • Additives: Formic acid

  • Matrix: Drug-free human plasma

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual primary stock solutions of apalutamide, N-desmethyl apalutamide, and apalutamide-d4 in DMSO or methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol or acetonitrile to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution: Dilute the apalutamide-d4 stock solution with methanol or acetonitrile to achieve a final concentration of 5 µg/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at different concentration levels.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples (CCs, QCs, and unknown study samples) at room temperature and vortex for 3 minutes.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (Apalutamide-d4).

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex vigorously for 5 minutes.

  • Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 1.0 µL into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the typical liquid chromatography and mass spectrometry parameters for the analysis of apalutamide and N-desmethyl apalutamide.

ParameterSetting
Liquid Chromatography
HPLC SystemAgilent 1200 series or equivalent
ColumnUltimate XB-C18 (50 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A0.1% Formic acid in Acetonitrile
Mobile Phase B0.1% Formic acid in Water
Mobile Phase Composition55% A : 45% B (Isocratic)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume1.0 µL
Mass Spectrometry
Mass SpectrometerSciex API 5500 or equivalent triple quadrupole
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Ion Spray Voltage5500 V
Source Temperature500°C
Curtain Gas (CUR)40 psi
Nebulizer Gas (GS1)50 psi
Auxiliary Gas (GS2)50 psi
MRM Transitions (m/z)
Apalutamide478.0 → 450.0
N-desmethyl apalutamide464.1 → 435.9
Apalutamide-d4 (IS)482.0 → 451.9

Data Presentation: Performance of a Deuterated Standard

The following tables summarize the validation results for a bioanalytical method using a deuterated internal standard for the quantification of apalutamide and N-desmethyl apalutamide in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteLinear Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)
Apalutamide0.025 - 200.025> 0.99
N-desmethyl apalutamide0.025 - 200.025> 0.99
Table 2: Intra-day and Inter-day Precision and Accuracy
AnalyteQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Apalutamide LQC1.7 - 4.7-5.8 - 1.73.2 - 9.8-4.0 - (-6.5)
MQC1.7 - 4.7-5.8 - 1.73.2 - 9.8-4.0 - (-6.5)
HQC1.7 - 4.7-5.8 - 1.73.2 - 9.8-4.0 - (-6.5)
N-desmethyl apalutamide LQC2.0 - 6.7-2.2 - 10.13.2 - 10.9-0.8 - 1.7
MQC2.0 - 6.7-2.2 - 10.13.2 - 10.9-0.8 - 1.7
HQC2.0 - 6.7-2.2 - 10.13.2 - 10.9-0.8 - 1.7

CV: Coefficient of Variation; RE: Relative Error; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Mandatory Visualizations

Apalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway

Apalutamide functions as a potent androgen receptor (AR) inhibitor. It competitively binds to the ligand-binding domain of the AR, thereby preventing AR nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes that are crucial for prostate cancer cell proliferation.

Apalutamide_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR_translocation Nuclear Translocation AR->AR_translocation HSP->AR Stabilizes Apalutamide Apalutamide Apalutamide->AR Inhibits Binding AR_dimer AR Dimer AR_dimerization Dimerization AR_dimer->AR_dimerization DNA_binding DNA Binding AR_dimer->DNA_binding ARE Androgen Response Element (ARE) on DNA Transcription_activation Activation ARE->Transcription_activation Gene_Transcription Gene Transcription (Proliferation, Survival) AR_translocation->AR_dimer DNA_binding->ARE Transcription_activation->Gene_Transcription Apalutamide_block1 Inhibition Apalutamide_block1->AR_translocation Apalutamide_block2 Inhibition Apalutamide_block2->DNA_binding

Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.

Experimental Workflow for Apalutamide Bioanalysis

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying apalutamide in plasma samples using a deuterated internal standard.

Bioanalytical_Workflow Start Start: Plasma Sample Add_IS Add Deuterated Internal Standard (Apalutamide-d4) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing (Analyte/IS Ratio) LC_MS_Analysis->Data_Processing End End: Concentration Results Data_Processing->End

Caption: Experimental workflow for apalutamide bioanalysis.

Conclusion

The use of a deuterated internal standard is indispensable for the accurate and precise quantification of apalutamide and its active metabolite in clinical and preclinical studies. Its ability to closely mimic the behavior of the analyte provides superior correction for analytical variability compared to structural analogs. The detailed experimental protocols and robust validation data presented in this guide underscore the suitability of this approach for generating high-quality, reliable data essential for the successful development and therapeutic monitoring of apalutamide.

References

Methodological & Application

Application Notes and Protocols for Apalutamide-d3 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a non-steroidal antiandrogen agent pivotal in the treatment of prostate cancer.[1] Accurate quantification of Apalutamide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2] The use of a stable isotope-labeled internal standard, such as Apalutamide-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This internal standard closely mimics the chemical and physical properties of the analyte, correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2] These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of Apalutamide in plasma samples using LC-MS/MS.

Mechanism of Action of Apalutamide

Apalutamide functions as a potent androgen receptor (AR) inhibitor, targeting several key steps in the AR signaling pathway, which is a critical driver of prostate cancer cell proliferation. By binding to the ligand-binding domain of the AR, Apalutamide competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT).[3] This action prevents the conformational changes required for receptor activation. Consequently, Apalutamide inhibits the translocation of the AR from the cytoplasm into the nucleus, a crucial step for its function as a transcription factor. Furthermore, it impedes the binding of the AR to androgen response elements (AREs) on the DNA, thereby preventing the transcription of target genes that promote tumor cell growth and survival.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens (Testosterone, DHT) Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens (Testosterone, DHT)->AR Binds AR_nucleus AR Translocation AR->AR_nucleus Apalutamide Apalutamide Apalutamide->AR Blocks Binding ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds GeneTranscription Gene Transcription ARE->GeneTranscription CellProliferation Tumor Cell Growth and Survival GeneTranscription->CellProliferation Apalutamide_nucleus Apalutamide Apalutamide_nucleus->AR_nucleus Inhibits Translocation Apalutamide_nucleus->ARE Inhibits DNA Binding Start Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound, 10 µL) Start->Add_IS Vortex1 Vortex (30s) Add_IS->Vortex1 Add_ACN Add Acetonitrile (100 µL) (with 0.1% Formic Acid) Vortex1->Add_ACN Vortex2 Vortex (5 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 5 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant (100 µL) to Autosampler Vial Centrifuge->Transfer End LC-MS/MS Analysis Transfer->End

References

Bioanalytical Method for Apalutamide using Apalutamide-d3 as an Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of Apalutamide in biological matrices, specifically human plasma, using Apalutamide-d3 as a stable isotope-labeled internal standard (SIL-IS). This method is tailored for researchers, scientists, and professionals in the drug development field, offering detailed protocols and data presentation suitable for pharmacokinetic and bioequivalence studies.

Introduction

Apalutamide is a potent, non-steroidal anti-androgen agent approved for the treatment of prostate cancer.[1][2] It functions by inhibiting the androgen receptor (AR) signaling pathway.[1] Accurate determination of Apalutamide concentrations in biological samples is critical for understanding its pharmacokinetics, ensuring therapeutic efficacy, and monitoring patient safety.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[3] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample processing and instrumental analysis, thereby ensuring the accuracy and precision of the results.

This application note details a robust LC-MS/MS method for the quantification of Apalutamide in human plasma, utilizing this compound as the internal standard.

Signaling Pathway of Apalutamide

Apalutamide targets multiple stages of the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth. The diagram below illustrates the mechanism of action of Apalutamide.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Stabilization AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR_dimer Inhibits DNA DNA (Androgen Response Element) Apalutamide->DNA Inhibits Binding AR_dimer->DNA Binds Gene_Transcription Gene Transcription (e.g., PSA) DNA->Gene_Transcription Initiates Cell_Growth Tumor Cell Growth & Survival Gene_Transcription->Cell_Growth

Apalutamide's Mechanism of Action

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the bioanalytical method for Apalutamide.

Materials and Reagents
  • Analytes: Apalutamide reference standard and this compound internal standard (IS).

  • Reagents: HPLC grade acetonitrile and methanol, analytical grade formic acid, and deionized water.

  • Biological Matrix: Human plasma with K2-EDTA as an anticoagulant.

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is used for analysis.

Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Apalutamide and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of Apalutamide by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.

Sample Preparation

Two common and effective methods for extracting Apalutamide from plasma are protein precipitation (PP) and liquid-liquid extraction (LLE).

3.4.1. Protein Precipitation (PP) Protocol

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.4.2. Liquid-Liquid Extraction (LLE) Protocol

  • To 100 µL of plasma, add the internal standard.

  • Add 1 mL of tert-butyl methyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Freeze the aqueous layer and transfer the organic layer to a new tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized conditions for LC-MS/MS analysis.

Table 1: Chromatographic Conditions

ParameterCondition
Column Atlantis dC18 (e.g., 50 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% or 0.2% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 1-10 µL
Column Temperature 40°C
Run Time 2.5 - 3.0 minutes

Table 2: Mass Spectrometric Conditions

ParameterApalutamideThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 478.0481.0
Product Ion (m/z) 450.0453.0

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Concentration Range Dependent on expected concentrations (e.g., 1.02-2030 ng/mL)
Intra-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)
Intra-day Accuracy (%RE) Within ±15% (±20% for LLOQ)
Inter-day Accuracy (%RE) Within ±15% (±20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Should be assessed to ensure no significant ion suppression or enhancement
Stability Freeze-thaw, bench-top, short-term, and long-term stability should be established

Data Presentation

The following tables present representative quantitative data for a validated Apalutamide bioanalytical method.

Table 4: Calibration Curve for Apalutamide in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Apalutamide/Apalutamide-d3)
1.02Example Value
5.10Example Value
25.5Example Value
102Example Value
510Example Value
1020Example Value
2030Example Value
Linearity (r²) > 0.995

Table 5: Precision and Accuracy Data for Apalutamide in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ1.028.44-6.09-
LQCExample Value2.11-2.51-
MQCExample ValueExample ValueExample ValueExample ValueExample Value
HQCExample ValueExample ValueExample ValueExample ValueExample Value

Experimental Workflow

The following diagram illustrates the overall workflow for the bioanalytical method development and validation of Apalutamide.

Start Start Method_Dev Method Development (LC & MS Optimization) Start->Method_Dev Sample_Prep Sample Preparation (PP or LLE) Method_Dev->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Quantification) LCMS_Analysis->Data_Processing Method_Val Method Validation (Accuracy, Precision, etc.) Data_Processing->Method_Val Sample_Analysis Study Sample Analysis (PK/BE studies) Method_Val->Sample_Analysis End End Sample_Analysis->End

Bioanalytical Method Workflow

Conclusion

This application note provides a detailed and robust bioanalytical method for the quantification of Apalutamide in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and accurate, making it suitable for a variety of clinical and research applications, including pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. Adherence to the outlined protocols and validation procedures will ensure the generation of high-quality, reliable data.

References

Application Notes and Protocols for the Quantification of Apalutamide in Plasma using Apalutamide-d3 for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Apalutamide is a potent, non-steroidal antiandrogen agent utilized in the treatment of prostate cancer.[1] To accurately characterize its pharmacokinetic (PK) profile, a robust and sensitive bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Apalutamide-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary advantage of using a deuterated internal standard like this compound is its ability to mimic the analytical behavior of the unlabeled analyte, apalutamide, during sample preparation, chromatography, and ionization, without interfering with its detection.[2] This co-elution and similar ionization response allow for the correction of variability in sample extraction and potential matrix effects, leading to high precision and accuracy in the quantification of apalutamide in complex biological matrices like plasma.[3]

Apalutamide is primarily metabolized by cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4, into its active metabolite, N-desmethyl apalutamide.[4][5] Pharmacokinetic studies have shown that apalutamide is rapidly absorbed, with a long effective half-life of approximately 3 days at steady-state. The use of a validated LC-MS/MS method with a deuterated internal standard is crucial for accurately defining key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and clearance, which are vital for dose optimization and assessing drug-drug interactions.

Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of apalutamide in human plasma, utilizing this compound as an internal standard. The protocol is based on established methodologies and has been validated in accordance with FDA and EMA guidelines.

Materials and Reagents
  • Analytes: Apalutamide, N-desmethyl apalutamide

  • Internal Standard (IS): this compound (or a similar deuterated analog like Apalutamide-d4)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Dimethyl sulfoxide (DMSO)

  • Additives: Formic acid

  • Matrix: Drug-free human plasma

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve apalutamide, N-desmethyl apalutamide, and this compound in a minimal amount of DMSO, followed by dilution with methanol to achieve a final concentration of 1 mg/mL. Store stock solutions at -80°C.

  • Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the primary stock solutions with a methanol/water or acetonitrile/water mixture.

  • Internal Standard Working Solution (5 µg/mL): Dilute the this compound stock solution with a DMSO:methanol mixture (e.g., 0.2:99.8, v/v) to obtain a working solution of 5 µg/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC standards by spiking blank human plasma with the appropriate working standard solutions to cover the desired concentration range (e.g., 25 ng/mL to 20,000 ng/mL). Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation Protocol (Protein Precipitation)

This protocol is a rapid and effective method for extracting apalutamide from plasma samples.

  • Thaw all plasma samples (patient samples, CC, and QC) at room temperature and vortex for 3 minutes.

  • Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the sample for an additional 5 minutes.

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 1-10 µL of the supernatant into the LC-MS/MS system for analysis.

Data Presentation

Table 1: Instrumentation and Analytical Conditions
ParameterCondition
LC System Agilent 1200 or equivalent
MS System Agilent 6460 Triple Quadrupole or equivalent
Column Ultimate XB-C18, 50 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Acetonitrile
Mobile Phase B 0.1% Formic acid in Water
Gradient/Isocratic 55% Solvent A and 45% Solvent B (Isocratic)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 1 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Source Temperature 500°C
Ion Spray Voltage 5500 V
Table 2: Mass Spectrometry Parameters (MRM Transitions)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Apalutamide478.09447.05Quantifier
N-desmethyl apalutamide464.1207.1Qualifier
This compound481.1450.1Theoretical, requires optimization
Apalutamide-d4 (IS)482451.9Example IS

Note: MRM transitions for this compound are theoretical and should be optimized experimentally. The values for Apalutamide-d4 are provided as a close reference.

Table 3: Method Validation Summary
ParameterResult
Linearity Range 300–12,000 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy -4.32 to 2.45% of relative error
Precision (RSD) < 4.21%
Mean Extraction Recovery > 93.0%

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (50 µL) (Calibrator, QC, or Unknown) is_add Add Internal Standard (this compound, 10 µL) plasma->is_add vortex1 Vortex (30s) is_add->vortex1 precip Add Acetonitrile w/ 0.1% FA (100 µL) vortex1->precip vortex2 Vortex (5 min) precip->vortex2 centrifuge Centrifuge (14,000 rpm, 5 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant (100 µL) to Autosampler Vial centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Apalutamide / this compound) integration->ratio calibration Quantify using Calibration Curve ratio->calibration pk_analysis Pharmacokinetic Analysis calibration->pk_analysis

Caption: LC-MS/MS workflow for apalutamide quantification in plasma.

G cluster_0 Androgen Receptor Signaling Pathway AR Androgen Receptor (AR) in Cytoplasm AR_translocation AR Nuclear Translocation AR->AR_translocation Androgen Androgen (e.g., Testosterone) Androgen->AR Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR_translocation Inhibits DNA_binding AR Binding to DNA (Androgen Response Elements) Apalutamide->DNA_binding Inhibits AR_translocation->DNA_binding Gene_transcription Gene Transcription DNA_binding->Gene_transcription Tumor_growth Prostate Cancer Cell Proliferation Gene_transcription->Tumor_growth

Caption: Mechanism of action of apalutamide on androgen receptor signaling.

References

Application Notes and Protocols for the Quantification of Apalutamide in Biological Matrices using Apalutamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a non-steroidal anti-androgen medication employed in the treatment of prostate cancer.[1][2] The accurate quantification of apalutamide and its active metabolite, N-desmethyl apalutamide, in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the predominant bioanalytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[1]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Apalutamide-d3, is considered the gold standard in quantitative bioanalysis by LC-MS/MS. This compound, being chemically and physically almost identical to apalutamide, co-elutes and experiences similar matrix effects and extraction losses. This allows for robust correction of analytical variability, thereby ensuring the accuracy and precision of the quantification.

These application notes provide detailed protocols for the quantification of apalutamide in human plasma using this compound as an internal standard, based on established and validated methodologies.

Androgen Receptor Signaling Pathway Inhibition by Apalutamide

Apalutamide functions by targeting multiple stages of the androgen receptor (AR) signaling pathway, a key driver in the progression of prostate cancer. It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and inhibits the binding of the AR to DNA, ultimately disrupting androgen-mediated gene transcription.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR AR->AR_nucleus Nuclear Translocation Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->AR_nucleus Inhibits Translocation ARE Androgen Response Element (ARE) on DNA Apalutamide->ARE Inhibits DNA Binding AR_nucleus->ARE Binds GeneTranscription Gene Transcription ARE->GeneTranscription Promotes

Mechanism of Apalutamide Action

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of apalutamide in human plasma.

Table 1: Liquid-Liquid Extraction (LLE) Method Performance

ParameterMethod 1: Tert-Butyl Methyl EtherMethod 2: Ethyl Acetate
Internal Standard This compoundCanagliflozin
Linearity Range 307.26–200013.87 pg/mL300–12000 ng/mL
Mean Recovery 90.93% - 103.79%> 93.0%
Precision (%RSD) 3.86% to 4.87%< 4.21%
Accuracy (%RE) Not explicitly stated-4.32% to 2.45%
Analytical Technique UPLC-DADLC-MS/MS

Table 2: Protein Precipitation (PP) Method Performance

ParameterMethod 3: Acetonitrile Precipitation
Internal Standard Budesonide
Linearity Range 2–10 µg/mL
Mean Recovery 90% to 100%
Precision (%RSD) 0% to 2%
Accuracy (%RE) Within acceptable limits
Analytical Technique HPLC-UV

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These protocols are synthesized from various validated methods.

Protocol 1: Liquid-Liquid Extraction (LLE) with Tert-Butyl Methyl Ether

This protocol is suitable for achieving high sensitivity and clean extracts.

Materials and Reagents:

  • Human plasma (with K2-EDTA as anticoagulant)

  • Apalutamide reference standard

  • This compound (Internal Standard)

  • Tert-Butyl Methyl Ether (HPLC grade)

  • Formic Acid (AR grade)

  • Ammonium Fumarate

  • Acetonitrile (HPLC grade)

  • Glacial Acetic Acid

  • Microcentrifuge tubes

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of Apalutamide (1 mg/mL) and this compound (1 mg/mL) in a suitable solvent like mobile phase.

    • Prepare a working internal standard (IS) solution (e.g., 0.5 µg/mL) by diluting the this compound stock solution.

    • Prepare calibration curve (CC) standards and quality control (QC) samples by spiking blank human plasma with appropriate working standard solutions to cover the desired concentration range (e.g., 307.26–200013.87 pg/mL).

  • Extraction:

    • Pipette 200 µL of the plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

    • Add 50 µL of the internal standard working solution (this compound).

    • Add 100 µL of 2% formic acid and vortex for 10 seconds.

    • Add 2.5 mL of tert-butyl methyl ether and vortex for 10 minutes.

    • Centrifuge the samples to separate the layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for analysis.

Protocol 2: Protein Precipitation (PPT) with Acetonitrile

This protocol offers a simpler and faster sample preparation workflow.

Materials and Reagents:

  • Human plasma (with K2-EDTA as anticoagulant)

  • Apalutamide reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • DMSO

  • Formic acid

Procedure:

  • Standard and Sample Preparation:

    • Prepare primary stock solutions (1 mg/mL) of Apalutamide and this compound by dissolving in a small amount of DMSO and bringing to final volume with methanol.

    • Prepare working standard solutions by serially diluting the primary stock solutions with a methanol/water or acetonitrile/water mixture.

    • Prepare calibration curve (CC) standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions.

  • Extraction:

    • To a plasma sample (e.g., 50 µL), add the internal standard.

    • Add a precipitating agent, such as acetonitrile, typically in a 1:1 or 3:1 ratio to the plasma volume.

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer an aliquot of the clear supernatant to an autosampler vial for direct injection into the LC-MS/MS system, or after dilution with the mobile phase.

LC-MS/MS Analytical Conditions

The following are typical chromatographic and mass spectrometric conditions for the analysis of Apalutamide.

Table 3: Example LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Inertsil C18 (50x4.6 mm, 5 µm) or equivalent reversed-phase column
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile. Isocratic elution (e.g., 20:80 v/v) or a gradient program.
Flow Rate 0.4 - 1.0 mL/min
Column Temperature 40°C
Injection Volume 1 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
MRM Transitions Apalutamide: m/z 478.09 → 447.05; this compound: Predicted m/z 481.1 → 450.1 (mass shift of +3 Da)

Experimental Workflow

The general workflow for the quantification of apalutamide in biological matrices is illustrated below.

SampleCollection 1. Biological Sample Collection (e.g., Human Plasma) Spiking 2. Spiking with Internal Standard (this compound) SampleCollection->Spiking Extraction 3. Sample Preparation (LLE or PPT) Spiking->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis DataProcessing 5. Data Processing & Quantification Analysis->DataProcessing Report 6. Reporting of Results DataProcessing->Report

Bioanalytical Workflow for Apalutamide

Conclusion

The described LC-MS/MS methods utilizing this compound as an internal standard provide a robust, sensitive, and specific approach for the quantitative determination of apalutamide in biological matrices. The choice between liquid-liquid extraction and protein precipitation for sample preparation will depend on the specific requirements of the study, such as desired sensitivity, throughput, and the complexity of the matrix. Adherence to validated protocols is essential for generating reliable data to support pharmacokinetic and clinical studies.

References

Application Notes and Protocols for Sample Preparation in Apalutamide Analysis using Apalutamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Apalutamide from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Apalutamide-d3, is recommended for accurate and precise quantification by correcting for matrix effects and variability in sample processing.[1][2][3][4] Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and a generalized Solid-Phase Extraction (SPE) method.

Quantitative Data Summary

The selection of a sample preparation method can significantly impact the performance of the bioanalytical assay. The following tables summarize quantitative data from various validated methods for Apalutamide analysis, offering a comparison of their key performance characteristics.

Table 1: Comparison of Sample Preparation Techniques for Apalutamide Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Principle Removal of proteins by precipitation with an organic solvent.Separation of analyte based on its partition between two immiscible liquid phases.
Primary Advantage Simple, fast, and high-throughput.[5]Cleaner extracts, reducing matrix effects.
Potential Drawback Less effective at removing other matrix components, which can lead to ion suppression.More labor-intensive and time-consuming than PPT.
Typical Solvents Acetonitrile, Methanol.Ethyl acetate, Tert-butyl methyl ether.

Table 2: Performance Characteristics of Different Bioanalytical Methods for Apalutamide

ParameterMethod 1 (PPT)Method 2 (LLE)Method 3 (LLE)
Internal Standard This compoundThis compoundCanagliflozin
Linearity Range 1.02–2030 ng/mL307.26–200013.87 pg/mL300–12000 ng/mL
Accuracy (% RE) 2.11 to 8.44%3.86 to 4.87%-4.32 to 2.45%
Precision (% RSD) 2.51 to 6.09%Not explicitly stated< 4.21%
Extraction Recovery Not explicitly stated90.93% - 103.79%> 93.0%
Analytical Technique LC-MS/MSUPLC-DADLC-MS/MS

Experimental Protocols & Workflows

Detailed methodologies for each sample preparation technique are provided below, accompanied by workflow diagrams generated using Graphviz (DOT language) for clear visualization.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup. It is particularly suitable for high-throughput analysis.

Protocol: Protein Precipitation with Acetonitrile
  • Sample Aliquoting: Pipette 50 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution. Vortex for 30 seconds.

  • Protein Precipitation: Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

cluster_0 Protein Precipitation Workflow plasma 1. Plasma Sample (50 µL) is 2. Add this compound (IS) plasma->is precipitate 3. Add Acetonitrile (100 µL) is->precipitate vortex1 4. Vortex (5 min) precipitate->vortex1 centrifuge 5. Centrifuge (14,000 rpm, 5 min) vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis cluster_1 Liquid-Liquid Extraction Workflow plasma 1. Plasma Sample (200 µL) is 2. Add this compound (IS) plasma->is acidify 3. Add Formic Acid & Vortex is->acidify extract 4. Add Tert-Butyl Methyl Ether & Vortex acidify->extract centrifuge 5. Centrifuge extract->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis cluster_2 Solid-Phase Extraction Workflow condition 1. Condition Cartridge (Methanol) equilibrate 2. Equilibrate Cartridge (Water) condition->equilibrate load 3. Load Pre-treated Plasma Sample equilibrate->load wash 4. Wash Cartridge load->wash elute 5. Elute Analytes wash->elute evaporate 6. Evaporate Eluate elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

References

Application Note: UPLC-MS/MS Method for the Quantification of Apalutamide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Apalutamide in human plasma. Apalutamide is a non-steroidal antiandrogen agent employed in the treatment of prostate cancer.[1] Therapeutic drug monitoring is essential for optimizing dosing and minimizing adverse effects.[1] This method utilizes Apalutamide-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis in a clinical research setting. This method has been developed and validated based on FDA and EMA guidelines.[2][3]

Experimental Protocols

Materials and Reagents
  • Analytes: Apalutamide reference standard, this compound internal standard.[3]

  • Reagents: HPLC grade acetonitrile, methanol, and water; formic acid.

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation
  • A validated UPLC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source is required.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Apalutamide and this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL. Store these solutions at -20°C.

  • Working Solutions: Prepare working solutions by serially diluting the stock solutions with the mobile phase or an appropriate solvent to the desired concentrations for the calibration curve and quality control (QC) samples. The internal standard working solution should be prepared at a fixed concentration (e.g., 0.5 µg/mL).

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples (calibration standards, QC samples, and unknown samples) at room temperature and vortex for 3 minutes.

  • Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the sample for an additional 5 minutes.

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 1.0 µL into the UPLC-MS/MS system.

UPLC Conditions
ParameterCondition
Column Ultimate XB-C18 (50 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic: 45% A and 55% B
Column Temperature 40°C
Injection Volume 1 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas (CUR) 40 psi
Nebulizer Gas (GAS1) 50 psi
Auxiliary Gas (GAS2) 50 psi
Collision Gas (CAD) Medium
Dwell Time 50 ms
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Apalutamide 478.0450.0
This compound (IS) 481.0453.0

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for the quantification of Apalutamide.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range 1.02 - 2030 ng/mL
Correlation Coefficient (r²) > 0.995

Table 2: Accuracy and Precision

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)
Low 2.51 - 6.09%2.11 - 8.44%-4.32 to 4.37%
Medium 2.51 - 6.09%2.11 - 8.44%-4.32 to 4.37%
High 2.51 - 6.09%2.11 - 8.44%-4.32 to 4.37%

Table 3: Recovery and Matrix Effect

ParameterValue
Mean Extraction Recovery > 90%
Matrix Effect No significant matrix effect observed

Table 4: Stability

Stability ConditionResult
Freeze-Thaw Stability (3 cycles) Stable
Bench-Top Stability Stable
Long-Term Stability Stable

Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound IS (10 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add Acetonitrile with 0.1% FA (100 µL) vortex1->add_acn vortex2 Vortex (5 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 5 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant vial Autosampler Vial supernatant->vial injection Inject (1 µL) vial->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quant Quantification (Analyte/IS Ratio) msms->quant report Generate Report quant->report

Caption: Workflow for Apalutamide quantification by UPLC-MS/MS.

References

Application Notes and Protocols for the Liquid-Liquid Extraction of Apalutamide and Apalutamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a non-steroidal anti-androgen medication employed in the treatment of prostate cancer.[1] Accurate quantification of Apalutamide in biological matrices such as human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development. Due to its high protein-binding nature (approximately 96%), an efficient extraction method is necessary for accurate measurement.[2] Liquid-liquid extraction (LLE) is a robust and widely used technique for separating analytes from complex sample matrices like plasma, effectively removing proteins and other endogenous interferences.[2]

This document provides detailed protocols for two distinct LLE methods for the extraction of Apalutamide and its deuterated internal standard, Apalutamide-d3, from human plasma. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting potential variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the method.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of different extraction and analytical methods for Apalutamide, providing a basis for method selection and comparison.

Table 1: Liquid-Liquid Extraction (LLE) Method Comparison

ParameterMethod 1: Tert-Butyl Methyl Ether LLEMethod 2: Ethyl Acetate LLE
Extraction Solvent Tert-Butyl Methyl EtherEthyl Acetate[2]
Internal Standard This compoundCanagliflozin
Linearity Range 307.26–200013.87 pg/mL300–12000 ng/mL
Mean Recovery 90.93% - 103.79%> 93.0%
Precision (%RSD) 3.86% to 4.87%< 4.21%
Analytical Technique UPLC-DADLC-MS/MS

Experimental Protocols

Materials and Reagents
  • Apalutamide reference standard

  • This compound internal standard

  • Human plasma (with K2-EDTA as anticoagulant)

  • Tert-Butyl Methyl Ether (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Formic Acid (AR grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Fumarate

  • Glacial Acetic Acid

  • Milli-Q water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol 1: Liquid-Liquid Extraction with Tert-Butyl Methyl Ether

This protocol is adapted from a validated UPLC-DAD method.

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of Apalutamide (1 mg/mL) and this compound (1 mg/mL) in the mobile phase (5 mM ammonium fumarate and acetonitrile, 15:85 v/v, pH 3.5).

  • Working Internal Standard (IS) Solution: Prepare a 0.5 µg/mL working solution of this compound by diluting the stock solution with the mobile phase.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Apalutamide working solution into blank human plasma to cover the desired concentration range (e.g., 307.26–200013.87 pg/mL).

2. Extraction Procedure:

  • Pipette 200 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 100 µL of 2% formic acid and vortex for 10 seconds.

  • Add 2.5 mL of tert-butyl methyl ether to the tube.

  • Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.

  • Centrifuge the samples to facilitate phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction with Ethyl Acetate

This protocol is based on a validated LC-MS/MS method.

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of Apalutamide and the internal standard (e.g., Canagliflozin) in a suitable solvent like acetonitrile.

  • Working Internal Standard (IS) Solution: Prepare a working solution of the internal standard at an appropriate concentration.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known concentrations of Apalutamide into blank human plasma.

2. Extraction Procedure:

  • Pipette 100 µL of the plasma sample into a clean tube.

  • Add 125 µL of the internal standard working solution.

  • Add 5.0 mL of ethyl acetate.

  • Vortex the mixture at high speed for 5 minutes, followed by shaking for 20 minutes.

  • Centrifuge the samples at 5000 rpm for 15 minutes at 5°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Apalutamide's Mechanism of Action

Apalutamide is a potent androgen receptor (AR) inhibitor. It works by binding directly to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated gene transcription. This ultimately leads to decreased tumor cell proliferation and increased apoptosis in prostate cancer models.

cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP Inactive AR-HSP Complex Androgen->AR_HSP Binds to AR AR Androgen Receptor (AR) AR->AR_HSP AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP Apalutamide Apalutamide Apalutamide->AR Prevents Nuclear Translocation Apalutamide->AR_HSP Inhibits Androgen Binding ARE Androgen Response Element (ARE) on DNA Apalutamide->ARE Inhibits DNA Binding AR_HSP->AR HSP Dissociation AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Tumor Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Mechanism of action of Apalutamide in inhibiting the androgen receptor signaling pathway.

Experimental Workflow for Liquid-Liquid Extraction

The following diagram illustrates the general workflow for the liquid-liquid extraction of Apalutamide and its internal standard from plasma samples.

start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is add_acid Add Formic Acid (Optional) add_is->add_acid add_solvent Add Organic Solvent (e.g., Tert-Butyl Methyl Ether) add_acid->add_solvent vortex Vortex/Shake add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by UPLC/LC-MS reconstitute->analyze

Caption: General workflow for the liquid-liquid extraction of Apalutamide from plasma.

References

Application Notes and Protocols for Apalutamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Recommended concentration and protocol for spiking Apalutamide-d3 as an internal standard in the bioanalysis of Apalutamide.

Introduction

Apalutamide is a non-steroidal anti-androgen agent utilized in the treatment of prostate cancer.[1] Accurate quantification of Apalutamide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] this compound, a deuterated analog of Apalutamide, closely mimics the analyte's chemical and physical properties, thereby correcting for variability during sample preparation and analysis and ensuring high accuracy and precision.[3][4] These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of Apalutamide in plasma samples.

Quantitative Data Summary

The following tables summarize typical concentrations and performance characteristics of a validated LC-MS/MS method using this compound as an internal standard.

Table 1: Stock and Working Solution Concentrations

SolutionCompoundConcentrationSolventStorage
Primary Stock SolutionApalutamide1 mg/mLMethanol or Acetonitrile-20°C or -80°C
Primary Stock SolutionThis compound1 mg/mLMethanol or Acetonitrile-20°C or -80°C
IS Working SolutionThis compound0.5 µg/mL or 300 ng/mLAcetonitrile/Water or specified mobile phaseRoom temperature for use, -20°C for short-term storage
Calibration StandardsApalutamide1.02 - 2030 ng/mL or 300 - 12000 ng/mLBlank PlasmaPrepared fresh or stored at -80°C
Quality Control (QC) SamplesApalutamideLLOQ, Low, Medium, High ConcentrationsBlank PlasmaStored at -80°C

Table 2: Typical LC-MS/MS Method Validation Parameters

ParameterTypical ValueReference
Linearity Range1.02 - 2030 ng/mL or 307.26 - 200013.87 pg/mL
Correlation Coefficient (r²)> 0.995
Intra-day Precision (%RSD)2.51 - 6.09%
Inter-day Precision (%RSD)2.11 - 8.44%
Intra-day Accuracy (%RE)-4.32 to 4.37%
Mean Recovery> 90%

Experimental Protocols

This section details the methodologies for the quantification of Apalutamide using this compound as an internal standard.

Materials and Reagents
  • Analytes: Apalutamide reference standard.

  • Internal Standard: this compound.

  • Reagents: HPLC grade acetonitrile, methanol, water, formic acid, ethyl acetate, and tert-butyl methyl ether.

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Apalutamide and this compound in a suitable solvent like methanol or acetonitrile to achieve a final concentration of 1 mg/mL. Store these solutions at -20°C or -80°C.

  • Apalutamide Working Standard Solutions: Prepare working standard solutions of Apalutamide by serially diluting the primary stock solution with a mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 0.5 µg/mL or 300 ng/mL) by diluting the primary stock solution with the same solvent mixture used for the analyte working solutions.

Sample Preparation

Two common methods for extracting Apalutamide and the internal standard from plasma are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation

  • To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add a specified volume of the this compound internal standard working solution.

  • Add a protein precipitating agent, such as acetonitrile (typically 3 volumes of the plasma volume).

  • Vortex the mixture for a few minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction

  • To a known volume of plasma, add the this compound internal standard working solution.

  • Add an extraction solvent such as tert-butyl methyl ether or ethyl acetate.

  • Vortex the mixture vigorously for several minutes to facilitate the extraction of the analyte and internal standard into the organic layer.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A validated UPLC or HPLC system.

  • Column: A suitable C18 column, such as an Atlantis dC18 or Inertsil C18 (50x4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of 0.1-0.2% formic acid in water and acetonitrile (e.g., 20:80, v/v).

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The transitions for Apalutamide (m/z 478 → 450) and this compound (m/z 481 → 453) are typically monitored.

Visualizations

Apalutamide Signaling Pathway

Apalutamide functions as a competitive androgen receptor (AR) antagonist. It binds to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation, DNA binding, and subsequent transcription of target genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Apalutamide Apalutamide AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Apalutamide->AR Blocks ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Cell Growth &\nSurvival Cell Growth & Survival Gene_Transcription->Cell Growth &\nSurvival

Caption: Simplified signaling pathway of Apalutamide's mechanism of action.

Experimental Workflow

The general workflow for the quantification of Apalutamide in plasma using this compound as an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (Calibrator, QC, or Unknown) spike Spike with this compound (Internal Standard) plasma->spike extract Extraction (Protein Precipitation or LLE) spike->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant / Evaporate & Reconstitute centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Peak Area Ratio) data->quant

Caption: General experimental workflow for Apalutamide bioanalysis.

References

Chromatographic Separation of Apalutamide and Apalutamide-d3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the chromatographic separation and quantification of Apalutamide and its deuterated internal standard, Apalutamide-d3. Apalutamide is a non-steroidal anti-androgen medication employed in the treatment of prostate cancer.[1][2] Accurate quantification of Apalutamide in biological matrices is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in sample preparation and instrument response, ensuring data accuracy and reliability.[2] This guide outlines methodologies for High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), presenting quantitative data in structured tables and detailed experimental protocols.

Chromatographic Methods and Quantitative Data

A variety of chromatographic methods have been successfully developed and validated for the analysis of Apalutamide, often in conjunction with its deuterated internal standard. The selection of the method typically depends on the required sensitivity, selectivity, and the nature of the biological matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the determination of Apalutamide in pharmaceutical dosage forms and biological fluids.[3] These methods often utilize UV detection.

Table 1: HPLC Method Parameters for Apalutamide Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm)Inertsil ODS-3 (250 × 4.6 mm, 5µm)Luna Omega Polar C18 (250 × 4.6 mm, 5 µm)Phenomenex C18 (250mm*4.6mm, 5µm)
Mobile Phase Acetonitrile: 0.1M Phosphate Buffer (pH 4.6) (60:40 v/v)Ammonium phosphate buffer: Acetonitrile (30:70 v/v)A: 0.01 M Disodium Phosphate Dihydrate (pH 4.2) B: Acetonitrile/Water (70:30 v/v) (Gradient)Methanol: 2mM Sodium Phosphate buffer (pH 9.5) (25:75 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 245 nm243 nm225 nm272 nm
Retention Time 4.5 min22.69 minNot Specified3.273 min
Linearity Range 2–10 µg/mL5-40 µg/mLNot Specified50-150 µg/mL
Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC methods offer faster analysis times and improved resolution for the quantification of Apalutamide.

Table 2: UHPLC Method Parameters for Apalutamide Analysis

ParameterMethod 1
Column Phenomenex Luna (100x4.6mm, 5µ)
Mobile Phase 5 mM Ammonium Fumarate: Acetonitrile (15:85 v/v), pH 3.5
Flow Rate 1.0 mL/min
Detection (Diode Array) 345 nm
Retention Time (Apalutamide) 1.48 min
Retention Time (this compound) 1.97 min
Linearity Range 307.26 - 200013.87 pg/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity, allowing for the accurate quantification of Apalutamide and this compound in complex biological matrices like plasma.

Table 3: LC-MS/MS Method Parameters for Apalutamide and this compound Analysis

ParameterMethod 1Method 2Method 3
Column Atlantis dC18 (dimensions not specified)Inertsil C18 (50x4.6 mm, 5 µm)Ultimate XB-C18 (50 x 4.6 mm, 5 µm)
Mobile Phase 0.2% Formic acid in water: Acetonitrile (20:80, v/v)0.1% Formic acid: Acetonitrile (20:80, v/v)A: 0.1% Formic acid in Acetonitrile B: 0.1% Formic acid in water (55:45 v/v)
Flow Rate 0.8 mL/minNot Specified0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (Apalutamide) m/z 478 → 450m/z 478.09 → 447.05m/z 478 → 450 (quantifier), 478 → 221 (qualifier)
MRM Transition (this compound) m/z 481 → 453Not SpecifiedNot Specified (Apalutamide-d4 used: m/z 482 → 451.9)
Retention Time (Apalutamide) 1.10 minNot Specified5.45 min
Retention Time (this compound) 1.09 minNot SpecifiedNot Specified
Linearity Range 1.02–2030 ng/mL300–12000 ng/mL0.025 - 20 µg/mL

Experimental Protocols

The following protocols are generalized from the cited literature and should be optimized for specific laboratory conditions and instrumentation.

Materials and Reagents
  • Analytes: Apalutamide reference standard, this compound internal standard (IS).

  • Reagents: HPLC grade acetonitrile, methanol, and water; formic acid, ammonium fumarate, ethyl acetate, and tert-butyl methyl ether.

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Apalutamide and the internal standard separately in a suitable solvent such as methanol or a mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL. Store stock solutions at -20°C.

  • Working Solutions: Prepare working solutions by serially diluting the stock solutions with the mobile phase or an appropriate solvent to the desired concentrations for creating calibration curves and quality control samples.

Sample Preparation from Plasma

Two common extraction techniques for Apalutamide from plasma are Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).

  • To 100 µL of plasma sample, add a known amount of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the chromatographic system.

  • To 100 µL of plasma sample, add a known amount of this compound internal standard solution.

  • Add a suitable extraction solvent such as ethyl acetate or tert-butyl methyl ether.

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Experimental Workflows

The following diagrams illustrate the general workflows for the bioanalytical method.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC/UHPLC/LC-MS Reconstitution->Injection Separation Chromatographic Separation (Apalutamide & this compound) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the bioanalytical quantification of Apalutamide.

G cluster_validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Linearity Linearity Accuracy Accuracy & Precision Recovery Recovery MatrixEffect Matrix Effect Stability Stability Validation Validation Validation->Selectivity Parameters Validation->Linearity Validation->Accuracy Validation->Recovery Validation->MatrixEffect Validation->Stability

Caption: Key parameters for bioanalytical method validation as per regulatory guidelines.

Conclusion

The chromatographic methods outlined in this application note provide robust and reliable approaches for the separation and quantification of Apalutamide and its deuterated internal standard, this compound. The choice between HPLC, UHPLC, or LC-MS/MS will depend on the specific requirements of the analysis, with LC-MS/MS offering the highest sensitivity and selectivity for bioanalytical applications. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for Apalutamide.

References

Quantitative Analysis of Apalutamide and Apalutamide-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for the quantitative analysis of Apalutamide and its stable isotope-labeled internal standard, Apalutamide-d3, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Apalutamide.

Introduction

Apalutamide is a non-steroidal anti-androgen medication employed in the treatment of prostate cancer.[1][2] Accurate and precise quantification of Apalutamide in biological samples is critical for understanding its pharmacological profile. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for this type of bioanalysis.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.[2][3]

Principle

This method utilizes the principle of stable isotope dilution, where a known amount of a stable isotope-labeled internal standard (this compound) is added to the samples at the beginning of the sample preparation process. The analyte (Apalutamide) and the internal standard exhibit similar chemical and physical properties throughout extraction, chromatography, and ionization. Quantification is achieved by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard.

Data Presentation

Mass Spectrometry Transitions

The following table summarizes the multiple reaction monitoring (MRM) transitions for Apalutamide and this compound. These transitions are essential for the selective detection and quantification of the analytes.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDesignation
Apalutamide478.0450.0Quantifier
Apalutamide478.1221.1Qualifier
This compound481.0453.0Quantifier

Note: The specific m/z values may vary slightly depending on the instrument and calibration.

Experimental Protocols

This section details the recommended materials, reagents, and procedures for the analysis of Apalutamide in human plasma.

Materials and Reagents
  • Apalutamide reference standard

  • This compound internal standard

  • HPLC or LC-MS grade acetonitrile

  • HPLC or LC-MS grade methanol

  • Formic acid (reagent grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the Apalutamide reference standard in a suitable solvent, such as methanol or acetonitrile, to achieve a final concentration of 1 mg/mL.

    • Similarly, prepare a 1 mg/mL stock solution of this compound.

    • Store stock solutions at -20°C or below.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Apalutamide by serially diluting the primary stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v). These solutions will be used to create the calibration curve.

  • Internal Standard Working Solution:

    • Prepare a working solution of this compound at a fixed concentration (e.g., 300 ng/mL) by diluting the stock solution with the same solvent mixture used for the working standards.

  • Calibration Curve and Quality Control Samples:

    • Prepare calibration curve standards by spiking blank plasma with the Apalutamide working standard solutions to achieve a desired concentration range (e.g., 1.02 to 2030 ng/mL).

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank plasma.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and efficient method for extracting Apalutamide from plasma samples.

  • Pipette 50 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and vortex for 30 seconds.

  • Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C.

  • Carefully transfer the clear supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 1-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., Atlantis dC18, 50 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, both containing 0.1% formic acid. A common isocratic condition is 80% acetonitrile and 20% water with 0.2% formic acid.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: Ambient or controlled at 40°C

  • Injection Volume: 1-10 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • Dwell Time: 50 ms

Workflow Diagram

The following diagram illustrates the experimental workflow for the quantitative analysis of Apalutamide in plasma.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound, 10 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add Acetonitrile (100 µL with 0.1% FA) vortex1->add_acn vortex2 Vortex (5 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 5 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection (Triple Quadrupole) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve (Ratio vs. Conc.) integration->calibration quantification Quantification of Apalutamide calibration->quantification

Caption: Workflow for Apalutamide quantification.

Signaling Pathway Diagram

While Apalutamide's mechanism of action involves the androgen receptor signaling pathway, a detailed signaling pathway diagram is beyond the scope of this specific application note focused on bioanalytical methods. The core of this protocol is the analytical workflow for quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Apalutamide in plasma using LC-MS/MS with a stable isotope-labeled internal standard. The described method, including the specified mass spectrometry transitions and experimental procedures, offers a robust and reliable approach for researchers and scientists in the field of drug development and clinical research. Adherence to these protocols will facilitate accurate and precise measurements of Apalutamide concentrations in biological matrices.

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Interference with Apalutamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Apalutamide-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and why is it used? This compound is a stable isotope-labeled version of Apalutamide, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative bioanalysis to improve the accuracy and precision of Apalutamide quantification by correcting for variability in sample preparation and instrument response.[1]
What are the common MRM transitions for Apalutamide and this compound? For Apalutamide, a common precursor-to-product ion transition is m/z 478.1 → 450.1.[2][3] For this compound, the corresponding transition is m/z 481.1 → 453.1.[3][4]
What is isotopic interference in the context of this compound analysis? Isotopic interference, or "crosstalk," occurs when the signal from the naturally occurring isotopes of Apalutamide overlaps with the signal of the this compound internal standard. This can lead to inaccurate quantification, particularly at high concentrations of Apalutamide.
How significant is the isotopic interference from Apalutamide to this compound? The chemical formula for Apalutamide is C21H15F4N5O2S. Due to the natural abundance of stable isotopes (primarily ¹³C, ¹⁸O, and ³⁴S), Apalutamide will have a small signal at m/z +3 (the M+3 peak). Calculations estimate the intensity of this M+3 peak to be approximately 1-2% of the monoisotopic peak of Apalutamide. This can become a significant interference when the concentration of Apalutamide is much higher than that of this compound.

Troubleshooting Guide: Isotopic Interference

This guide provides a step-by-step approach to identifying, assessing, and mitigating isotopic interference from Apalutamide in the this compound channel.

Issue: Inaccurate quantification, especially at high analyte concentrations, suspected to be due to isotopic interference.

Step 1: Confirm the Presence of Isotopic Interference

  • Experiment: Prepare a high-concentration solution of unlabeled Apalutamide (e.g., the highest calibration standard) without any this compound internal standard.

  • Analysis: Infuse this solution directly into the mass spectrometer or inject it onto the LC-MS/MS system and monitor the MRM transition for this compound (m/z 481.1 → 453.1).

  • Expected Outcome: If a signal is detected in the this compound channel, it confirms the presence of isotopic interference from the M+3 isotopologue of Apalutamide.

Step 2: Quantify the Extent of the Interference

  • Experiment: Analyze a series of high-concentration Apalutamide standards (without internal standard) across the upper range of your calibration curve.

  • Analysis: Measure the peak area of the interfering signal in the this compound channel for each concentration.

  • Calculation: Calculate the percentage of interference by dividing the peak area of the interfering signal by the peak area of the corresponding Apalutamide standard and multiplying by 100.

Step 3: Mitigation Strategies

Based on the severity of the interference, consider the following strategies:

  • Strategy 1: Dilution of Samples: If feasible, dilute samples with high Apalutamide concentrations to bring them into a range where the contribution of the M+3 peak is negligible.

  • Strategy 2: Mathematical Correction:

    • Determine the average percentage of interference from the experiment in Step 2.

    • During sample analysis, subtract this percentage of the Apalutamide peak area from the measured this compound peak area before calculating the analyte-to-internal standard ratio.

    • Note: Some mass spectrometry software platforms may have built-in functions for isotopic interference correction.

  • Strategy 3: Use of a Higher Mass-Labeled Internal Standard: If significant interference persists and affects data integrity, consider using an internal standard with a higher mass difference, such as Apalutamide-d7 or a ¹³C-labeled analog, if available. A larger mass difference will shift the internal standard's m/z further away from the analyte's isotopic cluster.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the sample for an additional 5 minutes.

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 1-5 µL) into the LC-MS/MS system.

Protocol 2: Liquid Chromatography and Mass Spectrometry Parameters
ParameterValue
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Apalutamide Transition m/z 478.1 → 450.1
This compound Transition m/z 481.1 → 453.1

Visualizations

Androgen Receptor Signaling Pathway and Apalutamide's Mechanism of Action

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Apalutamide Inhibition Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) (inactive) AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Gene_Transcription Gene Transcription (Cell Proliferation, Survival) ARE->Gene_Transcription Initiates Apalutamide Apalutamide Apalutamide->AR 1. Competitively binds to AR Apalutamide->AR_dimer 2. Prevents nuclear translocation Apalutamide->ARE 3. Inhibits DNA binding

Caption: Mechanism of action of Apalutamide on the androgen receptor signaling pathway.

Experimental Workflow for Isotopic Interference Assessment

Start Start Prepare_High_Conc_APA Prepare high concentration Apalutamide standard (No this compound) Start->Prepare_High_Conc_APA Analyze_LCMS Analyze via LC-MS/MS Prepare_High_Conc_APA->Analyze_LCMS Monitor_IS_Channel Monitor MRM channel for This compound (m/z 481.1 -> 453.1) Analyze_LCMS->Monitor_IS_Channel Signal_Detected Signal Detected? Monitor_IS_Channel->Signal_Detected No_Interference No significant isotopic interference. Proceed with routine analysis. Signal_Detected->No_Interference No Interference_Confirmed Isotopic interference confirmed. Signal_Detected->Interference_Confirmed Yes End End No_Interference->End Quantify_Interference Quantify interference across a range of high concentrations Interference_Confirmed->Quantify_Interference Choose_Mitigation Choose mitigation strategy: 1. Dilution 2. Mathematical Correction 3. Use higher mass-labeled IS Quantify_Interference->Choose_Mitigation Choose_Mitigation->End

Caption: A logical workflow for the assessment of isotopic interference.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Apalutamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Apalutamide-d3 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate ionization mode for this compound analysis?

A1: Positive electrospray ionization (ESI+) is the recommended mode for the analysis of Apalutamide and its deuterated analogs, including this compound.[1][2]

Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Apalutamide and this compound?

A2: The commonly used MRM transitions are summarized in the table below. It is crucial to optimize these transitions on your specific instrument.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Apalutamide478.09447.05Quantifier[2][3]
Apalutamide478.1450.1Quantifier[4]
Apalutamide478450
Apalutamide478.1221.1Qualifier
This compound 481 453 Quantifier
Apalutamide-13C,d3481453Quantifier
Apalutamide-13C,d3482.1453.1Predicted Quantifier

Q3: Why is a stable isotope-labeled internal standard like this compound recommended?

A3: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. This compound closely mimics the chemical and physical properties of the unlabeled Apalutamide. This allows it to compensate for variability during sample preparation, chromatography, and ionization, leading to higher accuracy and precision in quantitative analyses.

Q4: Can I use other internal standards if this compound is unavailable?

A4: While this compound or other deuterated analogs are ideal, other compounds have been successfully used. For instance, Canagliflozin has been reported as an alternative internal standard for Apalutamide analysis. However, it is important to validate the performance of any non-isotopic internal standard thoroughly.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or Sensitivity for this compound

Potential Cause Troubleshooting Step
Suboptimal Source Parameters Systematically optimize source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, auxiliary, and curtain gases). Published methods can provide a good starting point, but instrument-specific optimization is critical.
Incorrect MRM Transitions Verify that the correct precursor and product ions for this compound (m/z 481 → 453) are being monitored.
Inefficient Ionization Ensure the mobile phase composition is suitable for ESI+. The use of additives like formic acid (typically 0.1-0.2%) can improve protonation and signal intensity.
Sample Preparation Issues Evaluate the efficiency of your extraction procedure (protein precipitation or liquid-liquid extraction). Inefficient extraction can lead to low recovery and poor signal.

Issue 2: High Variability in Signal Response

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol, including accurate pipetting, vortexing times, and evaporation steps.
Autosampler/Injector Issues Check for air bubbles in the syringe and sample loop. Ensure consistent injection volumes by verifying the autosampler's performance. Maintaining the sample tray at a consistent, cool temperature (e.g., 4°C) can enhance reproducibility.
Matrix Effects Biological matrices can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate this. If issues persist, further optimization of the chromatographic separation to separate Apalutamide from interfering matrix components may be necessary.
System Instability Allow the LC-MS/MS system to fully equilibrate before starting the analytical run. Monitor system suitability samples throughout the run to detect any drift in performance.

Issue 3: Chromatographic Peak Shape Issues (e.g., Tailing, Splitting)

Potential Cause Troubleshooting Step
Column Contamination or Degradation Wash the column with a strong solvent or, if necessary, replace it. Ensure proper sample clean-up to minimize the injection of particulates and strongly retained compounds.
Inappropriate Mobile Phase Verify the pH and composition of the mobile phase. Ensure that the organic and aqueous components are miscible and properly degassed. The mobile phase should be compatible with the column chemistry.
Sample Overload Inject a lower concentration or a smaller volume of the sample to see if peak shape improves.
Secondary Interactions Interactions between the analyte and the stationary phase can lead to poor peak shape. Adjusting the mobile phase pH or ionic strength can sometimes mitigate these effects.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common method for extracting Apalutamide and this compound from plasma samples.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (calibrant, quality control, or unknown).

  • Add a known amount of this compound internal standard working solution.

  • Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for approximately 1 minute.

  • Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS System Parameters

The following table summarizes typical starting parameters for the LC-MS/MS analysis of Apalutamide and this compound. These parameters should be optimized for your specific instrumentation and application.

ParameterTypical Value/ConditionReference(s)
LC System HPLC or UHPLC system
Column C18 reverse-phase column (e.g., Atlantis dC18, Inertsil C18)
Mobile Phase A 0.1% or 0.2% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic (e.g., 20:80 v/v, A:B) or Gradient
Flow Rate 0.4 - 0.8 mL/min
Column Temperature 40°C
Injection Volume 1 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Dwell Time 50 ms

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Workflow for Apalutamide quantification using this compound.

troubleshooting_logic cluster_instrument Instrument Checks cluster_method Method Checks start Poor or Variable Signal for this compound check_mrm Verify MRM Transitions (481 -> 453) start->check_mrm optimize_source Optimize Source Parameters (Voltage, Temp, Gas) start->optimize_source check_system Check System Suitability & Equilibration start->check_system check_prep Review Sample Prep Consistency start->check_prep check_mobile_phase Verify Mobile Phase Composition start->check_mobile_phase check_chromatography Evaluate Peak Shape & Retention Time check_mrm->check_chromatography optimize_source->check_chromatography end Improved and Consistent Signal check_system->end check_prep->check_chromatography check_mobile_phase->check_chromatography check_chromatography->end

Caption: Troubleshooting logic for poor this compound signal.

References

Matrix effects in the analysis of Apalutamide using Apalutamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Apalutamide using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Apalutamide-d3 as the internal standard. The focus is on identifying and mitigating matrix effects to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Apalutamide?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting endogenous components from the biological sample (e.g., plasma, serum).[1][2] This phenomenon can lead to ion suppression or enhancement, resulting in inaccurate quantification of Apalutamide.[1][2] In LC-MS/MS-based bioanalysis, managing matrix effects is crucial for method accuracy, precision, and sensitivity.[3]

Q2: How does the use of a stable isotope-labeled internal standard (SIL-IS) like this compound help in mitigating matrix effects?

A2: A SIL-IS, such as this compound or Apalutamide-¹³C,d₃, is considered the gold standard for quantitative bioanalysis. Because it is chemically and physically almost identical to Apalutamide, it co-elutes during chromatography and experiences nearly the same degree of matrix effects (ion suppression or enhancement). By using the peak area ratio of the analyte to the SIL-IS for quantification, variability introduced by matrix effects can be effectively compensated, leading to more accurate and precise results.

Q3: How is the matrix effect for Apalutamide analysis quantitatively assessed?

A3: The matrix effect is typically evaluated by calculating the Matrix Factor (MF). This is done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration. An IS-normalized MF is often used to demonstrate that the internal standard is effectively tracking and correcting for the matrix effect. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized MF across different lots of the biological matrix should ideally be less than 15%.

Q4: What are the common sample preparation techniques to minimize matrix effects for Apalutamide analysis?

A4: Common techniques to reduce matrix interferences include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is used to precipitate proteins from the plasma or serum sample.

  • Liquid-Liquid Extraction (LLE): This technique employs a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to extract Apalutamide from the aqueous biological matrix, leaving many interfering components behind.

  • Solid-Phase Extraction (SPE): A more selective and rigorous sample clean-up method that can yield cleaner extracts, although it is generally more time-consuming and expensive.

Troubleshooting Guide: Matrix Effect Issues with this compound

This guide addresses common problems encountered during the analysis of Apalutamide, even when using this compound as an internal standard.

Observed Problem Potential Cause Recommended Troubleshooting Steps
High variability in analyte or IS response across different biological matrix lots. Significant lot-to-lot variation in endogenous matrix components (e.g., phospholipids, lipids).1. Evaluate Matrix Effect: Systematically assess the matrix effect using at least six different lots of the blank biological matrix. 2. Optimize Sample Preparation: If variability is high, consider switching to a more effective sample cleanup method (e.g., from PPT to LLE or SPE) to remove a broader range of interferences. 3. Chromatographic Optimization: Adjust the chromatographic conditions to better separate Apalutamide and this compound from the interfering matrix components.
Poor accuracy and/or precision in quality control (QC) samples. The internal standard (this compound) may not be perfectly co-eluting with the analyte, or a co-eluting interference is affecting the analyte and IS differently.1. Verify Co-elution: Ensure that the chromatographic peaks for Apalutamide and this compound are symmetrical and have the same retention time. 2. Modify Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve separation from interfering peaks. 3. Investigate Different Transitions: Select different precursor-product ion transitions (MRM) for Apalutamide and this compound to minimize the impact of isobaric interferences.
Low signal intensity (ion suppression) for both Apalutamide and this compound. Co-elution of highly ion-suppressing compounds from the matrix, such as phospholipids.1. Improve Sample Cleanup: Implement a sample preparation method known to effectively remove phospholipids, such as LLE or specific SPE cartridges. 2. Divert Flow: Use a divert valve on the LC system to direct the early-eluting, highly polar matrix components to waste before the analyte elutes to the mass spectrometer. 3. Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where their effect is negligible.
Inconsistent analyte to IS peak area ratios. The concentration of the this compound internal standard may be inconsistent across samples, or the IS itself may be unstable.1. Check IS Addition: Verify the precision and accuracy of the pipetting and dilution steps for the internal standard. 2. Assess IS Stability: Confirm the stability of the this compound working solution under the storage and handling conditions of the experiment.

Quantitative Data Summary

The following tables summarize key performance metrics from validated LC-MS/MS methods for Apalutamide analysis.

Table 1: Matrix Effect and Recovery Data for Apalutamide

AnalyteSample PreparationMatrixMatrix Effect (CV%)Mean Extraction Recovery (%)Reference
ApalutamideProtein PrecipitationHuman Plasma< 5.24%104.4% - 109.7%
N-desmethyl apalutamideProtein PrecipitationHuman Plasma< 6.45%103.5% - 110.4%
ApalutamideLiquid-Liquid ExtractionHuman PlasmaNot explicitly stated, but results suggest negligible effect> 93.0%
ApalutamideProtein PrecipitationMice PlasmaNot explicitly stated, method met validation criteriaNot explicitly stated, method met validation criteria

Table 2: Accuracy and Precision Data for Apalutamide Quantification

Internal StandardConcentration Range (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%RE)Reference
Apalutamide-d425 - 20,0001.7% - 4.7%3.2% - 9.8%-5.8% to 1.7%
Canagliflozin300 - 12,000< 4.21%< 4.21%-4.32% to 2.45%
This compound1.02 - 20302.51% - 6.09%2.11% - 8.44%Within acceptable limits

Experimental Protocols

Method 1: Protein Precipitation (PPT)
  • Sample Preparation: To 50 µL of plasma sample (calibrator, QC, or unknown), add the internal standard working solution (e.g., this compound or Apalutamide-d4).

  • Precipitation: Add a precipitating solvent, such as acetonitrile (often in a 3:1 or 4:1 ratio to the plasma volume).

  • Vortex: Vortex the mixture vigorously for several minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

  • Injection: Inject a small volume (e.g., 1-5 µL) of the supernatant into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To a 100 µL aliquot of plasma, add the internal standard working solution.

  • Extraction: Add an immiscible organic solvent, such as ethyl acetate or methyl tert-butyl ether (e.g., 1-5 mL).

  • Vortex/Mix: Vortex the mixture for an extended period (e.g., 5-10 minutes) to ensure efficient extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples to facilitate phase separation.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen, often with gentle heating (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase or a suitable reconstitution solvent.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_calc Calculation cluster_result Result BlankMatrix Blank Biological Matrix SpikedSample Analyte + IS in Blank Matrix Analysis1 Analyze Spiked Sample SpikedSample->Analysis1 NeatSample Analyte + IS in Neat Solution Analysis2 Analyze Neat Sample NeatSample->Analysis2 CalcMF Calculate Matrix Factor (MF) Analysis1->CalcMF Analysis2->CalcMF CalcISNormMF Calculate IS-Normalized MF CalcMF->CalcISNormMF Decision CV < 15%? CalcISNormMF->Decision Pass Method Acceptable Decision->Pass Yes Fail Method Optimization Required Decision->Fail No

Caption: Workflow for the quantitative assessment of matrix effects.

TroubleshootingDecisionTree Start Inaccurate/Imprecise Results with this compound CheckIS Is IS response consistent? Start->CheckIS CheckChroma Analyte & IS co-elute perfectly? CheckIS->CheckChroma Yes FixIS Verify IS preparation and stability. CheckIS->FixIS No CheckLots High variability across lots? CheckChroma->CheckLots Yes OptimizeLC Optimize chromatography: - Gradient - Column - Mobile Phase CheckChroma->OptimizeLC No ImproveCleanup Improve Sample Cleanup: - Switch PPT to LLE/SPE - Use phospholipid removal plates CheckLots->ImproveCleanup Yes End Re-validate Method CheckLots->End No FixIS->Start ErrorIS Potential IS addition error. FixIS->ErrorIS OptimizeLC->CheckChroma ErrorChroma Differential matrix effects. OptimizeLC->ErrorChroma ImproveCleanup->CheckLots ErrorCleanup Severe matrix interferences. ImproveCleanup->ErrorCleanup

Caption: Troubleshooting decision tree for matrix effect issues.

References

Technical Support Center: Stability of Apalutamide-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Apalutamide-d3 in human plasma during storage.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in human plasma at room temperature?

Apalutamide has been shown to be stable in human plasma for at least 24 hours at room temperature (25°C).[1] Since deuterated analogs like this compound are chemically similar to their parent compounds, this compound is also expected to be stable under these conditions. For routine analysis, this provides a sufficient window for sample handling and preparation without significant degradation.

Q2: How should I store my human plasma samples containing this compound for long-term analysis?

For long-term storage, it is recommended to keep human plasma samples at -80°C. Studies have demonstrated that apalutamide is stable in human plasma for at least 30 days when stored at -80°C.[1] Another study confirmed long-term stability at both -20°C and -80°C for up to 4 weeks.[2][3][4] To minimize degradation, it is crucial to freeze the samples as soon as possible after collection and processing.

Q3: Can I subject my plasma samples with this compound to multiple freeze-thaw cycles?

Yes, but the number of cycles should be limited. Apalutamide in human plasma has been found to be stable for at least three freeze-thaw cycles. It is best practice to aliquot samples into smaller volumes if multiple analyses from the same sample are anticipated. This approach helps to avoid repeated freezing and thawing of the entire sample, thereby preserving its integrity.

Q4: What is the stability of this compound in processed samples (e.g., after protein precipitation)?

After processing, such as protein precipitation with acetonitrile, the extracted apalutamide sample is stable for at least 24 hours when stored in an autosampler at 4°C. This allows for flexibility in the analytical run sequence.

Troubleshooting Guide

Issue: I am observing lower than expected concentrations of this compound in my stored plasma samples.

This could be due to several factors related to sample handling and storage. Follow this guide to troubleshoot the issue.

start Low this compound Concentration Observed storage_temp Verify Storage Temperature (Recommended: -80°C) start->storage_temp temp_ok Temperature Correct storage_temp->temp_ok ft_cycles Review Number of Freeze-Thaw Cycles (Max 3 recommended) ft_ok Cycles ≤ 3 ft_cycles->ft_ok sample_age Check Sample Age (Stable for at least 30 days at -80°C) age_ok Age within Limits sample_age->age_ok extraction_proc Evaluate Extraction Procedure (e.g., protein precipitation efficiency) extraction_ok Procedure Validated extraction_proc->extraction_ok temp_ok->ft_cycles Yes temp_issue Action: Ensure consistent -80°C storage. Use calibrated freezers. temp_ok->temp_issue No ft_ok->sample_age Yes ft_issue Action: Aliquot samples before freezing to minimize cycles. ft_ok->ft_issue No age_ok->extraction_proc Yes age_issue Action: Re-analyze with freshly spiked QC samples to confirm degradation. age_ok->age_issue No extraction_issue Action: Re-validate extraction method for recovery and efficiency. extraction_ok->extraction_issue No further_investigation Consider other factors: - Matrix effects - Contamination - Instrument performance extraction_ok->further_investigation Yes

Caption: Troubleshooting workflow for low this compound recovery.

Quantitative Stability Data

The following table summarizes the stability of apalutamide in human plasma under various storage conditions. As this compound is a stable isotope-labeled internal standard, its stability is expected to be comparable to the parent compound.

Stability TestStorage ConditionDurationStability OutcomeReference
Bench-Top Stability Room Temperature (25°C)24 hoursStable
Freeze-Thaw Stability Three cycles from -20°C or -80°C to room temp.3 cyclesStable
Long-Term Stability -20°C30 daysStable
Long-Term Stability -80°C30 daysStable
Processed Sample Stability Autosampler at 4°C24 hoursStable in extracted form

Experimental Protocols

Protocol for Sample Preparation and Extraction

This protocol describes a typical protein precipitation method for extracting this compound from human plasma.

  • Thawing: Thaw frozen plasma samples at room temperature. Vortex the samples for 3 minutes to ensure homogeneity.

  • Aliquoting: Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to the plasma sample. Vortex for 30 seconds.

  • Protein Precipitation: Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 5 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an injection vial for LC-MS/MS analysis.

Protocol for Stability Assessment

The following workflow outlines the steps for conducting a comprehensive stability study of this compound in human plasma.

cluster_prep Sample Preparation cluster_stability Stability Conditions cluster_analysis Analysis cluster_eval Evaluation prep_plasma Prepare QC Samples (Low, Mid, High Conc.) in Blank Human Plasma bench_top Bench-Top Stability (Room Temp, 24h) prep_plasma->bench_top freeze_thaw Freeze-Thaw Stability (3 cycles, -80°C to RT) prep_plasma->freeze_thaw long_term Long-Term Stability (-80°C, 30 days) prep_plasma->long_term extraction Extract Samples (Protein Precipitation) bench_top->extraction freeze_thaw->extraction long_term->extraction processed Processed Sample Stability (Autosampler 4°C, 24h) lcms Analyze by LC-MS/MS processed->lcms extraction->processed compare Compare concentrations to freshly prepared samples (T=0) lcms->compare acceptance Determine if results are within acceptance criteria (e.g., ±15%) compare->acceptance

Caption: Experimental workflow for plasma stability assessment.

References

Technical Support Center: Apalutamide-d3 Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Apalutamide and its deuterated internal standard, Apalutamide-d3, using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges related to signal suppression and enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard in the LC-MS/MS analysis of Apalutamide?

A1: this compound is a stable isotope-labeled (SIL) internal standard used for the accurate quantification of Apalutamide in biological matrices.[1] SIL internal standards are the gold standard for correcting variations that can occur during sample preparation, chromatography, and ionization.[1][2] Because this compound is chemically and physically almost identical to Apalutamide, it is expected to behave similarly throughout the analytical process, including experiencing similar matrix effects.[1][2] By measuring the ratio of the signal from Apalutamide to that of the known concentration of this compound, accurate and precise quantification can be achieved, even in the presence of factors that might suppress or enhance the MS signal.

Q2: What are matrix effects, and how do they lead to signal suppression or enhancement in ESI-MS?

A2: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can result in a decrease in the analyte signal (ion suppression) or, less commonly, an increase in the signal (ion enhancement). In ESI, the ionization process is susceptible to interference from non-volatile components in the sample matrix, such as salts, lipids, and proteins. These interfering molecules can compete with the analyte for access to the droplet surface for ionization or alter the physical properties of the ESI droplets, hindering the efficient formation of gas-phase ions and leading to signal suppression.

Q3: Can this compound signal also be suppressed or enhanced?

A3: Yes, the signal for this compound is also subject to ion suppression or enhancement for the same reasons as the unlabeled Apalutamide. The fundamental principle of using a SIL internal standard is that it will experience the same degree of signal alteration as the analyte. By tracking the signal of the internal standard, we can correct for these changes. However, issues can arise if the analyte and the internal standard experience different degrees of matrix effects.

Q4: What is the "isotope effect," and how can it affect the performance of this compound as an internal standard?

A4: The deuterium isotope effect can sometimes cause a slight difference in the physicochemical properties between the deuterated internal standard (this compound) and the native analyte (Apalutamide). This can result in a small shift in their chromatographic retention times. If this separation causes them to elute into regions of the chromatogram with varying degrees of matrix effects, they will experience differential ion suppression or enhancement. This can lead to inaccurate and imprecise quantification because the fundamental assumption that both compounds are affected equally by the matrix is violated.

Troubleshooting Guide

This guide addresses common issues related to unexpected signal behavior of Apalutamide and this compound in ESI-MS analysis.

Problem: Inconsistent or poor analyte (Apalutamide) to internal standard (this compound) area ratios across a batch of samples.

Possible Cause Recommended Action
Differential Matrix Effects The analyte and internal standard are not co-eluting perfectly, leading to different degrees of ion suppression.
Solution 1: Optimize Chromatography: Modify the gradient, mobile phase composition, or column chemistry to ensure co-elution of Apalutamide and this compound.
Solution 2: Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
Solution 3: Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression, but this may impact the limit of quantification.
Variable Sample Matrix Significant differences in the composition of the biological matrix between samples can lead to inconsistent matrix effects.
Solution: Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to ensure the matrix effect is consistent across the analytical run.
Inconsistent Sample Preparation Variability in extraction efficiency or reconstitution volume can lead to inconsistent analyte/internal standard ratios.
Solution: Standardize Procedures: Ensure consistent execution of the sample preparation protocol for all samples, including precise volume measurements and consistent timing of steps.

Problem: Overall low signal intensity for both Apalutamide and this compound.

Possible Cause Recommended Action
Severe Ion Suppression High levels of interfering compounds in the sample extract are suppressing the ionization of both the analyte and the internal standard.
Solution 1: Enhance Sample Cleanup: Utilize a more effective sample preparation method (e.g., SPE instead of protein precipitation) to remove a broader range of interferences.
Solution 2: Optimize LC Method: Improve chromatographic separation to move the analyte and internal standard away from highly suppressing regions of the chromatogram (e.g., the solvent front).
Suboptimal ESI-MS Source Conditions The settings for the ion source (e.g., capillary voltage, gas flow, temperature) are not optimal for the ionization of Apalutamide.
Solution: Source Parameter Optimization: Systematically tune the ESI source parameters by infusing a solution of Apalutamide and observing the signal intensity to find the optimal settings.
Incorrect Mobile Phase pH The pH of the mobile phase is not conducive to the efficient ionization of Apalutamide in the positive ion mode.
Solution: Adjust Mobile Phase: For positive mode ESI, ensure the mobile phase pH is sufficiently acidic (e.g., using 0.1% formic acid) to promote the protonation of Apalutamide.

Experimental Protocol: Quantification of Apalutamide in Human Plasma

This protocol provides a general framework for the analysis of Apalutamide in human plasma using LC-MS/MS with this compound as an internal standard.

1. Preparation of Stock and Working Solutions

  • Apalutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Apalutamide in a suitable organic solvent (e.g., methanol or acetonitrile).

  • This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Apalutamide stock solution.

  • Working Solutions: Prepare serial dilutions of the Apalutamide stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration.

2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution to all tubes except for the blank matrix.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

Parameter Typical Setting
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.8 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Apalutamide: m/z 478.1 -> 450.1; this compound: m/z 481.1 -> 453.1
Source Temperature 500 °C
Ion Spray Voltage 5500 V

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for Apalutamide using this compound. The matrix effect is evaluated to ensure that the internal standard is adequately compensating for signal suppression or enhancement.

Parameter Result Interpretation
Linearity Range 1 - 2000 ng/mL (r² > 0.99)The method is linear over a clinically relevant concentration range.
Matrix Effect (%) 92% - 105%A value close to 100% indicates that the matrix has a minimal effect on ionization, or that the internal standard is effectively correcting for the effect. Values < 100% suggest ion suppression, while values > 100% suggest ion enhancement.
Recovery (%) > 90%High recovery indicates that the sample preparation method is efficient at extracting the analyte and internal standard from the matrix.
Intra-day Precision (%CV) < 15%The method is precise within a single analytical run.
Inter-day Precision (%CV) < 15%The method is precise across different analytical runs.

Visualizations

Signal_Suppression_Troubleshooting start Start: Inconsistent Apalutamide/Apalutamide-d3 Ratio check_coelution Check Chromatographic Co-elution start->check_coelution optimize_lc Optimize LC Method: - Gradient - Mobile Phase - Column check_coelution->optimize_lc Not Co-eluting evaluate_matrix Evaluate Matrix Variability check_coelution->evaluate_matrix Co-eluting end_ok Resolved: Consistent Ratios optimize_lc->end_ok improve_cleanup Improve Sample Cleanup: - Use SPE - LLE review_protocol Review Sample Preparation Protocol improve_cleanup->review_protocol evaluate_matrix->improve_cleanup Low Variability use_matched_cal Use Matrix-Matched Calibrators evaluate_matrix->use_matched_cal High Variability use_matched_cal->end_ok review_protocol->end_ok

Caption: Troubleshooting workflow for inconsistent analyte to internal standard ratios.

ESI_Process_Matrix_Effect Mechanism of Ion Suppression in ESI cluster_source ESI Source cluster_droplet_surface Droplet Surface droplet ESI Droplet (Analyte + Matrix Components) competition Competition for Surface Access analyte Apalutamide (Analyte) p1 analyte->p1 matrix Matrix Interference p2 matrix->p2 gas_phase Gas Phase Ions competition->gas_phase Reduced Ionization Efficiency ms_detector Mass Spectrometer Detector gas_phase->ms_detector Lower Signal (Ion Suppression) p1->competition Wants to Ionize p2->competition Competes

Caption: The impact of matrix components on the ionization of the analyte.

References

Resolving co-elution of Apalutamide and Apalutamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioanalysis of Apalutamide, specifically addressing the potential for co-elution with its deuterated internal standard, Apalutamide-d3.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a concern in the analysis of Apalutamide and this compound?

A1: Co-elution in liquid chromatography (LC) occurs when two or more compounds exit the chromatography column at the same or very similar times, resulting in overlapping peaks. While Apalutamide and its deuterated internal standard, this compound, are expected to have very similar chromatographic behavior, complete co-elution is not always guaranteed and can be problematic. If the analyte and its internal standard do not co-elute perfectly, they may experience different matrix effects, which can lead to inaccurate and imprecise quantification.[1][2]

Q2: Is co-elution of Apalutamide and this compound a commonly reported issue?

A2: Published literature on the analysis of Apalutamide using this compound as an internal standard shows varying degrees of separation. For instance, one study reported very close retention times of 1.10 minutes for Apalutamide and 1.09 minutes for this compound, indicating near co-elution.[3] Another study, however, reported distinct retention times of 1.48 minutes for Apalutamide and 1.97 minutes for this compound, demonstrating clear separation.[4][5] The degree of separation is highly dependent on the specific chromatographic conditions used.

Q3: What are the primary factors that can influence the separation of Apalutamide and this compound?

A3: The separation of these two compounds is primarily influenced by the choice of stationary phase (the column), the mobile phase composition (including organic solvent, aqueous component, and any additives like formic acid), the gradient program in gradient elution, and the column temperature. Even a slight difference in the physicochemical properties due to deuterium labeling can lead to separation under certain chromatographic conditions.

Troubleshooting Guide: Resolving Co-elution of Apalutamide and this compound

This guide provides a systematic approach to troubleshoot and resolve the co-elution of Apalutamide and its deuterated internal standard, this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to confirm that co-elution is indeed the issue and to understand the nature of the problem.

Workflow for Initial Assessment:

A Inject Apalutamide and This compound standards separately B Overlay chromatograms A->B C Observe retention times (RT) B->C D Are RTs identical? C->D E Co-elution confirmed. Proceed to Step 2. D->E Yes F Partial co-elution or poor resolution. Proceed to Step 2. D->F No, but peaks overlap G Baseline resolved. No co-elution issue. D->G No, peaks are distinct

Caption: Initial assessment workflow for co-elution.

Step 2: Method Optimization Strategies

If co-elution or poor resolution is confirmed, the following strategies can be employed to improve the separation. It is recommended to adjust one parameter at a time to systematically evaluate its effect.

Adjusting the mobile phase is often the simplest and most effective way to alter selectivity.

  • Change the Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve resolution.

  • Modify the Aqueous Phase pH: Altering the pH of the aqueous portion of the mobile phase with additives like formic acid can change the ionization state of the analytes and influence their interaction with the stationary phase.

  • Solvent Type: If using acetonitrile, consider switching to methanol or a combination of both. The different solvent properties can significantly impact selectivity.

Example Experimental Protocol for Mobile Phase Optimization:

ParameterCondition 1 (Baseline)Condition 2Condition 3
Mobile Phase A0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase BAcetonitrileMethanol50:50 Acetonitrile:Methanol
Gradient20-80% B in 5 min20-80% B in 5 min20-80% B in 5 min

For gradient elution methods, modifying the gradient profile can enhance separation.

  • Shallow Gradient: A slower, more gradual increase in the organic solvent concentration (a shallower gradient) around the elution time of the analytes can improve resolution between closely eluting peaks.

Gradient Optimization Workflow:

A Identify elution time of co-eluting peaks B Decrease gradient slope around this time A->B C Analyze separation B->C D Is resolution sufficient? C->D E Optimization successful D->E Yes F Consider further adjustments or other strategies D->F No

Caption: Workflow for optimizing the gradient slope.

If mobile phase and gradient adjustments are insufficient, changing the column chemistry can provide a significant change in selectivity.

  • Different C18 Chemistries: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or with a different bonding chemistry can alter the separation.

  • Alternative Stationary Phases: Consider columns with different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP), which offer different retention mechanisms and can resolve compounds that co-elute on a C18 column.

Comparison of Stationary Phases for Apalutamide Analysis:

Column TypeStationary PhasePotential Advantage
Standard C18OctadecylsilaneGood hydrophobic retention
Phenyl-HexylPhenyl-Hexylπ-π interactions, may offer different selectivity
PFPPentafluorophenylDipole-dipole and π-π interactions, useful for polar compounds

Temperature can influence selectivity and peak shape.

  • Lower Temperature: Decreasing the column temperature can sometimes increase resolution, although it may also lead to broader peaks and higher backpressure.

  • Higher Temperature: Increasing the temperature generally decreases viscosity and can lead to sharper peaks and shorter retention times, which may either improve or worsen resolution depending on the analytes.

Step 3: Mass Spectrometry Considerations

If chromatographic separation cannot be fully achieved, it is important to ensure that the mass spectrometer can still provide accurate quantification.

  • Confirm No Cross-Talk: Ensure that the signal from Apalutamide is not interfering with the signal from this compound in the mass spectrometer, and vice versa. This can be checked by injecting each compound individually and monitoring the mass transitions for both.

  • Dwell Time: In multiple reaction monitoring (MRM) mode, ensure that the dwell time is sufficient to acquire enough data points across each peak for accurate integration.

Published Methodologies for Apalutamide Analysis

The following tables summarize key parameters from published LC-MS/MS methods for Apalutamide analysis, which can serve as a starting point for method development and troubleshooting.

Table 1: Chromatographic Conditions from Published Methods

ReferenceColumnMobile PhaseFlow RateRetention Time (Apalutamide)Retention Time (this compound)
Hallur et al. (2018)Atlantis dC180.2% Formic Acid in Water and Acetonitrile (20:80, v/v)0.8 mL/min1.10 min1.09 min
Unnamed StudyPhenomenex Luna (100x4.6x5µ)5mM Ammonium Fumarate and Acetonitrile (15:85 v/v), pH 3.51 mL/min1.48 min1.97 min
Unnamed StudyUltimate XB-C18 (50 x 4.6 mm, 5 µm)0.1% Formic Acid in Acetonitrile and 0.1% Formic Acid in Water (55:45)0.4 mL/min5.45 minNot specified
Unnamed StudyAtlantis C180.2% Formic Acid:Acetonitrile (30:70, v/v)0.8 mL/minNot specifiedNot specified

Table 2: Mass Spectrometry Parameters from a Published Method

ParameterApalutamideThis compound
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transitionm/z 478 → 450m/z 481 → 453

Source: Hallur et al. (2018)

References

Impact of Apalutamide-d3 purity on assay accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of Apalutamide-d3 as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Apalutamide, a non-steroidal anti-androgen medication used to treat prostate cancer.[1][2] In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a SIL internal standard like this compound is considered the gold standard.[3][4] It is chemically and physically almost identical to the analyte (Apalutamide), which means it behaves similarly during sample preparation, extraction, chromatography, and ionization.[1] By adding a known amount of this compound to every sample, it can effectively compensate for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the quantification of Apalutamide.

Q2: What are the critical purity requirements for this compound as an internal standard?

The purity of a deuterated internal standard like this compound is crucial for accurate bioanalysis. The key requirements are:

  • Isotopic Purity (Enrichment): The percentage of the deuterated form should be high, typically ≥98%. This minimizes the amount of unlabeled analyte present as an impurity.

  • Chemical Purity: The standard should be free from other chemical impurities, with a recommended purity of >99%.

  • Absence of Unlabeled Analyte: A critical aspect of purity is the amount of unlabeled Apalutamide in the this compound standard. The presence of the unlabeled drug as an impurity can contribute to the analyte's signal, leading to inaccurate results, especially at the lower limit of quantification (LLOQ). According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the LLOQ response.

Q3: How can impurities in this compound affect my assay results?

Impurities in this compound can lead to several significant analytical problems:

  • Inaccurate Quantification: The most significant impact is the overestimation of the Apalutamide concentration. If the this compound internal standard is contaminated with unlabeled Apalutamide, it will artificially inflate the analyte's response, leading to erroneously high concentration values.

  • Elevated Lower Limit of Quantification (LLOQ): The presence of unlabeled Apalutamide in the internal standard can create a significant signal in blank samples, making it difficult to achieve a low LLOQ.

  • Compromised Assay Accuracy and Precision: High levels of impurities can compromise the overall accuracy and precision of the bioanalytical method.

Q4: What is isotopic crosstalk and how does it relate to this compound purity?

Isotopic crosstalk occurs when the mass spectrometer detects a signal from the analyte at the mass-to-charge ratio (m/z) of the internal standard, or vice versa. This can happen if the mass difference between the analyte and the internal standard is small. For Apalutamide (C21H15F4N5O2S) and this compound (C21H12D3F4N5O2S), the mass difference is approximately 3 Da. While this is generally sufficient, high concentrations of Apalutamide could potentially contribute a small signal to the this compound channel due to the natural abundance of heavy isotopes (like ¹³C). However, a more common issue related to purity is the direct contamination of the this compound standard with unlabeled Apalutamide, which is not technically crosstalk but results in a similar analytical problem: an artificial signal for the analyte.

Q5: What are the typical analytical methods for quantifying Apalutamide?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the universally adopted method for the sensitive and reliable quantification of Apalutamide in biological matrices like plasma. This method offers high selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both Apalutamide and its internal standard. Common sample preparation techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE).

Troubleshooting Guides

Issue 1: High variability or inconsistent internal standard (this compound) response.
  • Symptom: The peak area of this compound is inconsistent across calibration standards, quality controls (QCs), and unknown samples within the same analytical run.

  • Possible Causes:

    • Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent vortexing times, or variations in the extraction procedure can lead to variability.

    • Autosampler/Injector Issues: Inconsistent injection volumes or carryover from previous samples can cause fluctuations.

    • Matrix Effects: Different biological samples can have varying levels of ion suppression or enhancement, affecting the internal standard's signal.

    • Instrument Instability: Fluctuations in the mass spectrometer's performance, such as detector drift, can contribute to signal variability.

  • Recommended Actions:

    • Verify Sample Preparation: Review the sample preparation protocol. Ensure consistent and accurate addition of the this compound solution to all samples. Use calibrated pipettes.

    • Check Autosampler Performance: Perform several replicate injections of a single QC sample to assess the precision of the autosampler. If variability is high, perform maintenance on the autosampler.

    • Evaluate Matrix Effects: Prepare and analyze samples from at least six different sources of the biological matrix to assess the impact of matrix effects on the internal standard's response.

    • System Suitability Test: Before running a batch of samples, perform a system suitability test by injecting a standard solution multiple times to ensure the LC-MS/MS system is stable and performing consistently.

Issue 2: Inaccurate quantification of Apalutamide (significant positive bias).
  • Symptom: The calculated concentrations of Apalutamide in QC samples are consistently higher than their nominal values, often exceeding the acceptance criteria of ±15%.

  • Possible Causes:

    • Purity of Internal Standard: The this compound internal standard may be contaminated with a significant amount of unlabeled Apalutamide. This is a primary cause of positive bias.

    • Crosstalk from Analyte to IS: At very high concentrations, the analyte's isotopic signal may contribute to the internal standard's signal, although this is less common than direct contamination.

  • Recommended Actions:

    • Assess Purity of this compound:

      • Prepare a solution containing only the this compound internal standard at the concentration used in the assay.

      • Analyze this solution using the LC-MS/MS method and monitor the MRM transition for unlabeled Apalutamide.

      • The response for the unlabeled analyte should be less than 20% of the response observed for the LLOQ standard. If it is higher, the internal standard lot is likely contaminated and should not be used.

    • Contact the Supplier: If contamination is confirmed, contact the supplier of the this compound for a certificate of analysis and information on the isotopic and chemical purity of the batch.

    • Consider a Higher LLOQ: If a new, purer batch of the internal standard is not available, it may be necessary to raise the LLOQ of the assay to a level where the contribution from the impurity is not significant.

Data Presentation

Table 1: Comparison of LC-MS/MS Methodologies for Apalutamide Quantification

ParameterMethod 1 (Mice Plasma)Method 2 (Human Plasma)Method 3 (Human Plasma)
Internal Standard This compoundThis compoundApalutamide-d4
Linearity Range 1.02–2030 ng/mL307.26–200013.87 pg/mL0.025–20 µg/mL
LLOQ 1.02 ng/mL307.26 pg/mL0.025 µg/mL
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionNot specified
Intra-day Precision (%CV) 2.11–8.44%3.86–4.87%Not specified
Inter-day Precision (%CV) 2.51–6.09%Not specifiedNot specified
Intra-day Accuracy 2.11–8.44%3.86–4.87%Within ±15%
Inter-day Accuracy 2.51–6.09%Not specifiedWithin ±15%

Table 2: Typical MRM Transitions for Apalutamide and Deuterated Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Apalutamide 478450
This compound 481453
Apalutamide-d4 482451.9

Experimental Protocols

Protocol: Quantification of Apalutamide in Human Plasma via LC-MS/MS

This protocol provides a generalized workflow for the quantification of Apalutamide using this compound as an internal standard, based on common methodologies such as protein precipitation.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Apalutamide in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • From these stock solutions, prepare a series of working solutions for calibration standards and quality controls by serial dilution.

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid, if necessary) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A C18 column (e.g., Atlantis dC18, 50 x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is typical.

  • Flow Rate: A flow rate between 0.4 mL/min and 0.8 mL/min is common.

  • Injection Volume: 1-5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transitions specified in Table 2 for Apalutamide and this compound.

    • Optimize instrument-specific parameters such as collision energy and declustering potential.

4. Data Analysis:

  • Integrate the peak areas for both Apalutamide and this compound.

  • Calculate the peak area ratio (Apalutamide peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Determine the concentration of Apalutamide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

cluster_extracellular Extracellular Space cluster_nucleus Nucleus Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR Binds AR_nucleus AR->AR_nucleus Nuclear Translocation Apalutamide Apalutamide Apalutamide->AR ARE Androgen Response Element (ARE) on DNA Apalutamide->ARE Inhibits DNA Binding Apalutamide->AR_nucleus Prevents Translocation Transcription Gene Transcription (Cell Growth & Proliferation) ARE->Transcription Promotes AR_nucleus->ARE Binds

Caption: Apalutamide's mechanism of action in the androgen receptor signaling pathway.

start Plasma Sample (Calibrator, QC, Unknown) add_is Spike with this compound (Internal Standard) start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data quant Quantification (via Calibration Curve) data->quant purity Low Isotopic Purity of This compound Standard impurity Presence of Unlabeled Apalutamide Impurity purity->impurity Leads to blank_signal Signal for Apalutamide in Blank Samples impurity->blank_signal Causes inaccuracy Inaccurate Quantification (Positive Bias / Overestimation) impurity->inaccuracy Results in lloq Elevated LLOQ blank_signal->lloq Leads to

References

Preventing in-source fragmentation of Apalutamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Apalutamide-d3 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, in this case, this compound, into fragment ions within the ion source of a mass spectrometer before the ions are isolated for analysis.[1][2] This phenomenon occurs in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[1] It is problematic because it reduces the abundance of the intended precursor ion, leading to decreased sensitivity and inaccurate quantification.[2] Furthermore, the resulting fragment ions can create analytical interferences.

Q2: What are the primary causes of in-source fragmentation of this compound in an electrospray ionization (ESI) source?

A2: The primary causes of ISF in ESI are the transfer of excess energy to the ions. This can be attributed to two main factors:

  • High Ion Source Voltages: Elevated voltages, such as the cone voltage or declustering potential, can accelerate ions and cause energetic collisions with gas molecules, leading to fragmentation.[1]

  • Elevated Temperatures: High temperatures in the ion source can provide sufficient thermal energy to cause the breakdown of thermally sensitive molecules.

Q3: How can I identify if in-source fragmentation of this compound is occurring in my experiment?

A3: You can detect ISF by infusing a pure standard of this compound and observing the mass spectrum. Key indicators include:

  • A lower than expected signal intensity for the precursor ion of this compound (m/z 482.1).

  • The presence of fragment ions that correspond to known fragmentation pathways of Apalutamide. For Apalutamide, characteristic fragment ions are observed at m/z 450 and m/z 221. For this compound, the corresponding fragment would be expected at m/z 453.1.

  • If you systematically decrease the cone voltage or source temperature and observe an increase in the precursor ion signal and a decrease in the fragment ion signal, this is a strong indication of ISF.

Q4: What is the expected precursor ion and major fragment ion for this compound?

A4: The expected precursor ion for this compound is [M+H]⁺ with an m/z of 482.1. A common fragment ion results from the loss of the carbonyl group, leading to a product ion with an m/z of 453.1.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.

Step 1: Optimization of Mass Spectrometer Source Parameters

The most direct way to control ISF is by optimizing the ion source parameters to create "softer" ionization conditions.

Experimental Protocol for Source Parameter Optimization:

  • Prepare a standard solution of this compound in a solvent mixture representative of your mobile phase.

  • Infuse the solution directly into the mass spectrometer.

  • Begin with the instrument manufacturer's recommended settings.

  • Systematically adjust the following parameters, monitoring the signal intensity of the precursor ion (m/z 482.1) and the key fragment ion (m/z 453.1).

ParameterStarting Point (Typical)Optimization DirectionRationale
Cone Voltage / Declustering Potential 30-40 VDecrease in 5 V incrementsReduces the kinetic energy of ions, minimizing collisional activation in the source.
Source Temperature 120-150 °CDecrease in 10 °C incrementsMinimizes thermal degradation of the analyte.
Nebulizing Gas Flow Instrument DependentOptimize for stable sprayEnsures efficient desolvation without excessive energy transfer.
Capillary Voltage 3.0-3.5 kVOptimize for maximum signalEnsures efficient ionization but can contribute to ISF if too high.

Data Presentation: Effect of Cone Voltage on Ion Abundance

Cone Voltage (V)Precursor Ion (m/z 482.1) Intensity (Counts)Fragment Ion (m/z 453.1) Intensity (Counts)Precursor/Fragment Ratio
5050,00015,0003.33
4080,0008,00010.00
30120,0002,50048.00
20110,000< 1,000> 110.00

Note: The above data is illustrative. Actual values will vary by instrument and specific conditions.

Step 2: Mobile Phase and Additive Optimization

The composition of the mobile phase can influence ionization efficiency and the extent of in-source fragmentation.

Troubleshooting Steps:

  • Solvent Composition: If using acetonitrile, consider switching to methanol. Methanol has different gas-phase acidity and can sometimes lead to softer ionization.

  • Additive Concentration: If using formic acid, try reducing the concentration from 0.1% to 0.05% or using a weaker acid. While acidic conditions are often necessary for good ionization in positive mode, high acidity can sometimes promote fragmentation.

  • Ammonium Formate/Acetate: Consider using a buffered mobile phase with ammonium formate or ammonium acetate (e.g., 5 mM). These additives can sometimes provide a more stable spray and softer ionization compared to strong acids.

Step 3: Chromatographic Method Adjustments

While less direct, chromatographic conditions can play a role in how the analyte is introduced to the mass spectrometer.

Troubleshooting Steps:

  • Flow Rate: Lowering the flow rate can sometimes lead to more efficient and gentler desolvation in the ESI source.

  • Column Temperature: While primarily for chromatographic separation, ensure the column temperature is not excessively high, as it could contribute to thermal degradation before the analyte reaches the source. A typical starting point is 40°C.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting in-source fragmentation of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound In-Source Fragmentation start Problem: Suspected In-Source Fragmentation of this compound infuse_std Infuse this compound Standard start->infuse_std observe_spectra Observe Mass Spectrum: - Low Precursor (m/z 482.1)? - High Fragment (m/z 453.1)? infuse_std->observe_spectra optimize_ms Optimize MS Source Parameters (Cone Voltage, Temperature) observe_spectra->optimize_ms Yes evaluate_results Evaluate Results: Fragmentation Minimized? optimize_ms->evaluate_results adjust_mobile_phase Adjust Mobile Phase (Solvent, Additives) adjust_mobile_phase->evaluate_results modify_lc Modify LC Method (Flow Rate, Column Temp) modify_lc->evaluate_results evaluate_results->adjust_mobile_phase No evaluate_results->modify_lc Still No end_success Problem Resolved: Proceed with Analysis evaluate_results->end_success Yes end_reassess Re-evaluate and/or Consult Instrument Specialist evaluate_results->end_reassess Persistent Issue

Caption: A logical workflow for diagnosing and mitigating in-source fragmentation.

This compound Fragmentation Pathway

The diagram below illustrates the proposed fragmentation of this compound.

Fragmentation_Pathway Proposed Fragmentation of this compound cluster_source In-Source Fragmentation cluster_analyzer Mass Analyzer precursor This compound [M+H]⁺ m/z 482.1 fragment Fragment Ion m/z 453.1 precursor->fragment - CO detection Detection fragment->detection

Caption: Proposed in-source fragmentation pathway of this compound.

References

Technical Support Center: Apalutamide and Apalutamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apalutamide and its deuterated analogue, Apalutamide-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Apalutamide?

Apalutamide is a potent, non-steroidal androgen receptor (AR) inhibitor.[1][2][3][4] It functions by directly binding to the ligand-binding domain of the AR.[1] This action competitively inhibits androgen binding, prevents the nuclear translocation of the AR, and blocks the binding of the AR to DNA and androgen response elements. The overall effect is the impediment of AR-mediated gene transcription, which leads to decreased tumor cell proliferation and increased apoptosis in prostate cancer models.

Q2: What is this compound and why is it used in experiments?

This compound is a stable isotope-labeled version of Apalutamide, where three hydrogen atoms have been replaced with deuterium. It is not intended for therapeutic use. Its primary application in research is as an internal standard (ISTD) for quantitative bioanalysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because its chemical and physical properties are nearly identical to the analyte (Apalutamide). This allows it to mimic the behavior of Apalutamide during sample preparation (e.g., extraction) and analysis, effectively correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision in quantifying Apalutamide concentrations in biological samples.

Q3: What are the main metabolic pathways for Apalutamide and how can this affect experimental outcomes?

Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to form its active metabolite, N-desmethyl apalutamide. While N-desmethyl apalutamide is also an AR inhibitor, it is less potent than the parent compound. A key consideration is that Apalutamide is an inducer of CYP3A4. This can lead to an increase in its own metabolism (auto-induction) at steady-state, which might alter its effective concentration over time in longer-term studies. Furthermore, this induction can affect the metabolism of co-administered drugs that are substrates of CYP3A4, a critical factor in both in vivo animal studies and clinical trials.

Q4: What are the known mechanisms of resistance to Apalutamide?

Variability in response and the development of resistance to Apalutamide can be attributed to several molecular mechanisms:

  • Androgen Receptor (AR) Splice Variants: The expression of AR splice variants, such as AR-V7, which lack the ligand-binding domain, can confer resistance as they are constitutively active and not targeted by Apalutamide.

  • Increased AKR1C3 Expression: The enzyme aldo-keto reductase 1C3 (AKR1C3) can be upregulated in prostate cancer cells. This enzyme is involved in the intratumoral synthesis of potent androgens, which can then activate the AR, thereby circumventing the inhibitory effect of Apalutamide. Chronic Apalutamide treatment itself has been shown to increase AKR1C3 expression.

  • AR Signaling Bypass: Cancer cells may develop resistance by activating alternative signaling pathways that promote growth and survival, making them less dependent on the AR signaling axis.

  • Cross-Resistance: Due to shared resistance mechanisms, cells that have developed resistance to other anti-androgen agents like enzalutamide may also exhibit cross-resistance to Apalutamide.

Troubleshooting Guides

In Vitro & Cell-Based Assay Issues

Q: My cell line shows inconsistent or weaker than expected response to Apalutamide treatment. What could be the cause?

A: Several factors could contribute to this observation:

  • Cell Line Authenticity and Passage Number: Ensure the cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered phenotypes.

  • Androgen Receptor (AR) Expression Levels: Verify the AR expression level in your cell line. Cells with low or absent AR expression will not respond to Apalutamide. You can check AR expression via Western blot or qPCR.

  • Presence of Androgens in Media: Standard fetal bovine serum (FBS) contains androgens that can activate the AR. For sensitive experiments, consider using charcoal-stripped FBS to remove steroid hormones.

  • Development of Resistance: If you are culturing cells with Apalutamide for extended periods, they may have developed resistance. Consider testing for known resistance markers like AR-V7 or AKR1C3 expression.

  • Drug Concentration and Stability: Confirm the concentration and stability of your Apalutamide stock solution. Apalutamide is typically dissolved in DMSO; ensure it is fully solubilized and stored correctly.

Q: I am observing unexpected cytotoxicity or off-target effects in my cell-based assays. How can I troubleshoot this?

A:

  • Solvent Toxicity: The most common solvent for Apalutamide is DMSO. High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration in the culture media is low (typically <0.1%) and that you include a vehicle-only control in your experiments.

  • Drug Purity: Verify the purity of your Apalutamide compound. Impurities could be responsible for off-target effects.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the compound or its vehicle. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.

  • Assay-Specific Interference: The compound may interfere with the assay itself (e.g., autofluorescence in a fluorescence-based assay). Run appropriate assay controls without cells to check for interference.

Bioanalytical & Quantification Issues

Q: My quantification of Apalutamide using LC-MS/MS shows high variability between replicates. What are the potential sources of error?

A:

  • Sample Preparation: Inconsistent extraction recovery is a major source of variability.

    • Internal Standard (ISTD) Use: Ensure you are using a suitable internal standard, such as this compound. The ISTD should be added early in the sample preparation process to account for variability in extraction and sample handling.

    • Extraction Method: Liquid-liquid extraction or solid-phase extraction methods must be optimized and consistently executed. Ensure complete protein precipitation if used.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of the analyte and ISTD in the mass spectrometer. Using a stable isotope-labeled ISTD like this compound helps to correct for this, as it co-elutes and experiences similar matrix effects.

  • Instrument Performance: Ensure the LC-MS/MS system is properly calibrated and maintained. Check for consistent retention times, peak shapes, and signal intensity. The retention times for Apalutamide and this compound are typically around 1.48 min and 1.97 min, respectively, under certain UPLC conditions.

  • Standard Curve Preparation: Inaccuracies in preparing the calibration standards will directly impact the accuracy of the quantified samples. Use a validated and reliable source for your Apalutamide and this compound standards.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Apalutamide

ParameterValueConditionSource
Half-life (t½) ~3 daysAt steady-state
Time to Peak (Tmax) ~2 hoursOral administration
Apparent Clearance (CL/F) 1.3 L/h -> 2.0 L/hSingle dose -> Steady-state (due to auto-induction)
Plasma Protein Binding ~96%-
Metabolite Protein Binding ~95% (N-desmethyl apalutamide)-
Metabolism CYP2C8 (~40%), CYP3A4 (~37%)At steady-state

Table 2: Bioanalytical Method Parameters for Apalutamide Quantification

ParameterValueMethodSource
Internal Standard This compoundUPLC, LC-MS/MS
Retention Time (Apalutamide) ~1.48 minUPLC
Retention Time (this compound) ~1.97 minUPLC
Concentration Range (Human Plasma) 307.26 - 200013.87 pg/mlUPLC
Recovery (HQC, MQC, LQC) 103.79%, 90.93%, 96.83%UPLC

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTS/MTT Assay)
  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in complete medium.

  • Starvation (Optional): Replace the medium with a serum-free or charcoal-stripped serum medium for 24 hours to reduce the influence of exogenous androgens.

  • Treatment: Prepare serial dilutions of Apalutamide in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Apalutamide (e.g., 0.1 nM to 50 µM). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, following the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.

Protocol 2: Western Blot for AR Signaling Pathway Analysis
  • Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with Apalutamide at the desired concentration and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AR, PSA, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels across different treatment conditions.

Visualizations

Apalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_nucleus AR AR->AR_nucleus Nuclear Translocation Apalutamide Apalutamide Apalutamide->AR ARE Androgen Response Element (ARE) Apalutamide->ARE Inhibits DNA Binding Apalutamide->AR_nucleus Inhibits Translocation Transcription Gene Transcription ARE->Transcription Promotes AR_nucleus->ARE Binds to DNA

Caption: Apalutamide's mechanism of action on the Androgen Receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_bioanalysis Bioanalytical Quantification start Prostate Cancer Cell Lines treatment Treat with Apalutamide (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability western Western Blot (AR, PSA levels) treatment->western ic50 Determine IC50 viability->ic50 protein_exp Analyze Protein Expression western->protein_exp xenograft Establish Xenograft Mouse Model drug_admin Administer Apalutamide xenograft->drug_admin tumor_measurement Measure Tumor Volume drug_admin->tumor_measurement sample Collect Biological Samples (Plasma, Tumor) drug_admin->sample efficacy Evaluate Efficacy tumor_measurement->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Analysis pk_pd->efficacy extraction Spike with this compound (ISTD) & Extract sample->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantify Apalutamide Levels lcms->quant quant->pk_pd

Caption: A typical experimental workflow for evaluating Apalutamide efficacy.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Apalutamide using Apalutamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Apalutamide in biological matrices, with a focus on the validation of a method utilizing its deuterated analog, Apalutamide-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to provide high accuracy and precision by compensating for variability during sample preparation and analysis.[1] This guide will objectively compare the performance of this method with alternatives using different internal standards, supported by experimental data from published literature.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples before processing. Its purpose is to correct for variability that can occur during sample preparation, such as extraction losses and matrix effects. An ideal internal standard co-elutes with the analyte and experiences the same degree of extraction loss and matrix effects. The ratio of the analyte's response to the internal standard's response is then used for quantification, leading to more accurate and precise results.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" because they behave nearly identically to the analyte during extraction, chromatography, and ionization.[1][2]

Comparison of Bioanalytical Methods for Apalutamide

This section compares a validated UPLC-MS/MS method using this compound as an internal standard with another validated HPLC-UV method that employs Budesonide as the internal standard.

Data Presentation: Quantitative Performance
ParameterMethod 1: UPLC-MS/MS with this compound ISMethod 2: HPLC-UV with Budesonide IS
Linearity Range 307.26 - 200013.87 pg/mL2 - 10 µg/mL
Accuracy 3.86% to 4.87%Within acceptable limits as per ICH guidelines
Precision (%RSD) 0% to 2%Intra- and inter-day precision within specified range
Recovery 90.93% - 103.79%90% to 100%
Internal Standard This compoundBudesonide
Detection Tandem Mass Spectrometry (MS/MS)UV Detector at 245 nm
Experimental Protocols

Method 1: UPLC-MS/MS with this compound IS

  • Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether.

  • Chromatography: Phenomenex Luna (100x4.6x5µ) column with a mobile phase of 5 mM ammonium fumarate and acetonitrile (15:85 v/v), pH 3.5.

  • Detection: Multiple reaction-monitoring (MRM) in positive ion mode. The transitions monitored were m/z 478 → 450 for Apalutamide and m/z 481 → 453 for this compound.

Method 2: HPLC-UV with Budesonide IS

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography: Agilent Eclipse XDB C8 Column (150 × 4.6 mm) with a mobile phase of Acetonitrile: 0.1M Phosphate Buffer (pH-4.60) in a 60:40 ratio.

  • Detection: UV detection at a wavelength of 245 nm.

Mandatory Visualizations

Experimental Workflow for Apalutamide Quantification using this compound

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->lle evap Evaporation & Reconstitution lle->evap uplc UPLC Separation evap->uplc msms MS/MS Detection (MRM Mode) uplc->msms quant Quantification (Analyte/IS Ratio) msms->quant

Caption: Workflow for Apalutamide bioanalysis using this compound.

Logical Comparison of Internal Standards

cluster_apalutamide_d3 This compound (SIL IS) cluster_alternative_is Alternative IS (e.g., Budesonide) prop1_d3 Identical Physicochemical Properties prop2_d3 Co-elution with Analyte prop1_d3->prop2_d3 prop3_d3 Corrects for Matrix Effects & Extraction Loss prop2_d3->prop3_d3 prop4_d3 High Accuracy & Precision prop3_d3->prop4_d3 prop1_alt Similar but not Identical Properties prop2_alt Different Elution Time prop1_alt->prop2_alt prop3_alt Less Effective Correction prop2_alt->prop3_alt prop4_alt Potential for Lower Accuracy & Precision prop3_alt->prop4_alt comparison Comparison of Internal Standards cluster_apalutamide_d3 cluster_apalutamide_d3 comparison->cluster_apalutamide_d3 Advantageous cluster_alternative_is cluster_alternative_is comparison->cluster_alternative_is Less Ideal

Caption: Comparison of this compound vs. other internal standards.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, in the bioanalytical quantification of Apalutamide by UPLC-MS/MS offers significant advantages over methods employing other internal standards like Budesonide with UV detection. The presented data demonstrates that the UPLC-MS/MS method with this compound provides a wider linear range and high recovery, ensuring a robust and reliable assay. While the HPLC-UV method is a viable alternative, the use of a SIL-IS in a mass spectrometry-based method is the recommended approach for achieving the highest level of accuracy and precision required for pharmacokinetic investigations, bioequivalence studies, and therapeutic drug monitoring.

References

A Researcher's Guide to Internal Standard Use in Bioanalysis: Navigating FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A key element in achieving reliable and reproducible results in quantitative bioanalysis is the appropriate use of an internal standard (IS). This guide provides a comprehensive comparison of internal standard methodologies, aligning with the U.S. Food and Drug Administration (FDA) guidelines, to assist in the development and validation of robust bioanalytical methods.

The FDA, through its "Bioanalytical Method Validation Guidance for Industry" and its alignment with the International Council for Harmonisation (ICH) M10 guideline, has established a clear framework for the use of internal standards.[1][2] The primary role of an IS is to compensate for variability during the analytical process, including sample preparation, extraction, and instrument response.[3] The selection of an appropriate internal standard is a critical decision that can significantly impact the accuracy and precision of the data submitted for regulatory review.[4]

Comparing Internal Standard Alternatives: Stable Isotope-Labeled vs. Analog

The two most common types of internal standards used in bioanalysis are stable isotope-labeled (SIL) internal standards and analog internal standards. The choice between these alternatives involves a trade-off between performance, cost, and availability.

Table 1: Comparison of Stable Isotope-Labeled (SIL) and Analog Internal Standards

FeatureStable Isotope-Labeled (SIL) Internal StandardAnalog Internal Standard
Description The analyte of interest with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[3]A molecule with a chemical structure similar to the analyte but with a different mass.
Co-elution with Analyte Typically co-elutes with the analyte, providing the most effective compensation for matrix effects and variability.May or may not co-elute with the analyte, potentially leading to differential matrix effects.
Matrix Effect Compensation Considered the "gold standard" for compensating for matrix effects due to identical physicochemical properties to the analyte.Compensation for matrix effects can be variable and less effective if the analog's properties differ significantly from the analyte.
Extraction Recovery Tracks the analyte's recovery very closely due to near-identical chemical properties.Extraction recovery may differ from the analyte, potentially introducing bias.
Availability and Cost Often requires custom synthesis, leading to higher costs and longer lead times.Generally more readily available and less expensive than SIL-ISs.
Potential for Interference Low potential for interference, but must be checked for isotopic purity and potential for cross-talk.Higher potential for cross-reactivity or interference from endogenous compounds if not carefully selected.

FDA and ICH M10 Acceptance Criteria for Internal Standards

Bioanalytical method validation must demonstrate the suitability of the chosen internal standard. The following table summarizes key acceptance criteria from the FDA and harmonized ICH M10 guidelines.

Table 2: Key FDA and ICH M10 Acceptance Criteria for Internal Standard Validation

Validation ParameterAcceptance Criteria
Selectivity The response of any interfering peak at the retention time of the internal standard in blank samples should be ≤ 5% of the internal standard response in the Lower Limit of Quantification (LLOQ) sample.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of matrix should not be greater than 15%.
Internal Standard Response Variability The IS response should be monitored to identify any systemic variability. While there are no strict numerical acceptance criteria universally defined, any significant and unexplained variability warrants investigation. The 2019 FDA guidance provides examples of problematic IS response patterns.
Recovery The recovery of the analyte and the internal standard should be consistent, precise, and reproducible, although 100% recovery is not required. The FDA guidance does not specify a numerical acceptance criterion for percent recovery, but it should be optimized and consistent.

Experimental Protocols

Detailed experimental protocols are crucial for validating the performance of an internal standard. Below are methodologies for key experiments.

Protocol 1: Selectivity and Specificity Assessment

Objective: To demonstrate that endogenous matrix components or other substances do not interfere with the detection of the internal standard.

Procedure:

  • Obtain at least six different lots of the blank biological matrix.

  • Process one set of blank matrix samples without the internal standard.

  • Process a second set of blank matrix samples spiked only with the internal standard at the working concentration.

  • Process a third set of samples at the Lower Limit of Quantification (LLOQ) for the analyte, containing the internal standard.

  • Analyze all samples using the validated LC-MS/MS method.

  • Evaluation: Examine the chromatograms of the blank samples at the retention time of the internal standard. The peak response should be less than 5% of the internal standard response in the LLOQ sample.

Protocol 2: Matrix Effect Evaluation

Objective: To assess the potential for matrix components to cause ion suppression or enhancement of the internal standard signal.

Procedure:

  • Obtain at least six different lots of the blank biological matrix.

  • Set A (Neat Solution): Prepare a solution of the internal standard in the reconstitution solvent at a concentration equivalent to the final concentration in the processed samples.

  • Set B (Post-Extraction Spike): Extract the blank matrix samples first, and then spike the extracted matrix with the internal standard at the same concentration as in Set A.

  • Analyze multiple replicates of both sets.

  • Calculation: The matrix factor (MF) is calculated as the ratio of the peak area of the IS in the presence of matrix (Set B) to the peak area of the IS in the absence of matrix (Set A). The IS-normalized matrix factor is then calculated by dividing the analyte's matrix factor by the internal standard's matrix factor. The CV of the IS-normalized matrix factor across the different lots should be ≤ 15%.

Protocol 3: Recovery Assessment

Objective: To determine the extraction efficiency of the internal standard from the biological matrix.

Procedure:

  • Set 1 (Pre-Extraction Spike): Spike the biological matrix with the internal standard at a known concentration and process the sample through the entire extraction procedure.

  • Set 2 (Post-Extraction Spike): Extract blank biological matrix. Spike the extracted matrix with the internal standard at the same concentration as in Set 1.

  • Analyze both sets of samples.

  • Calculation: The recovery is calculated as (Peak area of Set 1 / Peak area of Set 2) x 100%. Recovery should be consistent across different concentration levels.

Visualizing Key Processes

Diagrams can clarify complex workflows and decision-making processes in bioanalysis.

G Decision Pathway for Internal Standard Selection start Start: New Bioanalytical Method is_sil_available Is a Stable Isotope-Labeled (SIL) IS available? start->is_sil_available use_sil Select SIL-IS is_sil_available->use_sil Yes is_analog_available Is a suitable structural analog IS available? is_sil_available->is_analog_available No validate_sil Validate SIL-IS Performance: - Selectivity - Matrix Effect - Recovery - Stability use_sil->validate_sil end Proceed with Validated Method validate_sil->end use_analog Select Analog IS is_analog_available->use_analog Yes no_suitable_is Re-evaluate method or consider method without IS (requires strong justification) is_analog_available->no_suitable_is No validate_analog Rigorously Validate Analog IS Performance: - Co-elution with analyte - Cross-reactivity - Comprehensive matrix effect evaluation use_analog->validate_analog validate_analog->end no_suitable_is->end

Caption: Decision-making process for selecting an appropriate internal standard.

G Experimental Workflow for Internal Standard Evaluation start Start: Method Development selectivity 1. Selectivity Assessment (Interference Check in Blank Matrix) start->selectivity matrix_effect 2. Matrix Effect Evaluation (Post-Extraction Spike vs. Neat Solution) selectivity->matrix_effect recovery 3. Recovery Determination (Pre- vs. Post-Extraction Spike) matrix_effect->recovery stability 4. Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) recovery->stability data_review Review Data Against Acceptance Criteria stability->data_review pass IS Performance is Acceptable data_review->pass Pass fail IS Performance is Unacceptable data_review->fail Fail end Proceed to Full Method Validation pass->end troubleshoot Troubleshoot and Re-evaluate: - Select new IS - Modify extraction procedure - Adjust chromatography fail->troubleshoot troubleshoot->start

Caption: Key experimental steps for validating an internal standard's performance.

References

A Comparative Guide to ICH-Validated Analytical Methods for Apalutamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods validated according to International Council for Harmonisation (ICH) guidelines for the quantification of Apalutamide. The objective is to offer a comprehensive overview of the performance and experimental protocols of different techniques, aiding in the selection of the most suitable method for specific research and quality control needs.

Comparative Analysis of Validated Methods

The quantification of Apalutamide, a potent non-steroidal antiandrogen used in the treatment of prostate cancer, necessitates robust and reliable analytical methods.[1] High-Performance Liquid Chromatography (HPLC), Reverse-Phase HPLC (RP-HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed techniques for this purpose. The following tables summarize the key performance parameters of several validated methods, providing a clear comparison of their chromatographic conditions and validation outcomes.

Table 1: Comparison of Chromatographic Conditions for Validated Apalutamide Quantification Methods

ParameterMethod 1: RP-HPLC[2]Method 2: RP-HPLC[1]Method 3: UPLC[3]Method 4: Bioanalytical HPLC[4]
Stationary Phase Symmetry ODS C18 (4.6x250mm, 5µm)Discovery C18 (15cm, 5µm, 4.8mm)BEH C18 (100mm x 2.1mm, 1.8µm)Agilent Eclipse XDB C8 (150 x 4.6 mm)
Mobile Phase Methanol: Phosphate Buffer (35:65 v/v), pH 3.60.01N KH2PO4: Acetonitrile (60:40 v/v)0.01N KH2PO4: Acetonitrile (50:50 v/v)Acetonitrile: 0.1M Phosphate Buffer (60:40 v/v), pH 4.6
Flow Rate 1.0 mL/min1.0 mL/min0.3 mL/min1.0 mL/min
Detection Wavelength 235 nmNot Specified234 nm245 nm
Column Temperature Ambient28°C30°CNot Specified
Retention Time 2.252 min2.455 minNot Specified4.5 ± 0.02 min
Run Time < 8 minNot SpecifiedNot SpecifiedNot Specified

Table 2: Comparison of Validation Parameters for Apalutamide Quantification Methods

Validation ParameterMethod 1: RP-HPLCMethod 2: RP-HPLCMethod 3: UPLCMethod 4: Bioanalytical HPLC
Linearity Range 6–14 µg/mLNot Specified25% to 150% levels2–10 µg/mL
Correlation Coefficient (r²) 0.99Not Specified0.999Not Specified
LOD 1.2 ng/mL0.03 ppm0.24 µg/mLNot Specified
LOQ 3.6 ng/mL0.08 ppm0.72 µg/mLNot Specified
Accuracy (% Recovery) 98-102%99.91%Not Specified90-100%
Precision (%RSD) < 2%0.7%0.6% (Repeatability), 0.5% (Intermediate)0-2%
Assay of Marketed Formulation 99.86%Not Specified99.32%Not Applicable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the key experimental protocols for the compared methods.

Method 1: RP-HPLC for Bulk and Marketed Formulation
  • Standard Solution Preparation: 10 mg of Apalutamide was accurately weighed and transferred to a 10 mL volumetric flask. About 7 mL of methanol was added, and the mixture was sonicated to dissolve the solid. The volume was then made up to the mark with methanol. A further dilution was made by pipetting 0.1 mL of this stock solution into a 10 mL volumetric flask and diluting to the mark with methanol.

  • Buffer Preparation: 6.8043 g of potassium dihydrogen phosphate was dissolved in 1000 mL of HPLC grade water, and the pH was adjusted to 3.6 with diluted orthophosphoric acid.

  • Mobile Phase Preparation: The mobile phase was prepared by mixing methanol and phosphate buffer in a 35:65 (v/v) ratio. The mixture was degassed by sonication for 15 minutes and filtered through a 0.45 µm filter.

Method 2: RP-HPLC for Pharmaceutical Dosage Form
  • Diluent Preparation: A mixture of Acetonitrile and Water in a 50:50 ratio was used as the diluent.

  • Stock Solution Preparation: 60 mg of Apalutamide was accurately weighed and transferred into a 100 mL volumetric flask. Diluent was added, and the mixture was sonicated for 10 minutes to achieve a concentration of 600 ppm.

  • Working Solution Preparation: 1 mL of the stock solution was diluted to 10 mL with the diluent to obtain a 60 ppm solution.

  • Sample Preparation: Five tablets were weighed to determine the average weight. A quantity of powdered tablets equivalent to one tablet was transferred to a 50 mL volumetric flask. 5 mL of diluent was added, and the mixture was sonicated for 25 minutes. The final volume was made up with the diluent.

Method 3: UPLC for Bulk and Pharmaceutical Dosage Forms
  • Buffer Preparation: A 0.01N Potassium dihydrogen orthophosphate buffer was prepared.

  • Mobile Phase Preparation: The mobile phase consisted of a 50:50 (v/v) mixture of 0.01N KH2PO4 and Acetonitrile.

  • Standard Stock Solution Preparation: 30 mg of Apalutamide was accurately weighed and transferred to a 50 mL volumetric flask. 3/4th of the diluent was added, and the solution was sonicated for 10 minutes. The final volume was made up with the diluent to achieve a concentration of 600 µg/mL.

  • Sample Stock Solution Preparation: Five tablets were weighed to determine the average weight. A weight of powder equivalent to one tablet was transferred to a 100 mL volumetric flask, and 50 mL of diluent was added. The mixture was sonicated for 25 minutes, and the volume was made up with the diluent and filtered.

Method 4: Bioanalytical HPLC in Human Plasma
  • Mobile Phase Preparation: The mobile phase was a mixture of Acetonitrile and 0.1M Phosphate Buffer (pH 4.6) in a 60:40 ratio.

  • Preparation of Spiked Plasma Sample: Spiked plasma samples were prepared to achieve a linearity range of 2–10 µg/ml. This was done by adding 0.1 mL of appropriate stock solutions to 4.8 mL of plasma, along with 0.1 mL of an internal standard (Budesonide, 500 µg/ml). The mixture was vortexed for 10 minutes.

  • Sample Pre-treatment: A protein precipitation technique was applied. An equal volume of the vortexed spiked plasma and a precipitating agent (Acetonitrile) were mixed. After another round of vortexing, the solution was centrifuged for 10 minutes and filtered through a 0.22 µm membrane filter before injection into the HPLC system.

ICH Method Validation Workflow

The validation of an analytical procedure as per ICH guidelines ensures that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for the quantification of a drug substance like Apalutamide.

ICH_Validation_Workflow cluster_validation_params Validation Parameters start Method Development pre_validation Method Optimization & Pre-validation start->pre_validation validation Formal Method Validation (ICH Q2(R1)) pre_validation->validation specificity Specificity/ Selectivity linearity Linearity range_node Range accuracy Accuracy precision Precision (Repeatability, Intermediate) detection_limit Detection Limit (LOD) quantitation_limit Quantitation Limit (LOQ) robustness Robustness system_suitability System Suitability Testing validation->system_suitability linearity->range_node documentation Validation Report & Documentation system_suitability->documentation end_node Method Implementation for Routine Use documentation->end_node

Caption: Workflow for ICH-compliant analytical method validation.

References

The Gold Standard for Apalutamide Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Apalutamide-d3 has emerged as the preferred internal standard for the quantitative analysis of the non-steroidal antiandrogen medication, apalutamide, in biological matrices. This preference is strongly supported by the principles of stable isotope dilution (SID), which advocate for the use of a stable isotope-labeled (SIL) internal standard that is chemically and physically almost identical to the analyte.

This guide provides a comprehensive comparison of this compound with other reported internal standards used in the bioanalysis of apalutamide. It includes a detailed examination of experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their analytical needs. The use of a suitable internal standard is critical for ensuring the accuracy, precision, and reliability of bioanalytical methods, which are essential for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2]

The Ideal Internal Standard: A Theoretical Framework

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and detection, thereby compensating for any potential variability.[3] Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because they co-elute with the analyte and exhibit similar ionization efficiency in mass spectrometry, effectively correcting for matrix effects and procedural losses.[4][5]

In contrast, structural analogs or other compounds, while sometimes used due to the commercial unavailability or cost of a SIL-IS, may not fully compensate for analytical variability due to differences in physicochemical properties.

cluster_Ideal_IS Ideal Internal Standard Characteristics cluster_Apalutamide_d3 This compound Properties cluster_Alternatives Alternative Internal Standards (Structural Analogs) Ideal_IS Ideal Internal Standard P1 Chemically & Physically Identical to Analyte Ideal_IS->P1 P2 Co-elutes with Analyte Ideal_IS->P2 P3 Compensates for Matrix Effects Ideal_IS->P3 P4 Corrects for Procedural Losses Ideal_IS->P4 P5 Does Not Interfere with Analyte Signal Ideal_IS->P5 P6 Stable and Pure Ideal_IS->P6 Apalutamide_d3 This compound A1 Stable Isotope Labeled Apalutamide_d3->A1 A2 Co-elutes with Apalutamide Apalutamide_d3->A2 A3 Excellent Compensation Apalutamide_d3->A3 A4 Minimal Interference Apalutamide_d3->A4 Alternatives Alternatives (e.g., Budesonide, Canagliflozin) B1 Different Physicochemical Properties Alternatives->B1 B2 Different Retention Time Alternatives->B2 B3 Variable Compensation for Matrix Effects Alternatives->B3 B4 Potential for Differential Extraction Recovery Alternatives->B4

Figure 1. A logical diagram comparing the properties of an ideal internal standard with those of this compound and alternative structural analogs.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of bioanalytical methods for apalutamide quantification using different internal standards. The data is compiled from various validated methods and highlights the superior performance typically achieved with a stable isotope-labeled internal standard.

Table 1: Method Performance with this compound as Internal Standard

ParameterPerformance MetricReference
Linearity Range1.02 - 2030 ng/mL
307.26 - 200013.87 pg/mL
Accuracy2.11 - 8.44% (intra-day)
2.51 - 6.09% (inter-day)
3.86 - 4.87%
Precision (%RSD)≤ 8.44% (intra-day)
≤ 6.09% (inter-day)
Recovery90.93% - 103.79%

Table 2: Method Performance with Other Internal Standards

Internal StandardParameterPerformance MetricReference
Budesonide Linearity Range2 - 10 µg/mL
Accuracy & PrecisionRSD: 0% - 2%
Recovery90% - 100%
Canagliflozin Linearity Range300 - 12000 ng/mL
Accuracy-4.32% to 4.37% (relative error)
Precision (%RSD)< 4.21%
Recovery> 93.0%

While validated methods exist for structural analog internal standards, the use of this compound generally results in methods with higher sensitivity (lower limit of quantification) and robust performance across a wide dynamic range.

Experimental Protocols

Protocol 1: Apalutamide Analysis using this compound Internal Standard

This protocol is based on a validated LC-MS/MS method for the quantification of apalutamide in plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add the this compound internal standard working solution.

  • Vortex the sample to ensure thorough mixing.

  • Add tert-butyl methyl ether as the extraction solvent.

  • Vortex and then centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

  • LC System: UPLC system

  • Column: Phenomenex Luna C18 (100x4.6 mm, 5µm) or Atlantis dC18

  • Mobile Phase: A mixture of 5mM ammonium fumarate and acetonitrile (15:85 v/v), with the pH adjusted to 3.5 with glacial acetic acid.

  • Flow Rate: 1.0 mL/min

  • Run Time: Approximately 2.5 - 3.0 minutes.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Apalutamide: m/z 478 → 450

    • This compound: m/z 481 → 453

Protocol 2: Apalutamide Analysis using a Structural Analog Internal Standard (Canagliflozin)

This protocol is based on a validated LC-MS/MS method using canagliflozin as the internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add the canagliflozin internal standard working solution.

  • Vortex the sample.

  • Add ethyl acetate as the extraction solvent.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • LC System: RP-HPLC system

  • Column: Inertsil C18 (50x4.6 mm, 5 µm)

  • Mobile Phase: 0.1% formic acid and acetonitrile (20:80, v/v).

  • Flow Rate: Isocratic elution.

  • Run Time: Approximately 3.5 minutes.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer with ESI source.

  • Ionization Mode: Positive Ionization Mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Apalutamide: m/z 478.09 → 447.05

    • Canagliflozin: m/z 445.14 → 267.12

cluster_workflow Bioanalytical Workflow for Apalutamide Start Plasma Sample Add_IS Add Internal Standard (this compound or Alternative) Start->Add_IS Extraction Sample Extraction (Protein Precipitation or LLE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant/ Organic Layer Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Figure 2. A generalized experimental workflow for the bioanalysis of apalutamide using an internal standard.

Conclusion

The available data and established principles of bioanalytical method development strongly support the use of this compound as the internal standard of choice for the accurate and precise quantification of apalutamide. Its nature as a stable isotope-labeled analog ensures that it closely tracks the analyte through the entire analytical process, from sample preparation to detection. This minimizes the impact of experimental variability and matrix effects, resulting in more reliable and reproducible data, which is paramount for clinical and research applications. While other internal standards can be used to develop validated methods, this compound provides the highest level of confidence in the analytical results.

References

Cross-Validation of Apalutamide Assays: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of apalutamide in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of assay performance when using a stable isotope-labeled internal standard, Apalutamide-d3, versus other analytical approaches, supported by experimental data from published literature.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry.[1] This is because it closely mimics the physicochemical properties of the analyte, apalutamide, leading to more effective correction for variability during sample preparation and analysis.[1][2]

Comparative Analysis of Assay Performance

The following table summarizes the performance characteristics of different analytical methods for the quantification of apalutamide, highlighting the advantages of using a deuterated internal standard.

Performance MetricMethod using this compound (LC-MS/MS)Method using Canagliflozin IS (LC-MS/MS)Method using Budesonide IS (HPLC-UV)
Linearity Range 1.02 - 2030 ng/mL[3]300 - 12000 ng/mL[4]2 - 10 µg/mL
Intra-day Precision (%RSD) 2.11 - 8.44%< 4.21%0 - 2%
Inter-day Precision (%RSD) 2.51 - 6.09%< 4.21%0 - 2%
Accuracy 2.11 - 8.44%-4.32 to 2.45%Within specified range
Recovery Not explicitly stated> 93.0%90 - 100%
Lower Limit of Quantification (LLOQ) 1.02 ng/mL300 ng/mL2 µg/mL

Experimental Protocols

LC-MS/MS Method using this compound as Internal Standard

This method, adapted from a study in mice plasma, demonstrates a highly sensitive and specific approach for apalutamide quantification.

a. Sample Preparation:

  • A simple protein precipitation method is employed for sample preparation.

b. Chromatographic Conditions:

  • Column: Atlantis dC18

  • Mobile Phase: Isocratic elution with 0.2% formic acid in water and acetonitrile (20:80, v/v)

  • Flow Rate: 0.8 mL/min

  • Run Time: 2.5 minutes

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode

  • Detection: Multiple reaction-monitoring (MRM) mode

  • Transitions:

    • Apalutamide: m/z 478 → 450

    • This compound (I.S.): m/z 481 → 453

LC-MS/MS Method using a Non-Isotopically Labeled Internal Standard (Canagliflozin)

This method was developed for the analysis of apalutamide in human plasma.

a. Sample Preparation:

  • Liquid-liquid extraction using ethyl acetate.

b. Chromatographic Conditions:

  • Column: Inertsil C18 (50×4.6 mm i.d., 5 µm)

  • Mobile Phase: Isocratic elution with 0.1% formic acid and acetonitrile (20:80, v/v)

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode

  • Detection: Multiple reaction-monitoring (MRM) mode

  • Transitions:

    • Apalutamide: m/z 478.09 → 447.05

    • Canagliflozin (I.S.): m/z 445.14 → 267.12

HPLC-UV Method using a Non-Isotopically Labeled Internal Standard (Budesonide)

This method provides an alternative to mass spectrometry for the quantification of apalutamide in human plasma.

a. Sample Preparation:

  • Protein precipitation.

b. Chromatographic Conditions:

  • Column: Agilent Eclipse XDB C8 (150 × 4.6 mm)

  • Mobile Phase: Acetonitrile: 0.1M Phosphate Buffer (pH 4.60) in a 60:40 ratio

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for bioanalytical method validation and the logical advantage of using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation/ Liquid-Liquid Extraction Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (if applicable) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Injection LC-MS/MS Injection Reconstitution->LC_MSMS_Injection Data_Acquisition Data Acquisition (MRM) LC_MSMS_Injection->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification

Bioanalytical Workflow for Apalutamide Quantification

Internal_Standard_Comparison cluster_properties Physicochemical Properties cluster_correction Correction for Variability Apalutamide Apalutamide (Analyte) Similar_Properties Nearly Identical (Co-elution, similar extraction & ionization) Apalutamide->Similar_Properties Different_Properties Different (Potential for different elution, extraction & ionization) Apalutamide->Different_Properties Apalutamide_d3 This compound (SIL-IS) Apalutamide_d3->Similar_Properties Other_IS Other IS (e.g., Canagliflozin) Other_IS->Different_Properties High_Accuracy High Accuracy & Precision Similar_Properties->High_Accuracy Lower_Accuracy Potentially Lower Accuracy & Precision Different_Properties->Lower_Accuracy

Advantage of Stable Isotope-Labeled Internal Standard

References

The Gold Standard in Bioanalysis: A Comparative Guide to Linearity, Accuracy, and Precision with Apalutamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of apalutamide, a potent androgen receptor inhibitor, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The universally adopted method for this critical analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity.[1][2] A cornerstone of robust LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS), with Apalutamide-d3 being a prominent choice.

This guide provides an objective comparison of the performance of this compound against other internal standards in the bioanalytical quantification of apalutamide. We present supporting experimental data on linearity, accuracy, and precision, alongside detailed methodologies to aid in the selection and implementation of the most reliable quantification assays.

Comparative Analysis of Performance Data

The choice of internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of results.[2] Stable isotope-labeled internal standards like this compound are considered the "gold standard" as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same degree of extraction loss and matrix effects.[3]

The following tables summarize the performance characteristics of validated bioanalytical methods for apalutamide quantification, comparing methods using this compound with those employing other internal standards such as Apalutamide-d4 and Canagliflozin.

ParameterMethod using this compound[1]Method using Apalutamide-d4Method using Canagliflozin
Linearity Range 1.02–2030 ng/mL0.517–7.27 µg/mL300–12000 ng/mL
Correlation Coefficient (r²) > 0.995Not explicitly stated≥ 0.99
Lower Limit of Quantification (LLOQ) 1.02 ng/mLNot explicitly defined for calibration curve300 ng/mL
Accuracy (% Relative Error) 2.11 to 8.44%Not explicitly stated-4.32 to 2.45%
Intra-day Precision (% RSD) 2.51 to 6.09%Not explicitly stated< 4.21%
Inter-day Precision (% RSD) 2.51 to 6.09%Not explicitly stated< 4.21%
Extraction Recovery Not explicitly stated> 93.0%> 93.0%

Table 1: Comparison of Linearity, Accuracy, and Precision for Apalutamide Quantification using Different Internal Standards.

AnalyteQC LevelConcentration (ng/mL)Mean Recovery (%)
ApalutamideLow840> 93.0
ApalutamideMedium6000> 93.0
ApalutamideHigh9000> 93.0

Table 2: Recovery Data for Apalutamide from Human Plasma using a Validated LC-MS/MS Method.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols represent a synthesis of common workflows for the quantification of apalutamide in biological matrices.

Sample Preparation

Two primary extraction techniques are commonly reported:

  • Protein Precipitation (PPT):

    • To a 50 µL plasma sample, add the internal standard solution (e.g., this compound).

    • Add a precipitating agent, typically 3 volumes of acetonitrile.

    • Vortex the mixture thoroughly to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Inject an aliquot of the clear supernatant directly into the LC-MS/MS system, or after dilution with the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To a 100 µL plasma sample, add the internal standard solution.

    • Add an extraction solvent, such as ethyl acetate (e.g., 3 mL).

    • Vortex mix for a specified time (e.g., 10 minutes).

    • Centrifuge to separate the organic and aqueous layers (e.g., 4000 rpm for 5 minutes).

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column is frequently used, such as an Atlantis dC18 or Inertsil C18.

  • Mobile Phase: An isocratic mobile phase is often employed, consisting of an acidic aqueous component and an organic solvent. Examples include 0.2% Formic acid in water and Acetonitrile (20:80, v/v).

  • Flow Rate: Typical flow rates range from 0.8 to 1.0 mL/min.

  • Injection Volume: Varies depending on the sensitivity required, typically 5-10 µL.

Tandem Mass Spectrometry (MS/MS)
  • System: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for Apalutamide analysis.

  • Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for both Apalutamide and its internal standard. This ensures high specificity by filtering out background noise.

    • MRM Transition for Apalutamide: m/z 478 → 450

    • MRM Transition for this compound: m/z 481 → 453

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the therapeutic context of apalutamide, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex Vortex Mixing protein_precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC/UHPLC Separation supernatant->hplc ms Tandem Mass Spectrometry (MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: A typical workflow for the quantification of Apalutamide in plasma.

G cluster_pathway Androgen Receptor Signaling Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds Complex Androgen-AR Complex Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Nucleus Nucleus Apalutamide->Nucleus Inhibits Translocation ARE Androgen Response Element (ARE) on DNA Apalutamide->ARE Inhibits DNA Binding Complex->Nucleus Translocation Nucleus->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription CellGrowth Prostate Cancer Cell Growth Transcription->CellGrowth

Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.

References

Quantitative Analysis of Apalutamide: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Apalutamide, a non-steroidal anti-androgen agent, is a critical therapeutic for the treatment of prostate cancer. Accurate and precise quantification of Apalutamide in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal patient outcomes. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Apalutamide, with a focus on the Lower Limit of Quantification (LLOQ) achieved using different internal standards.

Performance Comparison of Analytical Methods

The choice of internal standard is crucial in LC-MS/MS-based bioanalysis to correct for variability in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, such as Apalutamide-d3, are the gold standard due to their similar physicochemical properties to the analyte. The following table summarizes the LLOQ and other key performance parameters of various methods for Apalutamide quantification.

Internal StandardLLOQLinearity RangeMatrixMethod Highlights
This compound 1.02 ng/mL1.02 - 2030 ng/mLMice PlasmaSensitive, specific, and rapid method with a simple protein precipitation process.[1]
This compound 307.26 pg/mL307.26 - 200013.87 pg/mLHuman PlasmaHigh sensitivity achieved through liquid-liquid extraction.[2]
Apalutamide-d4 0.025 µg/mL (25 ng/mL)0.025 - 20 µg/mLHuman PlasmaSimultaneous determination of Apalutamide and its active metabolite, N-desmethyl apalutamide.[3][4]
Apalutamide-¹³C,d₃ 307.26 pg/mLNot explicitly statedHuman PlasmaStable isotope dilution method providing high accuracy and precision.[5]
Canagliflozin 300 ng/mL300 - 12000 ng/mLHuman PlasmaAn alternative internal standard used in a validated LC-MS/MS method.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Apalutamide in human plasma.

Method 1: Using this compound as Internal Standard (Protein Precipitation)

This protocol is adapted from a method for the quantification of Apalutamide in mice plasma and is applicable to human plasma with minor modifications.

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 100 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture and centrifuge.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Atlantis dC18 column

  • Mobile Phase: Isocratic elution with 0.2% formic acid in water and acetonitrile (20:80, v/v)

  • Flow Rate: 0.8 mL/min

  • Total Run Time: 2.5 minutes

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Apalutamide: m/z 478 → 450

    • This compound: m/z 481 → 453

Method 2: Using Apalutamide-d4 as Internal Standard (Protein Precipitation)

This protocol is designed for the simultaneous quantification of Apalutamide and its active metabolite.

1. Sample Preparation:

  • Combine 50 µL of plasma with 10 µL of the internal standard working solution (Apalutamide-d4).

  • Add 100 µL of acetonitrile containing 0.1% formic acid for protein precipitation.

  • Vortex and centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: Ultimate XB-C18 column (50 × 4.6 mm, 5 µm)

  • Mobile Phase: 55% solvent A (0.1% formic acid in acetonitrile) and 45% solvent B (0.1% formic acid in water)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

3. Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Apalutamide: m/z 478.09 → 447.05

Visualizing the Workflow and Mechanism of Action

To further elucidate the experimental process and the therapeutic action of Apalutamide, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (this compound) plasma->is precipitate Protein Precipitation (Acetonitrile) is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Mass Spectrometry (Detection & Quantification) lc->ms data Quantitative Results ms->data Data Acquisition & Processing

Experimental workflow for Apalutamide quantification.

Apalutamide functions by inhibiting the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR Translocation AR->AR_nucleus Nuclear Translocation Apalutamide Apalutamide Apalutamide->AR Inhibits Binding DNA DNA (Androgen Response Elements) AR_nucleus->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth & Proliferation Gene_Transcription->Cell_Growth Apalutamide_translocation Apalutamide Apalutamide_translocation->AR_nucleus Inhibits Translocation Apalutamide_dna Apalutamide Apalutamide_dna->DNA Inhibits DNA Binding

Apalutamide's inhibition of the Androgen Receptor signaling pathway.

References

A Comparative Guide to the Bioanalytical Quantification of Apalutamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of published methodologies for the quantification of apalutamide in biological matrices. While formal inter-laboratory comparison studies have not been identified in published literature, this document synthesizes data from various validated bioanalytical methods to aid in the selection and implementation of robust quantification assays. The primary focus is on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the predominant methods for apalutamide analysis.

Apalutamide is a non-steroidal antiandrogen agent utilized in the management of prostate cancer.[1][2] Therapeutic drug monitoring (TDM) is crucial for optimizing dosage, minimizing adverse effects, and ensuring therapeutic efficacy.[1][3] This guide provides a comparative overview of the performance of different analytical methods based on published experimental data.

Quantitative Data Comparison

The following tables summarize the performance characteristics of various validated methods for apalutamide quantification in human plasma. These methods demonstrate the high sensitivity and reliability required for clinical and pharmacokinetic studies.[4]

Table 1: Performance Characteristics of LC-MS/MS Methods for Apalutamide Quantification

ParameterMethod 1Method 2Method 3
Linearity Range 300–12000 ng/mL307.26–200013.87 pg/mL0.0250–25.0 µg/mL
Lower Limit of Quantification (LLOQ) 300 ng/mL307.26 pg/mL0.0250 µg/mL
Intra-day Precision (% RSD) < 4.21%0.58 - 1.67%Not Reported
Inter-day Precision (% RSD) < 4.21%Not ReportedNot Reported
Accuracy (% Relative Error) -4.32 to 2.45%3.86 to 4.87%Not Reported
Mean Extraction Recovery > 93.0%88.65% - 96.83%Not Reported
Internal Standard (IS) CanagliflozinApalutamide-D3Isotope-labeled Apalutamide

Table 2: Performance Characteristics of HPLC-UV Methods for Apalutamide Quantification

ParameterMethod 1Method 2
Linearity Range 2–10 µg/mL0.5–20 µg/mL
Lower Limit of Quantification (LLOQ) 2 µg/mL0.5 µg/mL
Intra-day Precision (% RSD) < 2%Within FDA guidelines
Inter-day Precision (% RSD) < 2%Within FDA guidelines
Accuracy Within specified rangeWithin FDA guidelines
Mean Extraction Recovery 90% to 100%Not Reported
Internal Standard (IS) BudesonideEnzalutamide

Experimental Protocols

The methodologies detailed below are synthesized from the referenced literature and represent generalized workflows for the quantification of apalutamide.

Method 1: LC-MS/MS Quantification

This is a highly specific, selective, and accurate technique for the assessment of apalutamide in human plasma. Many methods also allow for the simultaneous quantification of its active metabolite, N-desmethyl apalutamide.

1. Sample Preparation:

  • Protein Precipitation: A straightforward and common technique. To a plasma sample, an internal standard is added, followed by a protein precipitating agent like acetonitrile. The mixture is vortexed and centrifuged, and the clear supernatant is transferred for analysis.

  • Liquid-Liquid Extraction (LLE): After adding the internal standard to the plasma sample, an immiscible organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) is added. The mixture is vortexed and centrifuged to separate the layers. The organic layer containing the analyte and internal standard is then evaporated to dryness and reconstituted in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 or C8 column is typically used.

  • Mobile Phase: An isocratic or gradient mobile phase is employed, commonly consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile. A common composition is 0.1% formic acid and acetonitrile (20:80, v/v).

  • Flow Rate: Typical flow rates range from 0.8 to 1.0 mL/min.

3. Mass Spectrometric Detection:

  • System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is standard.

  • Detection Mode: Detection is performed using Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions for both apalutamide and the internal standard, ensuring high specificity. For apalutamide, a common transition is m/z 478.09 → 447.05.

Method 2: HPLC-UV Quantification

This method is noted for its simplicity, reliability, and cost-efficiency, making it suitable for pharmacokinetic investigations and therapeutic drug monitoring.

1. Sample Preparation:

  • Protein Precipitation: Similar to the LC-MS/MS method, this technique is used to pre-treat plasma samples before injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: An Agilent Eclipse XDB C8 Column (150 × 4.6 mm) or an ODS18 column (100 mm × 2.1 mm) are reported examples.

  • Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.1M Phosphate Buffer (pH 4.60) in a 60:40 ratio, is a common mobile phase. Another example is 20 mM acetate buffer (pH 5.0) and acetonitrile in a 60:40 ratio.

  • Flow Rate: A typical flow rate is 1.0 ml/min.

  • Detection Wavelength: Detection is commonly performed at 245 nm or 254 nm.

Visualizations

Apalutamide Therapeutic Drug Monitoring Workflow

The following diagram illustrates the general workflow for the therapeutic drug monitoring of apalutamide, from patient sample collection to clinical decision-making.

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient Patient with Prostate Cancer SampleCollection Blood Sample Collection (Plasma) Patient->SampleCollection SampleProcessing Sample Processing and Storage SampleCollection->SampleProcessing SamplePrep Sample Preparation (e.g., LLE, PP) SampleProcessing->SamplePrep Quantification Instrumental Analysis (LC-MS/MS or HPLC-UV) SamplePrep->Quantification DataAnalysis Data Processing and Concentration Calculation Quantification->DataAnalysis ResultReview Result Review and Validation DataAnalysis->ResultReview Reporting Reporting to Clinician ResultReview->Reporting ClinicalDecision Clinical Decision (Dose Adjustment) Reporting->ClinicalDecision ClinicalDecision->Patient Therapy Optimization

Caption: Workflow for Apalutamide Therapeutic Drug Monitoring (TDM).

Androgen Receptor Signaling Inhibition by Apalutamide

This diagram illustrates the mechanism of action of apalutamide in inhibiting androgen receptor signaling, a key pathway in prostate cancer.

Apalutamide_MoA cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds DNA DNA (Androgen Response Elements) AR->DNA Translocates & Binds DNA Apalutamide Apalutamide Apalutamide->AR Binds & Blocks Apalutamide->block_translocation Inhibits Nuclear Translocation Transcription Gene Transcription DNA->Transcription Initiates CellGrowth Tumor Growth & Survival Transcription->CellGrowth

Caption: Mechanism of Action of Apalutamide on Androgen Receptor Signaling.

References

Comparative Recovery Analysis: Apalutamide and Apalutamide-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Apalutamide, a non-steroidal androgen receptor inhibitor, is a crucial therapeutic agent in the management of prostate cancer. Accurate quantification of Apalutamide in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of the recovery of Apalutamide and its deuterated analog, Apalutamide-d3, from human plasma, supported by experimental data from validated bioanalytical methods.

In the realm of bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for ensuring accuracy and precision. This compound, a deuterated version of Apalutamide, serves as an ideal internal standard due to its near-identical physicochemical properties to the parent drug. This structural similarity ensures that both compounds exhibit comparable behavior during sample preparation, including the extraction process, and chromatographic analysis. The primary role of the internal standard is to compensate for any variability that may occur during the analytical workflow, such as extraction losses.

Data Summary: Extraction Recovery of Apalutamide

The extraction recovery of an analyte from a biological matrix is a critical parameter in bioanalytical method validation, as it indicates the efficiency of the extraction process. The following table summarizes the percentage recovery of Apalutamide from human plasma using a liquid-liquid extraction (LLE) method with tert-butyl methyl ether as the extraction solvent. In these studies, this compound was utilized as the internal standard.

Quality Control LevelConcentrationApalutamide Recovery (%)
Low (LQC)Low Concentration96.83[1][2]
Medium (MQC)Medium Concentration90.93[1][2]
High (HQC)High Concentration103.79[1]
Mean Recovery - > 93.0

It is a fundamental assumption in bioanalytical assays utilizing stable isotope-labeled internal standards that the recovery of the deuterated analog is comparable to that of the analyte. Therefore, the recovery of this compound is expected to be within a similar range to the values presented for Apalutamide.

Experimental Protocols

The recovery data presented was obtained through a validated bioanalytical method involving liquid-liquid extraction followed by analysis using Ultra-Performance Liquid Chromatography (UPLC) with a Diode Array Detector (DAD) or tandem mass spectrometry (MS/MS).

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: To 200 µL of human plasma, 50 µL of the this compound internal standard working solution is added.

  • Acidification: 100 µL of 2% formic acid is added to the plasma sample, followed by vortexing for 10 seconds.

  • Extraction: 2.5 mL of tert-butyl methyl ether is added as the extraction solvent, and the mixture is vortexed for 10 minutes.

  • Centrifugation: The samples are centrifuged to separate the organic and aqueous layers.

  • Evaporation: The upper organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The resulting residue is reconstituted in the mobile phase for analysis.

Chromatographic Conditions
  • Column: Phenomenex Luna (100x4.6 mm, 5µm)

  • Mobile Phase: 5 mM ammonium fumarate and acetonitrile (15:85 v/v), with the pH adjusted to 3.5 using glacial acetic acid.

  • Flow Rate: 1 mL/min

  • Detection: Diode Array Detector (DAD) at 345 nm or a tandem mass spectrometer.

  • Retention Times: The retention times for Apalutamide and this compound are approximately 1.48 minutes and 1.97 minutes, respectively.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the comparative recovery analysis of Apalutamide and this compound.

cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis plasma Human Plasma mix1 Vortex plasma->mix1 is This compound (IS) is->mix1 acid Add 2% Formic Acid mix1->acid Spiked Plasma solvent Add tert-butyl methyl ether acid->solvent vortex2 Vortex (10 min) solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute uplc UPLC-DAD / MS/MS reconstitute->uplc Analysis-Ready Sample

Experimental workflow for Apalutamide and this compound recovery analysis.

A_plasma Apalutamide in Plasma A_extracted Extracted Apalutamide A_plasma->A_extracted Extraction A_response Analytical Response (A) A_extracted->A_response Analysis D3_extracted Extracted this compound ratio Response Ratio (A/IS) A_response->ratio D3_plasma This compound in Plasma D3_plasma->D3_extracted Extraction D3_response Analytical Response (IS) D3_extracted->D3_response Analysis D3_response->ratio quantification Quantification of Apalutamide ratio->quantification Correction for Recovery

Logical relationship of Apalutamide and this compound in quantitative bioanalysis.

References

The Role of Apalutamide-d3 in Advancing Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

Apalutamide-d3, a deuterated form of the potent androgen receptor inhibitor apalutamide, serves as a critical tool in the precise and reliable quantification of apalutamide in biological samples. This guide provides a comparative overview of its application in pharmacokinetic studies, highlighting the advantages of using a deuterated internal standard and presenting key experimental data and protocols for researchers, scientists, and drug development professionals.

In the realm of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a pivotal decision that directly influences the accuracy and reliability of analytical data.[1] Deuterated internal standards, such as this compound, are considered the gold standard, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, due to their ability to mimic the analyte of interest throughout sample preparation and analysis.[2][3] This mimicry compensates for variability in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate quantification of the therapeutic agent.[1][4]

Comparative Analysis: Deuterated vs. Structural Analog Internal Standards

The superiority of using a deuterated internal standard like this compound over a structural analog is evident in its ability to mitigate matrix effects. Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, represent a significant source of variability and inaccuracy in LC-MS/MS assays. Since a deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's response to the internal standard's response remains constant, ensuring data integrity.

FeatureDeuterated Internal Standard (e.g., this compound)Structural Analog Internal Standard
Chemical & Physical Properties Nearly identical to the analyteSimilar, but not identical, to the analyte
Chromatographic Behavior Co-elutes with the analyteMay have different retention times
Extraction Recovery Identical to the analyteMay differ from the analyte
Ionization Efficiency Identical to the analyteMay differ from the analyte
Matrix Effect Compensation HighVariable and often incomplete
Regulatory Acceptance Strongly recommended by FDA and EMAMay be acceptable, but requires more extensive validation

Pharmacokinetics of Apalutamide and its Active Metabolite

Apalutamide is a next-generation androgen receptor inhibitor approved for the treatment of certain types of prostate cancer. It is rapidly absorbed after oral administration and is extensively metabolized, primarily by CYP2C8 and CYP3A4, to its active metabolite, N-desmethyl-apalutamide. Both apalutamide and its N-desmethyl metabolite are pharmacologically active and contribute to the overall therapeutic effect.

A population pharmacokinetic analysis, pooling data from 1092 subjects across seven clinical studies, characterized the pharmacokinetic profiles of apalutamide and N-desmethyl-apalutamide.

ParameterApalutamideN-desmethyl-apalutamide
Apparent Clearance (CL/F) 1.31 L/h (single dose) to 2.04 L/h (steady state)1.5 L/h
Apparent Volume of Distribution (Vd/F) 276 LWidely distributed
Half-life (t½) ~3-4 days (single dose)4.6 days (steady state)
Time to Steady-State >95% reached after 4 weeks of treatment>95% reached after 4 weeks of treatment
Accumulation Ratio (at 240 mg/day) ~5.3-fold~85.2-fold
Protein Binding 96%95%

Experimental Protocols

Bioanalytical Method for Apalutamide and N-desmethyl-apalutamide in Human Plasma

A validated LC-MS/MS method is crucial for the accurate quantification of apalutamide and its active metabolite in clinical studies.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the internal standard (this compound).

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for apalutamide, N-desmethyl-apalutamide, and the deuterated internal standard.

Visualizing the Role of Apalutamide

The mechanism of action of apalutamide involves the inhibition of the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth.

Apalutamide_Workflow cluster_Bioanalysis Bioanalytical Workflow cluster_PK_Analysis Pharmacokinetic Analysis Plasma Plasma Sample (containing Apalutamide) IS This compound (Internal Standard) Extraction Liquid-Liquid Extraction Plasma->Extraction IS->Extraction Addition LCMS LC-MS/MS Analysis Extraction->LCMS Data Pharmacokinetic Data LCMS->Data PK_Model Population PK Modeling Data->PK_Model Data->PK_Model Parameters PK Parameters (CL, Vd, t½) PK_Model->Parameters Dosing Dosing Regimen Optimization Parameters->Dosing

Caption: Workflow for Apalutamide Pharmacokinetic Analysis.

Apalutamide_MoA cluster_signaling Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Nucleus Nucleus AR->Nucleus Translocation Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->Nucleus Inhibits Translocation DNA DNA (Androgen Response Elements) Apalutamide->DNA Inhibits DNA Binding Nucleus->DNA Binds Transcription Gene Transcription DNA->Transcription Growth Tumor Growth & Proliferation Transcription->Growth

Caption: Mechanism of Action of Apalutamide.

References

Safety Operating Guide

Proper Disposal of Apalutamide-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Apalutamide-d3, a deuterated form of the potent androgen receptor inhibitor Apalutamide, requires stringent disposal procedures due to its cytotoxic potential. As an antineoplastic agent used in chemotherapy, all materials contaminated with this compound must be treated as hazardous waste to ensure the safety of personnel and the environment.[1][2] This guide provides a procedural, step-by-step plan for the proper handling and disposal of this compound in a research setting.

Regulatory and Safety Framework

The disposal of pharmaceutical waste, particularly cytotoxic drugs, is governed by multiple regulatory bodies. In the United States, these include the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][4][5] It is imperative that all laboratory personnel are trained on these regulations and the specific emergency procedures for handling hazardous pharmaceutical waste.

Regulatory Body/Guideline Key Requirements for Cytotoxic Waste Citation
EPA (RCRA) Governs the management of hazardous waste from generation to disposal. Requires hazardous pharmaceutical waste to be treated at a permitted facility, typically through incineration.
OSHA Mandates safe handling procedures, use of Personal Protective Equipment (PPE), and training for personnel handling hazardous drugs to prevent occupational exposure.
General Cytotoxic Waste Guidelines Recommends segregation of cytotoxic waste into clearly labeled, leak-proof containers. Color-coding (e.g., yellow containers with purple lids for sharps, and yellow and purple bags for non-sharps) is a common practice.

Experimental Protocol: Disposal of this compound

This protocol outlines the detailed methodology for the safe disposal of this compound and associated contaminated materials within a laboratory environment.

1.0 Objective

To define the procedure for the safe collection, segregation, and disposal of this compound waste to comply with institutional and federal safety regulations.

2.0 Materials

  • Personal Protective Equipment (PPE):

    • Two pairs of chemotherapy-tested gloves

    • Disposable gown

    • Safety goggles with side-shields

    • Respiratory protection (e.g., N95 respirator or as determined by a safety assessment)

  • Waste Containers:

    • Rigid, puncture-resistant, leak-proof sharps container with a purple lid for cytotoxic sharps waste.

    • Thick (e.g., 2-4 mm), leak-proof plastic bags, double-bagged, with cytotoxic warning labels for non-sharp solid waste.

    • Sealable container for liquid waste.

  • Spill Kit for cytotoxic agents.

  • Labeling supplies with cytotoxic/chemotherapy waste symbols.

3.0 Procedure

3.1 Personnel Protection

  • Before handling this compound or its waste, don all required PPE, including double gloves, a gown, and eye protection.

  • All handling of the compound and its waste should be performed within a designated containment area, such as a chemical fume hood or a biological safety cabinet, to prevent aerosolization and inhalation.

3.2 Waste Segregation and Collection

  • Identify and Segregate: At the point of generation, immediately segregate all this compound waste from other waste streams. Do not mix hazardous waste with general trash.

  • Solid Waste (Non-Sharps):

    • Place all contaminated items such as gloves, gowns, bench paper, vials, and pipette tips into a designated, labeled cytotoxic waste bag.

    • Once the bag is three-quarters full, securely seal it, and place it inside a second labeled cytotoxic waste bag (double-bagging).

  • Sharps Waste:

    • Dispose of all contaminated needles, syringes, and other sharps directly into a rigid, puncture-resistant cytotoxic sharps container.

    • Do not overfill the sharps container. Seal it when it is three-quarters full.

  • Liquid Waste:

    • Collect contaminated liquid waste in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste: this compound."

    • Do not pour this compound waste down the drain.

3.3 Storage and Disposal

  • Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic until they are collected by a certified hazardous waste transporter.

  • Ensure all waste is accompanied by a hazardous waste consignment note or manifest, as required by regulations.

  • The final disposal method for cytotoxic waste is typically high-temperature incineration at a permitted treatment facility.

4.0 Accidental Release Measures

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Contain: Use a cytotoxic spill kit to contain and absorb the spill. Prevent the spill from entering drains or water courses.

  • Clean: Decontaminate the area according to your institution's established procedures. All materials used for cleanup must be disposed of as cytotoxic waste.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

Logical Workflow and Decision Making

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

G cluster_0 Start: Material Generation cluster_1 Step 1: Contamination Assessment cluster_2 Step 2: Waste Type Identification cluster_3 Step 3: Segregation and Disposal Path cluster_4 Step 4: Final Disposal start Generate Material (e.g., used gloves, vials, solutions) assess Is the material contaminated with this compound? start->assess waste_type Identify Waste Type assess->waste_type Yes non_haz General Laboratory Waste assess->non_haz No sharps Cytotoxic Sharps Waste waste_type->sharps Sharp non_sharps Cytotoxic Solid Waste waste_type->non_sharps Solid (Non-Sharp) liquid Cytotoxic Liquid Waste waste_type->liquid Liquid incineration High-Temperature Incineration sharps->incineration non_sharps->incineration liquid->incineration autoclave Standard Autoclave/ Landfill non_haz->autoclave

This compound Waste Disposal Workflow

References

Personal protective equipment for handling Apalutamide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Apalutamide-d3. As a deuterated analog of a potent anti-cancer therapeutic, this compound should be handled with the same precautions as a cytotoxic compound to minimize occupational exposure. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound.[1][2] The following table summarizes the recommended PPE for various handling activities.

ActivityRequired Personal Protective Equipment
Unpacking and Storage Double gloves, Protective gown
Handling/Preparation (e.g., weighing, dissolving) Double gloves, Disposable gown, Eye and face protection (safety goggles and face shield), Respiratory protection (N95 or higher)
Administration Double gloves, Disposable gown, Armlets, Eye protection
Waste Disposal Double gloves, Disposable gown
Spill Cleanup Industrial thickness gloves (>0.45mm), Disposable gown, Armlets, Safety glasses, Respiratory protection (self-contained breathing apparatus for large spills)

Note: It is critical to select PPE that is rated for use with chemotherapy drugs.[3] Gloves should be powder-free nitrile and changed regularly or immediately upon contamination.[3]

Operational and Disposal Plans

A structured approach to handling this compound from receipt to disposal is critical to prevent contamination and ensure safety.

Receiving and Storage
  • Inspect Package: Upon receipt, inspect the external packaging for any signs of damage or leakage.

  • Don PPE: Before handling the primary container, at a minimum, wear a protective gown and double gloves.[1]

  • Decontamination: Decontaminate the exterior of the primary container before storage.

  • Storage: Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials. The storage container should be kept tightly closed.

Handling and Preparation
  • Designated Area: All handling of this compound powder should be performed in a designated controlled area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE), to prevent inhalation of airborne particles.

  • PPE: Wear appropriate PPE as detailed in the table above, including double gloves, a disposable gown, and respiratory and eye protection.

  • Avoid Dust Formation: Exercise caution to avoid the formation of dust when handling the powdered form.

  • Labeling: All solutions and preparations containing this compound must be clearly labeled with the compound name and hazard warnings.

Spill Management

In the event of a spill, immediate and correct action is necessary to contain the contamination.

  • Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don PPE: Put on the appropriate spill cleanup PPE, including a respirator.

  • Containment: Use a spill kit with absorbent materials to contain the spill.

  • Cleanup: Carefully collect all contaminated materials.

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a detergent solution.

  • Disposal: Dispose of all cleanup materials as cytotoxic waste.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Contain_Clean Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert Others & Secure Area Spill->Alert Don_PPE Don Spill Response PPE Alert->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Contaminated Materials Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose of Waste as Cytotoxic Decontaminate->Dispose Report Report Incident Dispose->Report End End Report->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.